Spermine hydrochloride
Description
Propriétés
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059792 | |
| Record name | Spermine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Spermine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17691 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-67-2 | |
| Record name | Spermine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spermine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPERMINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Crossroads of Cellular Energy and Growth: A Technical Guide to Spermine Hydrochloride's Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine, a ubiquitous polyamine, is a critical regulator of fundamental cellular processes, profoundly influencing the metabolic landscape that underpins cell growth, proliferation, and survival. As a polycationic molecule, its interactions with anionic macromolecules such as nucleic acids, proteins, and lipids dictate a wide array of metabolic outcomes. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of spermine hydrochloride in cellular metabolism. We will dissect its intricate biosynthesis and catabolism, delve into its direct and indirect regulatory effects on glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, and elucidate the molecular mechanisms governing these interactions. Furthermore, this guide will present detailed, field-proven experimental protocols for investigating the metabolic effects of spermine, including methodologies for metabolic flux analysis and real-time bioenergetic assessment. Finally, we will discuss the implications of dysregulated spermine metabolism in disease, particularly cancer, and explore the therapeutic potential of targeting the polyamine pathway.
Introduction: The Essential Nature of Polyamines
Polyamines, including spermine, spermidine, and their precursor putrescine, are aliphatic polycations essential for eukaryotic cell function.[1] At physiological pH, their positive charges facilitate interactions with negatively charged cellular components, thereby influencing a vast range of processes from DNA stabilization and gene expression to protein synthesis and ion channel modulation.[1][2] The intracellular concentration of polyamines is tightly regulated, and its dysregulation is a hallmark of various pathological states, most notably cancer, making the polyamine metabolic pathway a compelling target for therapeutic intervention.[3][4] This guide will focus specifically on spermine, the largest of the common polyamines, and its pivotal role as a metabolic regulator.
The intricate Dance of Spermine Homeostasis: Biosynthesis and Catabolism
The cellular levels of spermine are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport. Understanding this homeostatic network is fundamental to appreciating its metabolic influence.
The biosynthesis of spermine begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and finally spermine.[5][6]
Conversely, the catabolic pathway involves a two-step enzymatic process. Spermidine/spermine N1-acetyltransferase (SSAT) acetylates spermine and spermidine, which are then oxidized by N1-acetylpolyamine oxidase (PAOX).[6] Additionally, spermine can be directly converted back to spermidine by spermine oxidase (SMO), a reaction that produces hydrogen peroxide (H₂O₂) and can contribute to oxidative stress.[3][7]
Figure 1: Simplified overview of spermine biosynthesis and catabolism.
Spermine's Regulatory Fingerprint on Core Metabolic Pathways
Spermine exerts its influence on cellular metabolism through a combination of direct enzymatic interactions and indirect signaling effects. Here, we explore its impact on the central pillars of energy production: glycolysis, the TCA cycle, and oxidative phosphorylation.
Glycolysis: A Potential Point of Regulation
While direct allosteric regulation of key glycolytic enzymes by spermine is not extensively documented, emerging evidence suggests indirect and nuanced roles.
-
Hexokinase: Spermine has been shown to enhance the binding of hexokinase II to the outer mitochondrial membrane. This localization is critical for efficient ATP utilization from oxidative phosphorylation to fuel the initial step of glycolysis. By promoting this association, spermine can potentially couple mitochondrial respiration with glycolytic flux.
-
Phosphofructokinase (PFK): The regulation of PFK, a major rate-limiting enzyme of glycolysis, by spermine appears to be indirect. One study has suggested that spermine can protect AMP deaminase from inhibition by fatty acids. This protection leads to increased ammonium levels, which in turn enhances PFK activity and glycolytic flux.[7]
-
Pyruvate Kinase: Currently, there is a lack of direct evidence for the allosteric regulation of pyruvate kinase by spermine. However, given the polycationic nature of spermine and the known allosteric regulation of pyruvate kinase by various charged molecules, this remains an area for future investigation.
The Tricarboxylic Acid (TCA) Cycle: A Hub of Spermine's Influence
Spermine's impact on the TCA cycle is more direct, with several key enzymes being identified as targets of its regulatory action.
-
Pyruvate Dehydrogenase Complex (PDC): Spermine can stimulate the activity of the pyruvate dehydrogenase complex, the gatekeeper enzyme linking glycolysis to the TCA cycle.[2] This stimulation is thought to occur through the activation of pyruvate dehydrogenase phosphatase, which dephosphorylates and activates the complex.[8]
-
Citrate Synthase: Spermine directly activates citrate synthase, the enzyme that catalyzes the first committed step of the TCA cycle. It achieves this by decreasing the Km for the substrate oxaloacetate, thereby enhancing the enzyme's efficiency at physiological substrate concentrations.
-
Isocitrate Dehydrogenase: The effect of spermine on NADP-dependent isocitrate dehydrogenase is isoform-specific. It activates the cytosolic isoform (ICD2), which is involved in NADPH production for antioxidant defense and lipid biosynthesis.[3] Conversely, it inhibits the mitochondrial isoform (ICD1).[3]
Figure 2: Spermine's regulatory interactions with key enzymes of the TCA cycle.
Oxidative Phosphorylation and Mitochondrial Integrity
Spermine plays a crucial role in maintaining mitochondrial function and integrity, which is intimately linked to cellular metabolism.
-
Electron Transport Chain (ETC): Spermine has been shown to act on the respiratory chain complexes to regulate oxidative phosphorylation activity.[9] While the precise mechanisms are still under investigation, it is clear that spermine can influence the efficiency of ATP production.
-
Mitochondrial Permeability Transition Pore (MPTP): Spermine is a known inhibitor of the mitochondrial permeability transition pore.[3] By preventing the opening of the MPTP, spermine helps to maintain the mitochondrial membrane potential, prevent the release of pro-apoptotic factors, and preserve mitochondrial function under conditions of cellular stress.
-
Mitochondrial Calcium Uniporter: Spermine can enhance mitochondrial Ca²⁺ uptake by modulating the activity of the mitochondrial calcium uniporter.[10] This increased mitochondrial calcium can, in turn, stimulate Ca²⁺-dependent dehydrogenases in the TCA cycle, further linking spermine to the regulation of cellular respiration.[10]
Experimental Methodologies for Investigating Spermine's Metabolic Role
To dissect the intricate metabolic effects of spermine, a combination of robust experimental techniques is required. This section provides detailed protocols for assessing cellular metabolism in response to this compound treatment.
Real-Time Bioenergetic Analysis using the Seahorse XF Analyzer
The Seahorse XF Analyzer allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a dynamic snapshot of mitochondrial respiration and glycolysis, respectively.
Protocol: Adapting the Seahorse XF Cell Mito Stress Test for Spermine Treatment
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Spermine Treatment:
-
Acute Treatment: Prepare a stock solution of this compound in sterile water. On the day of the assay, dilute the stock solution in Seahorse XF assay medium to the desired final concentrations. Load the spermine solutions into the injection ports of the sensor cartridge for injection during the assay. A typical injection strategy would be to measure basal OCR and ECAR, inject spermine, and then monitor the real-time response.
-
Chronic Treatment: Treat the cells with varying concentrations of this compound in their regular culture medium for a predetermined period (e.g., 24, 48, or 72 hours) prior to the assay. On the day of the assay, replace the treatment medium with Seahorse XF assay medium.
-
-
Assay Execution: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effect of spermine on both mitochondrial respiration and glycolysis. Compare the key mitochondrial parameters between control and spermine-treated cells.
Metabolic Flux Analysis using 13C-Labeled Substrates
Metabolic flux analysis (MFA) with stable isotope tracers, such as ¹³C-labeled glucose or glutamine, provides a quantitative measure of the rates of metabolic pathways.
Protocol: 13C-Labeled Glucose Tracing with Spermine Treatment
-
Cell Culture and Spermine Treatment: Culture cells in standard medium and treat with the desired concentrations of this compound for a specified duration.
-
Isotope Labeling:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the standard medium with a labeling medium containing ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) and the same concentration of this compound as the pretreatment.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) for key metabolites in glycolysis and the TCA cycle.
-
Flux Calculation: Utilize metabolic flux analysis software to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes. This will reveal how spermine treatment alters the flow of carbon through central metabolic pathways.
Table 1: Key Metabolic Parameters and their Interpretation
| Parameter | Description | Implication of Spermine-Induced Change |
| Basal Respiration | Oxygen consumption under baseline conditions. | Increased: Enhanced mitochondrial activity. Decreased: Mitochondrial inhibition. |
| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Increased: Higher reliance on oxidative phosphorylation. Decreased: Shift towards glycolysis or mitochondrial uncoupling. |
| Maximal Respiration | Maximum oxygen consumption rate achievable by the cell. | Increased: Greater mitochondrial reserve capacity. Decreased: Impaired mitochondrial function. |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Increased: Enhanced ability to respond to energetic demands. Decreased: Reduced mitochondrial fitness. |
| Glycolytic Rate (ECAR) | Rate of lactate production, an indicator of glycolysis. | Increased: Upregulation of glycolysis. Decreased: Downregulation of glycolysis. |
| ¹³C-Flux through Glycolysis | The rate of conversion of ¹³C-glucose to pyruvate. | Increased/Decreased: Direct measure of spermine's effect on glycolytic pathway activity. |
| ¹³C-Flux into TCA Cycle | The rate of incorporation of ¹³C from pyruvate into citrate. | Increased/Decreased: Indicates changes in the coupling of glycolysis to the TCA cycle. |
The Pathological Implications and Therapeutic Potential
The tight regulation of spermine metabolism is crucial for cellular health, and its dysregulation is a common feature in many diseases, particularly cancer.[3][4] Cancer cells often exhibit elevated polyamine levels, which are essential for their rapid proliferation and survival.[7] This has led to the development of therapeutic strategies aimed at depleting intracellular polyamines.
Targeting spermine metabolism offers a multi-pronged approach to cancer therapy. Inhibitors of ODC, such as difluoromethylornithine (DFMO), have been extensively studied for their ability to block polyamine biosynthesis and inhibit tumor growth. Furthermore, the development of spermine analogues that can selectively target and disrupt polyamine homeostasis in cancer cells is an active area of research.[4]
Figure 3: Therapeutic strategies targeting the polyamine metabolic pathway.
Conclusion and Future Perspectives
This compound is not merely a structural component of the cell but a dynamic and influential regulator of cellular metabolism. Its ability to modulate key enzymes in the TCA cycle and influence mitochondrial function places it at the crossroads of cellular energy production and biosynthetic pathways. While our understanding of its role in glycolysis is still evolving, the intricate web of its metabolic interactions is becoming increasingly clear.
Future research should focus on elucidating the precise molecular mechanisms of spermine's interaction with glycolytic enzymes and further exploring the signaling pathways that connect polyamine metabolism with central carbon metabolism. The development of more specific and potent pharmacological tools to manipulate spermine levels will be crucial for both dissecting its physiological roles and advancing therapeutic strategies for a range of diseases. The continued exploration of spermine's metabolic landscape promises to uncover new insights into the fundamental processes of life and offer novel avenues for therapeutic intervention.
References
- Amendola, R., Cervelli, M., Fratini, E., Polticelli, F., Sallustio, D. E., & Mariottini, P. (2009). Spermine metabolism and anticancer therapy. Current Cancer Drug Targets, 9(1), 118–130. [Link]
- Hashimoto, T., Kamei, Y., & Hara, Y. (1998). Activation by spermine of citrate synthase from porcine heart.
- Yoshino, M., & Murakami, K. (1982). The regulatory role of spermine and fatty acid in the interaction of AMP deaminase with phosphofructokinase. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(3), 474-479. [Link]
- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism for cancer therapy and prevention. Nature Reviews Drug Discovery, 6(5), 373–390. [Link]
- Toninello, A., Salvi, M., & Dalla Via, L. (2008). Independent effects of spermine on pyruvate dehydrogenase complex activity in energized rat liver mitochondria incubated in the absence of exogenous Ca2+ and Mg2+. Amino Acids, 35(3), 635–642. [Link]
- Wallace, H. M., Fraser, A. V., & Hughes, A. (2003). A perspective of polyamine metabolism. Biochemical Journal, 376(Pt 1), 1–14. [Link]
- Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. [Link]
- Minois, N. (2014). Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines--a mini-review. Gerontology, 60(4), 319–326. [Link]
- Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788. [Link]
- Salvi, M., & Toninello, A. (2017). Exogenous spermine preserves mitochondrial bioenergetics via regulating Src kinase signaling in the spinal cord. Experimental and Therapeutic Medicine, 14(3), 2415–2420. [Link]
- Pan, X., Liu, J., Nguyen, T., Liu, C., Sun, J., Teng, Y., ... & Chen, X. (2020). Mechanisms of dual modulatory effects of spermine on the mitochondrial calcium uniporter complex. eLife, 9, e54427. [Link]
- Brierley, G. P., Jurkowitz, M. S., & Jung, D. W. (1984). The mitochondrial permeability transition. Interactions of spermine, ADP, and inorganic phosphate. The Journal of Biological Chemistry, 259(23), 14672–14678. [Link]
- Miller-Fleming, L., Olin-Sandoval, V., Campbell, K., & Ralser, M. (2015). Remaining mysteries of molecular biology: the role of polyamines in the cell. Journal of Molecular Biology, 427(21), 3389–3406. [Link]
- Damuni, Z., & Reed, L. J. (1984). Stimulation of pyruvate dehydrogenase phosphatase activity by polyamines. The Journal of Biological Chemistry, 259(20), 12599–12602. [Link]
- Schilperoort, M. (2021).
- Agilent. (2021). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]
- Pegg, A. E. (2016). Functions of Polyamines in Mammals. The Journal of Biological Chemistry, 291(29), 14904–14912. [Link]
- Kam, Y., et al. (2023). A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity.
- Agilent. (2022). Agilent Seahorse XF Mito Tox Assay Kit User Guide. Agilent Technologies. [Link]
- Tian, Y., Chen, X., Pu, J., Liang, Y., Li, W., Xu, X., ... & Li, Y. (2022). Spermatogenic cell-specific type 1 hexokinase (HK1S) is essential for capacitation-associated increase in tyrosine phosphorylation and male fertility in mice. PLoS Genetics, 18(7), e1010322. [Link]
- Valentini, G., et al. (2000). The allosteric regulation of pyruvate kinase. The Journal of Biological Chemistry, 275(24), 18145–18152. [Link]
- Zabala-Letona, A., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 61-68. [Link]
- McCullagh, J. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Oxford. [Link]
- Agilent. (2022). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent Technologies. [Link]
- Meyskens, F. L., & Gerner, E. W. (1999). Development of difluoromethylornithine (DFMO) as a chemoprevention agent. Clinical Cancer Research, 5(5), 945–951. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines stimulate the binding of hexokinase type II to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric regulation of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
From Crystalline Curiosity to Cornerstone of Cellular Function: A Technical History of the Discovery of Spermine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of spermine, from a microscopic curiosity to a molecule of profound biological significance, is a compelling narrative in the history of science. First observed in 1678 as simple crystals, its true chemical nature remained a mystery for nearly 250 years. This guide traces the chronological and scientific path of spermine's discovery, from its initial sighting by Antonie van Leeuwenhoek to its structural elucidation by Otto Rosenheim, and its eventual classification as a key member of the polyamine family. We will delve into the foundational experimental protocols that enabled its isolation, the elucidation of its biosynthetic pathway, and the pivotal discoveries that linked it to fundamental cellular processes like growth, proliferation, and disease. This technical history serves as a resource for professionals in research and drug development, providing context to the decades of investigation that have positioned the polyamine pathway as a critical target for therapeutic intervention.
The Dawn of Observation: The 17th to 19th Century
Leeuwenhoek's "Glittering Crystals": The First Sighting (1678)
The history of spermine begins in 1678 with the Dutch microscopist Antonie van Leeuwenhoek.[1][2][3] While conducting his pioneering investigations into human semen, which famously led to the discovery of spermatozoa, he noted the formation of distinct crystalline structures.[4][5][6] Using his handcrafted single-lens microscopes capable of unprecedented magnification, he described these as glittering, translucent, three-sided figures that tapered to a point, which he observed after the seminal fluid had stood for a short time.[7][8][9] These crystals, later identified as spermine phosphate, were the first visual evidence of a substance that would become central to cell biology.[10][11]
Two Centuries of Obscurity: Early Interpretations
Following Leeuwenhoek's initial report, the identity of these crystals remained an enigma for over two centuries. The substance was rediscovered and re-examined by several scientists, each proposing a different theory as to its nature. This period was marked by incremental progress, slowly moving from morphological description to chemical inquiry.
In 1791, the French chemist Nicolas Vauquelin described the crystals as having the form of a four-sided solid ending in elongated four-faced pyramids and, after a preliminary chemical investigation, concluded they were likely phosphate salts of an inorganic cation.[9][12] Much later, in 1865, Boettcher described them again, assuming they were proteinaceous and naming the substance "spermatine".[12] A significant step forward came in 1878 when Philipp Schreiner correctly identified the crystals as phosphate salts of a simple organic base.[8][12] Finally, the name "spermine" was given to this organic base in 1888 by Landenburg and Abel.[12]
| Observer | Year | Key Contribution / Interpretation | Citation(s) |
| Antonie van Leeuwenhoek | 1678 | First observation and description of crystals in human semen. | [1][12][13] |
| Nicolas Vauquelin | 1791 | Rediscovered the crystals; proposed they were phosphate salts. | [9][12] |
| Boettcher | 1865 | Assumed the substance was a protein, naming it "spermatine". | [12] |
| Philipp Schreiner | 1878 | Identified the crystals as phosphate salts of an organic base. | [8][12] |
| Landenburg & Abel | 1888 | Coined the name "spermine" for the organic base. | [12] |
The Chemical Revelation: Early 20th Century
Otto Rosenheim and the Elucidation of a 250-Year-Old Mystery
The definitive chemical structure of spermine was not determined until the 1920s, nearly a quarter of a millennium after Leeuwenhoek's first glimpse.[1] The breakthrough was made by the chemist Otto Rosenheim. In a series of papers around 1924, Rosenheim detailed his work on isolating spermine phosphate from both semen and animal testis, and through careful chemical analysis, he finally elucidated its correct structure as N,N'-Bis(3-aminopropyl)butane-1,4-diamine, a tetraamine.[8][12][14] This discovery concluded the initial chapter of spermine research and laid the chemical foundation for all future physiological studies.[15]
Foundational Experimental Protocol: Rosenheim's Isolation of Spermine Phosphate from Testis
Rosenheim's work was not merely theoretical; he developed and documented a practical method for isolating spermine phosphate.[8][9] This protocol demonstrates the classic biochemical techniques of the era and the logic behind them. The goal was to separate the small, water-soluble spermine phosphate from the bulk of tissue proteins and lipids.
Methodology:
-
Tissue Preparation: A bull's testicle is suspended in 96% alcohol in a stoppered bottle. This step serves a dual purpose: the alcohol acts as a preservative, and it initiates the precipitation of macromolecules like proteins, while smaller molecules like spermine phosphate may begin to crystallize out over time. Rosenheim noted that after several weeks, macroscopic crystals of spermine phosphate (3-4 mm in length) had formed.[8]
-
Initial Harvest and Extraction: The formed crystals are scraped from the tissue and the container walls. The collected material is boiled with alcohol to remove lipids and other alcohol-soluble impurities. The residue is then extracted with boiling water, which effectively solubilizes the polar spermine phosphate, leaving behind denatured, insoluble proteins.[8]
-
Purification via Recrystallization: The aqueous extract is filtered to remove any remaining solids. Upon cooling and concentration of the clear filtrate, the spermine phosphate, being less soluble at lower temperatures, crystallizes out. The addition of a small amount of alcohol can further decrease its solubility and enhance the yield of pure crystals.[8]
-
Validation: The identity and purity of the isolated crystals were confirmed by methods such as melting point determination. Rosenheim critically corrected the previously accepted melting point of 170°C to a much higher 249-250°C, providing a crucial standard for future work.[8]
Contextualization within the Polyamine Family: Mid-20th Century
Defining a Class: The Rise of Polyamine Biochemistry
Rosenheim's work on spermine coincided with the isolation of related compounds, such as spermidine (a triamine) and putrescine (a diamine), from various prokaryotic and eukaryotic sources.[1][15] This led to their classification as a family of structurally related, positively charged molecules called polyamines. The next great leap in the field was to understand how these molecules were synthesized and interconnected. This work was pioneered in the late 1950s by researchers Herb and Celia Tabor in collaboration with Sanford Rosenthal, who meticulously described the polyamine biosynthetic pathway and its quantification.[10]
The Biosynthetic Cascade: From Ornithine to Spermine
The work of the Tabors and others revealed a conserved and elegant enzymatic pathway responsible for producing the major polyamines.[10] This pathway is fundamental to all eukaryotic cells.[16]
-
Step 1: The Gateway Enzyme: The pathway begins with the amino acid ornithine. The enzyme ornithine decarboxylase (ODC), a highly regulated and short-lived protein, removes a carboxyl group from ornithine to produce the diamine putrescine. This is the rate-limiting step in polyamine biosynthesis.[1][15][17]
-
Step 2: The Aminopropyl Donor: Concurrently, another amino acid, methionine, is converted into S-adenosylmethionine (AdoMet). The enzyme AdoMet decarboxylase (SAMDC) then removes a carboxyl group from AdoMet to form decarboxylated AdoMet (dcAdoMet). This molecule serves as the donor of aminopropyl groups for the subsequent steps.[18]
-
Step 3: Synthesis of Spermidine: The enzyme spermidine synthase transfers an aminopropyl group from dcAdoMet to one of the primary amine groups of putrescine, forming the triamine spermidine.[19]
-
Step 4: Synthesis of Spermine: Finally, spermine synthase catalyzes the transfer of a second aminopropyl group from dcAdoMet to the remaining primary amine group of spermidine, yielding the tetraamine spermine.[19]
Sources
- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. smithsonianmag.com [smithsonianmag.com]
- 6. Anton van Leeuwenhoek (1632-1723): father of micromorphology and discoverer of spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVA Online | Cracking the Code of Life | Understanding Heredity (c. 550 B.C. - 2001 A.D.) [pbs.org]
- 8. scispace.com [scispace.com]
- 9. The Isolation of Spermine Phosphate from Semen and Testis. | Semantic Scholar [semanticscholar.org]
- 10. Introduction to the Thematic Minireview Series: Sixty plus years of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicalalgorithms.com [medicalalgorithms.com]
- 12. clinical-and-molecular-endocrinology.imedpub.com [clinical-and-molecular-endocrinology.imedpub.com]
- 13. acs.org [acs.org]
- 14. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spermine - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Biosynthetic Pathway of Spermine and Spermidine from Putrescine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Polyamines—principally putrescine, spermidine, and spermine—are ubiquitous polycationic molecules indispensable for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their intracellular concentrations are meticulously regulated through a coordinated network of biosynthesis, catabolism, and transport.[1][2] This guide provides an in-depth examination of the canonical biosynthetic pathway that synthesizes spermidine and spermine, beginning with the diamine putrescine. We will dissect the key enzymatic steps, explore the structural and mechanistic details of the involved aminopropyltransferases, present validated experimental protocols for their analysis, and discuss pharmacological strategies for pathway inhibition. This document is intended to serve as a comprehensive resource for scientists engaged in fundamental research and therapeutic development targeting polyamine metabolism.
Introduction: The Central Role of Polyamines
The major polyamines in mammalian cells, spermidine and spermine, are synthesized from the precursor putrescine through the sequential addition of aminopropyl groups.[3] This pathway is not merely a linear metabolic route but a critical regulatory hub. Elevated polyamine levels are a hallmark of rapidly proliferating tissues, making this pathway a long-standing target for anticancer therapies.[1][4] Conversely, dysregulation leading to reduced spermine levels is associated with rare genetic disorders like Snyder-Robinson syndrome, characterized by intellectual disability and skeletal defects.[5] Understanding the molecular machinery of this pathway is therefore paramount for developing targeted therapeutic interventions.
The synthesis of both spermidine and spermine is critically dependent on a unique aminopropyl donor: decarboxylated S-adenosylmethionine (dcSAM). The generation of this donor molecule is a key regulatory and often rate-limiting step in the overall pathway.
The Aminopropyl Donor: S-Adenosylmethionine Decarboxylase (SAMDC)
The sole function of S-adenosylmethionine decarboxylase (SAMDC, also known as AdoMetDC) is to catalyze the formation of dcSAM, the aminopropyl donor for all subsequent steps in spermine and spermidine synthesis.[6][7]
-
Reaction: SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce dcSAM.[8] This reaction is a committed step, as dcSAM's only known role is in polyamine biosynthesis.[7]
-
Mechanism & Structure: SAMDC is a unique enzyme that utilizes a covalently bound pyruvate prosthetic group at its active site, which is essential for the decarboxylation reaction.[7] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to generate the active α and β subunits, with the pyruvate group formed from an internal serine residue.[7]
-
Regulation: The intracellular concentration of dcSAM is kept extremely low and is tightly regulated by the activity of SAMDC, which in turn is controlled by cellular polyamine levels.[7] High levels of spermidine and spermine allosterically inhibit SAMDC activity and can also accelerate its degradation, providing a robust feedback inhibition mechanism.
The tight regulation of SAMDC underscores its gatekeeping role; without a supply of dcSAM, the subsequent synthesis of spermidine and spermine is halted.
The Core Biosynthetic Cascade: From Putrescine to Spermine
The conversion of putrescine to spermine occurs in two discrete, sequential steps, each catalyzed by a specific aminopropyltransferase. These enzymes, while performing similar chemical reactions, exhibit exquisite substrate specificity that dictates the orderly construction of higher-order polyamines.
Step 1: Synthesis of Spermidine by Spermidine Synthase (SpdSyn)
Spermidine synthase (SpdSyn) catalyzes the first aminopropyl transfer, converting the diamine putrescine into the triamine spermidine.[9]
-
Reaction: SpdSyn transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[10]
-
Substrate Specificity: Human SpdSyn is highly specific for putrescine as its amine acceptor.[10][11] It shows negligible activity with larger substrates like spermidine, a critical feature that prevents the premature formation of spermine or other polyamine analogs.[10][12] This specificity is a key element of pathway fidelity.
-
Structural Basis for Mechanism: Crystal structures of human SpdSyn reveal a two-domain architecture with the active site located between them.[10][12] The binding of both dcSAM and putrescine induces a conformational change, enclosing the active site to shield the reaction from the solvent.[10] Conserved aspartic acid residues within the active site are crucial for deprotonating the incoming amine of putrescine, facilitating its nucleophilic attack on the aminopropyl moiety of dcSAM.[12] The reaction proceeds via a sequential mechanism where both substrates must bind before product release.[13]
Step 2: Synthesis of Spermine by Spermine Synthase (SpmSyn)
Once spermidine is formed, spermine synthase (SpmSyn) catalyzes the final step, adding a second aminopropyl group to create the tetraamine spermine.[14][15]
-
Reaction: SpmSyn transfers an aminopropyl group from dcSAM to the N8 position of spermidine, forming spermine and MTA.[12][16]
-
Substrate Specificity: In contrast to SpdSyn, SpmSyn is highly specific for spermidine and does not utilize putrescine as a substrate.[12]
-
Structural Determinants of Specificity: Human SpmSyn is a homodimer, with each monomer comprising three domains.[3][5] The C-terminal catalytic domain shares a similar fold with SpdSyn. However, a key distinction is the size of the substrate-binding pocket; SpmSyn possesses a larger active site cavity, which allows it to accommodate the bulkier spermidine molecule.[3] This structural difference is the primary reason for its distinct substrate preference and is a classic example of how enzyme evolution through gene duplication can lead to new metabolic capabilities.[17] Dimerization of the enzyme is required for its activity.[3]
The sequential and highly specific nature of these two enzymatic steps ensures the precise and hierarchical synthesis of polyamines, preventing a chaotic mixture of products.
Diagram 1: The Biosynthetic Pathway of Spermine
Caption: The enzymatic conversion of putrescine to spermine.
Experimental Analysis: Protocols and Methodologies
Validating the status of the polyamine biosynthetic pathway requires robust analytical methods to quantify polyamine levels and measure the activity of the key enzymes.
Quantification of Intracellular Polyamines by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for accurately measuring polyamine concentrations in biological samples.[18][19][20] The method relies on pre-column derivatization of the primary and secondary amino groups on polyamines with a fluorogenic reagent, allowing for sensitive detection.
Experimental Protocol: Polyamine Quantification
-
Sample Preparation & Deproteinization (Self-Validation Checkpoint):
-
Rationale: Proteins in the sample will interfere with derivatization and can damage the HPLC column. Perchloric acid (PCA) or similar acids are used to precipitate proteins effectively. Complete deproteinization is critical for accurate results.
-
Procedure:
-
Harvest a known quantity of cells (e.g., 1 x 10⁶) or weigh a tissue sample (e.g., 50 mg).[20]
-
Homogenize the sample in 10 volumes of ice-cold 0.2 M PCA.
-
Incubate on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble polyamines. The pellet should be firm and distinct.
-
-
-
Pre-Column Derivatization:
-
Rationale: Polyamines lack a native chromophore or fluorophore. Derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) or 9-fluorenylmethyl chloroformate (FMOC) creates highly fluorescent adducts that can be detected with high sensitivity.[20][21]
-
Procedure (using OPA):
-
In a microcentrifuge tube, mix 100 µL of the PCA supernatant with 100 µL of 1 M sodium borate buffer (pH 9.0).
-
Add 50 µL of the OPA reagent (e.g., 10 mg/mL OPA in methanol with 10 µL/mL N-acetyl-L-cysteine).
-
Vortex and incubate at room temperature in the dark for exactly 5 minutes. The timing is critical as the derivatives can be unstable.
-
Inject the sample immediately onto the HPLC system.
-
-
-
HPLC Separation and Detection:
-
Rationale: A reversed-phase C18 column is used to separate the derivatized polyamines based on their hydrophobicity. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) allows for the sequential elution of putrescine, spermidine, and spermine derivatives.
-
Typical Parameters:
Parameter Value Reference Column Reversed-phase C18 (e.g., 3.9 x 150 mm, 4 µm) [18] Mobile Phase A 0.1 M Sodium Acetate (pH 7.2) with Methanol & THF [18] Mobile Phase B Acetonitrile [18] Flow Rate 1.0 mL/min [18] Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm) [18][20] | Quantification | Integration of peak area against a standard curve. |[20] |
-
Diagram 2: HPLC Workflow for Polyamine Analysis
Caption: Standard workflow for polyamine quantification via HPLC.
Measurement of Aminopropyltransferase Activity
Enzyme activity assays are essential for determining the functional status of SpdSyn and SpmSyn. While traditional methods used radiolabeled substrates, modern fluorescence-based assays offer a safer and more high-throughput alternative.[22][23]
Protocol Principle: Fluorescence-Based Activity Assay
This assay leverages the same derivatization chemistry used in HPLC but is performed in a microplate format.[22]
-
Reaction Setup:
-
Prepare a reaction buffer containing the enzyme source (cell lysate or purified protein), the amine substrate (putrescine for SpdSyn; spermidine for SpmSyn), and the aminopropyl donor (dcSAM).
-
Negative Control (Self-Validation Checkpoint): Run parallel reactions with heat-inactivated enzyme or without one of the substrates (e.g., no putrescine). This is crucial to ensure that the observed signal is due to specific enzymatic activity.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction is linear with respect to time and enzyme concentration within certain limits, which should be determined empirically.
-
Reaction Termination & Derivatization: Stop the reaction (e.g., by adding acid). Add the derivatizing agent (e.g., 1,2-diacetyl benzene or OPA) and incubate to allow the fluorescent adducts to form.[22]
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence compared to the negative control is proportional to the amount of product (spermidine or spermine) formed.
-
Quantification: A standard curve generated with known concentrations of the product (spermidine or spermine) is used to convert fluorescence units into molar quantities, allowing for the calculation of specific enzyme activity.[22]
Pharmacological Inhibition: Tools for Research and Drug Development
Inhibitors of the polyamine biosynthetic pathway are invaluable tools for studying the function of polyamines and serve as leads for therapeutic development.
| Enzyme | Substrates | Product(s) | Key Inhibitors | Mechanism of Inhibitor | Reference |
| SAMDC | S-adenosylmethionine (SAM) | dcSAM, CO₂ | MGBG (Methylglyoxal bis(guanylhydrazone)) | Reversible, competitive inhibitor. | [24][25] |
| DFMA (Eflornithine analog) | Irreversible (suicide) inhibitor. | [4] | |||
| SpdSyn | Putrescine, dcSAM | Spermidine, MTA | Cyclohexylamine | Inhibits SpdSyn, reducing substrate availability for SpmSyn. | [24] |
| SpmSyn | Spermidine, dcSAM | Spermine, MTA | N-(3-Aminopropyl)cyclohexylamine | A more specific inhibitor of SpmSyn. | [24] |
| MDL 72527 (for catabolism) | Irreversible inhibitor of spermine oxidase (SMOX). | [26] |
Causality in Inhibitor Choice:
-
To deplete all polyamines, targeting the upstream enzymes Ornithine Decarboxylase (with DFMO) or SAMDC (with MGBG) is the most effective strategy.[24][25] The choice between them depends on the desired cellular effect; SAMDC inhibition leads to a buildup of putrescine but a decrease in spermidine, while ODC inhibition depletes all three.[25]
Conclusion
The biosynthetic pathway from putrescine to spermine is a tightly regulated and fundamentally important metabolic route. It is orchestrated by a trio of key enzymes—SAMDC, SpdSyn, and SpmSyn—whose specificities and structural features ensure the precise production of spermidine and spermine. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this pathway, enabling researchers to probe its function in health and disease. As our understanding of the nuanced roles of individual polyamines grows, the continued development of highly specific pharmacological inhibitors will be crucial for translating this knowledge into novel therapeutic strategies for cancer, neurodegenerative disorders, and other proliferative diseases.
References
- Spermine synthase - PMC - PubMed Central - NIH. (n.d.).
- Wu, H., et al. (2008). Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM. Journal of Biological Chemistry.
- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry.
- Wu, H., et al. (2007). Structure and mechanism of spermidine synthases. PubMed.
- Cohn, M. S., et al. (1985). The biochemistry, genetics, and regulation of polyamine biosynthesis in Saccharomyces cerevisiae. PubMed.
- Yilmaz, O., et al. (2019). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Journal of Clinical and Experimental Investigations.
- Walters, D. R. (2003). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Journal of Experimental Botany.
- Pathways of PA synthesis and interconversion. (n.d.). ResearchGate.
- HPLC chromatography for analysis of polyamine standards. (n.d.). ResearchGate.
- Lee, S. H., et al. (2023). Structural Analysis of Spermidine Synthase from Kluyveromyces lactis. MDPI.
- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry.
- Regulatory Mechanisms of Polyamine Biosynthesis in Plants. (2021). ResearchGate.
- Spermine synthase. (n.d.). Wikipedia.
- Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. Methods in Molecular Biology.
- What are SAMDC inhibitors and how do they work?. (2024). Patsnap Synapse.
- Burt, R. A., et al. (2019). A polyamine-independent role for S-adenosylmethionine decarboxylase. PubMed.
- Ragione, F. D., et al. (1991). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. PubMed.
- Han, S., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science.
- What are SAMDC modulators and how do they work?. (2024). Patsnap Synapse.
- Pegg, A. E. (2009). S-Adenosylmethionine decarboxylase. Essays in Biochemistry.
- Pegg, A. E., & Michael, A. J. (2010). Spermine synthase. Cellular and Molecular Life Sciences.
- Adenosylmethionine decarboxylase – Knowledge and References. (n.d.). Taylor & Francis.
- Aikkal, R. (2023). Spermine Synthase (SMS): Structure, Function, and Therapeutic Potential. ResearchGate.
- Furbish, A. B. (2024). Identification and Characterization of Novel, Small Molecule Inhibitors of Spermine Oxidase. Medical University of South Carolina.
- Michael, A. J. (2023). New routes for spermine biosynthesis. Journal of Biological Chemistry.
- Biosynthesis pathway of polyamines in plants. (n.d.). ResearchGate.
- A-Formation of spermidine and spermine from putrescine in microorganisms. (n.d.). ResearchGate.
- Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiology.
- Upadhyay, R. K., et al. (2021). Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves. International Journal of Molecular Sciences.
- Michael, A. J. (2023). New routes for spermine biosynthesis. Journal of Biological Chemistry.
- Pegg, A. E., et al. (1981). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts. Biochemical Journal.
- Secrist, J. A., et al. (1986). Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase. Biochemistry.
- Natarajan, S., et al. (2022). Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina. MDPI.
- Polyamine biosynthetic pathway in plants. (n.d.). ResearchGate.
- Jiménez-Bremont, J. F., et al. (2022). Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. Plants.
- putrescine biosynthesis III. (n.d.). PubChem.
- Gowda, S. G. B., et al. (2023). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. Journal of Biological Chemistry.
- How to analysis spermidine synthase and spermine synthase enzyme activity with the help of spectrophotometer in plant tissue?. (2019). ResearchGate.
- Pegg, A. E. (1998). Assay of spermidine and spermine synthases. Methods in Molecular Biology.
- Raina, A., et al. (1976). A rapid assay method for spermidine and spermine synthases. FEBS Letters.
- THE ROLE OF PUTRESCINE IN MICROBIAL METABOLISM. (1966). DTIC.
- Valdés, J., et al. (2023). From Omics to Applications: How Bioinformatics and Multi-Omics Approaches Are Revolutionizing Metal Bioleaching. MDPI.
- Shirota, H., et al. (1981). Rapid assay of spermidine synthase activity for high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A polyamine-independent role for S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SAMDC modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure and mechanism of spermidine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spermine synthase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. New routes for spermine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medipol.edu.tr [medipol.edu.tr]
- 19. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scbt.com [scbt.com]
- 25. Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological pH Behavior of Spermine Hydrochloride
This guide provides a comprehensive technical overview of the behavior of spermine hydrochloride at physiological pH. It is intended for researchers, scientists, and drug development professionals who utilize spermine in biological systems and require a deep understanding of its pH-dependent properties.
Introduction: The Significance of pH in Spermine's Biological Function
Spermine is a ubiquitous polyamine that plays a crucial role in numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acid structures.[1][2] Its hydrochloride salt is commonly used in research to introduce spermine into biological systems. The profound biological activity of spermine is inextricably linked to its chemical behavior in aqueous solutions, particularly its protonation state at the narrow range of physiological pH (typically 7.2-7.4).
At this pH, spermine's four amino groups are protonated, rendering it a polycation with a significant positive charge.[1][3][4][5] This charge is the primary driver of its interactions with negatively charged macromolecules like DNA and RNA, underpinning its roles in DNA condensation, protection from oxidative damage, and modulation of enzymatic activities.[4][5][6] Understanding the nuances of spermine's pH-dependent behavior is therefore not merely an academic exercise but a practical necessity for designing and interpreting experiments in cell biology, biochemistry, and pharmacology. This guide will dissect the physicochemical principles governing spermine's behavior at physiological pH, offering both theoretical insights and practical protocols.
Physicochemical Properties: pKa Values and Protonation States
The behavior of spermine in solution is governed by the pKa values of its four amino groups. The pKa is the pH at which a specific amino group is 50% protonated and 50% deprotonated. While exact pKa values can vary slightly with ionic strength and temperature, the literature provides a consensus on their approximate values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₆N₄ · 4HCl | [7] |
| Molecular Weight | 348.18 g/mol | [7] |
| Strongest Basic pKa | ~10.8 | [8][9] |
| Other pKa values | 8.5, 9.5, 10.3 (for a related analogue) | [10] |
| Physiological Charge | +4 | [8][11] |
Note: The provided pKa values are indicative. Specific experimental conditions can influence these values.
At a physiological pH of 7.4, which is significantly lower than the lowest pKa of its amino groups, all four of spermine's nitrogens will be protonated. This results in a net charge of +4. This polycationic nature is the cornerstone of its biological activity.
The following diagram illustrates the protonation states of spermine across a pH range, highlighting its fully protonated state at physiological pH.
Caption: Protonation state of spermine at different pH ranges.
Buffering Capacity at Physiological pH
A buffer solution resists changes in pH upon the addition of an acid or base.[12] The effectiveness of a buffer is determined by its buffer capacity, which is maximal at a pH equal to its pKa.[12][13]
Given that the pKa values for spermine's amino groups are all significantly above 7.4, its direct contribution to buffering in the physiological range is limited. However, titration curves of spermine show that it does begin to exhibit some buffering capacity below pH 7.4.[14] This makes it the only one of the common polyamines (including putrescine and spermidine) that may contribute to some degree to stabilizing intracellular pH within the physiological range.[14][15] While not a primary physiological buffer like the bicarbonate or phosphate systems, its presence in high intracellular concentrations means this effect cannot be entirely discounted.
Interactions with Biomolecules at Physiological pH
The highly cationic nature of spermine at physiological pH dictates its interaction with negatively charged biomolecules.
Interaction with DNA and RNA
The phosphate backbone of nucleic acids is negatively charged, providing a strong electrostatic attraction for the positively charged spermine. This interaction is fundamental to many of spermine's biological roles:
-
DNA Condensation and Stabilization: Spermine can neutralize the negative charges on the phosphate backbone, allowing the DNA to pack more tightly.[4][5] This is crucial for chromosome organization and the packaging of DNA into viral capsids.
-
Protection against Damage: By binding to DNA, spermine can protect it from reactive oxygen species (ROS) and other damaging agents.[6] It is thought to act as a free radical scavenger.[6]
-
Modulation of DNA Structure: Spermine binding can influence the conformation of DNA, potentially affecting the binding of proteins and other regulatory molecules.[4]
Interaction with Proteins
Spermine can also interact with acidic residues (aspartate and glutamate) on the surface of proteins. These interactions can modulate protein function, for example, by altering enzyme kinetics or influencing protein-protein interactions.
The diagram below illustrates the electrostatic interaction between fully protonated spermine and a negatively charged DNA molecule at physiological pH.
Caption: Electrostatic interaction of spermine with DNA.
Experimental Protocols: Preparation and Handling of this compound Solutions
Accurate and reproducible experimental results depend on the correct preparation and handling of this compound solutions. The primary consideration is maintaining the desired pH and ensuring the stability of the compound.
Preparation of a 100 mM this compound Stock Solution
Rationale: Preparing a concentrated, pH-adjusted stock solution allows for accurate dilution into various experimental buffers while minimizing changes to the final pH. Using degassed water and storing aliquots under inert gas mitigates oxidation.
Materials:
-
Spermine tetrahydrochloride (MW: 348.18 g/mol )[7]
-
High-purity, degassed water (e.g., Milli-Q, boiled and cooled under vacuum, or sparged with nitrogen/argon)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Sterile, conical tubes for storage
Procedure:
-
Weighing: Accurately weigh 3.48 g of spermine tetrahydrochloride.
-
Dissolution: Dissolve the powder in approximately 80 mL of degassed, high-purity water in a sterile beaker with a magnetic stirrer. Spermine tetrahydrochloride is readily soluble in water.[3][7]
-
pH Adjustment:
-
Place the beaker in a sterile environment (e.g., a laminar flow hood).
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH. Adjust the pH to 7.4. Be cautious, as the solution's pH will change rapidly near the equivalence points. If you overshoot the target pH, back-titrate with 0.1 M HCl.
-
-
Final Volume Adjustment: Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of degassed water and add the rinsing to the flask. Bring the final volume to 100 mL with degassed water.
-
Sterilization and Storage:
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
For optimal stability, overlay the aliquots with argon or nitrogen gas before capping.[7]
-
Store the aliquots at -20°C.[16]
-
Workflow for Solution Preparation
The following diagram outlines the critical steps for preparing a stable, pH-controlled this compound stock solution.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Physiological polyamines: simple primordial stress molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 4. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication | PLOS One [journals.plos.org]
- 5. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Human Metabolome Database: Showing metabocard for Spermine (HMDB0001256) [hmdb.ca]
- 9. Showing Compound Spermine (FDB003225) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 14. researchgate.net [researchgate.net]
- 15. Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
An In-depth Technical Guide on Spermine Hydrochloride as an Intracellular Free Radical Scavenger
Executive Summary
Spermine, a ubiquitous endogenous polyamine, is a critical regulator of cellular homeostasis, playing a pivotal role in processes from cell growth to gene expression. At physiological pH, it exists as a polycation, spermine hydrochloride, enabling intimate interactions with anionic macromolecules like DNA and RNA. Beyond these structural roles, spermine is emerging as a potent, multifaceted intracellular antioxidant. This guide provides a technical deep-dive into the mechanisms by which spermine mitigates oxidative stress. We will explore its capacity for direct radical scavenging, its complex role in metal ion chelation, and its influence on enzymatic pathways. This document is designed for researchers and drug development professionals, offering not just theoretical understanding but also field-proven experimental protocols to validate and harness the antioxidant properties of spermine in a laboratory setting.
Introduction: Oxidative Stress and the Endogenous Defense of Polyamines
Intracellular metabolism inevitably produces reactive oxygen species (ROS), such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). While essential for signaling, an imbalance favoring ROS production leads to oxidative stress, a pathogenic state implicated in neurodegenerative diseases, cancer, and chronic inflammation. Cells have evolved sophisticated antioxidant systems, and emerging evidence firmly places the natural polyamine spermine among these crucial defenders.[1][2] Found in millimolar concentrations within the nucleus, spermine is strategically positioned to protect critical cellular components, most notably DNA, from oxidative damage.[3][4] This guide elucidates the chemical and biological basis of spermine's antioxidant function, revealing a molecule that is both a direct scavenger and an indirect modulator of cellular redox state.
Core Mechanisms of Spermine's Antioxidant Action
Spermine's protective effects are not attributable to a single mode of action but rather a combination of direct and indirect mechanisms. Understanding these is critical for designing experiments and interpreting results accurately.
Direct Scavenging of Reactive Oxygen Species
The most direct antioxidant function of spermine is its ability to react with and neutralize free radicals.
-
Hydroxyl Radical (•OH) Scavenging: Spermine is an exceptionally potent scavenger of the hydroxyl radical, one of the most damaging ROS.[5][6] This has been conclusively demonstrated using Electron Paramagnetic Resonance (EPR) spectroscopy, where spermine, in a dose-dependent manner, virtually eliminates the •OH signal generated in Fenton-type reactions.[5][7] At a concentration of 1.5 mM, spermine can completely inhibit the formation of the DMPO-OH adduct, a classic indicator of •OH presence.[5][7]
-
Singlet Oxygen (¹O₂) Quenching: Spermine and its precursor spermidine can also quench singlet oxygen, another reactive species, although this activity is more moderate compared to its potent •OH scavenging.[5]
-
Limited Efficacy Against Superoxide (O₂•⁻): It is important to note that at physiological concentrations, spermine is not an effective scavenger of superoxide radicals.[5] This specificity underscores the targeted nature of its protective role.
The proposed mechanism involves the donation of a hydrogen atom from the carbon backbone of the spermine molecule to the hydroxyl radical, neutralizing it and forming a more stable spermine radical that can be subsequently reduced.
Caption: Direct scavenging of hydroxyl radical by spermine.
Indirect Antioxidant Activity via Metal Ion Chelation
A significant portion of spermine's antioxidant effect is indirect, stemming from its ability to manage the transition metals that catalyze ROS production.
-
Inhibition of the Fenton Reaction: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a major source of hydroxyl radicals in vivo.[8] Spermine, with its multiple amine groups, is an effective chelator of ferrous (Fe²⁺) and cupric (Cu²⁺) ions.[9] By binding these metals, it forms a stable, unreactive complex that prevents them from participating in the Fenton and Haber-Weiss reactions, thereby preemptively blocking •OH generation.[9]
-
The Pro-Oxidant Caveat: The interaction with metal ions is a double-edged sword and represents a critical, field-proven insight. While spermine protects against DNA damage at low metal concentrations (e.g., 10 µM copper or 50 µM Fe(II)), it can paradoxically promote DNA strand breakage at higher metal concentrations.[10] This occurs because the polycationic nature of spermine facilitates its association with the anionic DNA backbone. At high metal concentrations, this proximity can concentrate metal ions near the DNA, creating localized Fenton reaction hotspots and leading to enhanced damage.[10][11] This context-dependent activity is a crucial consideration for any therapeutic application.
Caption: Spermine's context-dependent interaction with metal ions.
Modulation of Enzymatic Pathways
Spermine also influences enzymatic systems involved in oxidative stress and inflammation.
-
Inhibition of Nitric Oxide Synthase (NOS): Pro-inflammatory stimuli can induce nitric oxide synthase (iNOS), leading to high levels of nitric oxide (NO), which can react with superoxide to form the damaging peroxynitrite. Spermine has been shown to inhibit the induction of iNOS and directly inhibit its activity, thereby reducing excessive NO production.[12][13] This effect is partly mediated by aldehyde metabolites of spermine.[12]
-
Activation of the Nrf2 Pathway: Recent studies show that spermine can activate the Nrf2 antioxidant response pathway.[14] By promoting the nuclear translocation of Nrf2, spermine upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO1), bolstering the cell's overall antioxidant capacity.[14]
Experimental Validation: Protocols and Methodologies
To harness spermine's properties, rigorous and reproducible experimental validation is essential. The following protocols provide self-validating systems to assess its antioxidant capabilities.
Protocol 1: In Vitro Assessment of Hydroxyl Radical Scavenging by EPR Spectroscopy
This protocol directly measures spermine's ability to scavenge •OH radicals using the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
Methodology:
-
Reagent Preparation:
-
This compound stock (100 mM in ultrapure water).[15]
-
DMPO (1 M in ultrapure water). Purify by charcoal filtration if necessary.
-
Hydrogen peroxide (H₂O₂, 10 mM).
-
Ferrous sulfate (FeSO₄, 10 mM in 0.1 mM HCl to prevent oxidation).
-
Phosphate buffered saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine reagents in the following order: PBS, DMPO (final concentration 100 mM), and varying concentrations of this compound (0, 0.5, 1.0, 1.5, 2.0 mM).
-
Initiate the Fenton reaction by adding H₂O₂ (final concentration 1 mM) followed immediately by FeSO₄ (final concentration 1 mM).
-
Vortex briefly and immediately transfer the solution to a 50 µL capillary tube.
-
-
EPR Analysis:
-
Place the capillary tube into the EPR spectrometer cavity.
-
Record the spectrum immediately. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be visible.
-
Typical EPR settings: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, time constant 0.1 s.
-
-
Data Analysis:
-
Measure the signal intensity (peak height or double integral) of the DMPO-OH quartet in the absence and presence of spermine.
-
Calculate the percentage inhibition of the DMPO-OH signal for each spermine concentration.
-
Caption: Workflow for EPR-based hydroxyl radical scavenging assay.
Protocol 2: Measuring Intracellular ROS Scavenging using H₂DCFDA
This cell-based assay quantifies spermine's ability to reduce overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[16][17]
Methodology:
-
Cell Culture:
-
Seed cells (e.g., THP-1 macrophages, HEK293) in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow to adhere overnight.
-
-
Spermine Pre-treatment:
-
Remove media and replace with fresh media containing various concentrations of this compound (e.g., 0-1 mM). Incubate for 2-4 hours.
-
-
ROS Induction:
-
Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100-500 µM) or ox-LDL to the wells. Include a non-stressed control group. Incubate for 1 hour.
-
-
Probe Loading:
-
Wash cells twice with warm PBS.
-
Load cells with 10 µM H₂DCFDA in PBS. Incubate for 30 minutes at 37°C, protected from light. H₂DCFDA is deacetylated intracellularly to H₂DCF, which is oxidized by ROS to the highly fluorescent DCF.[16]
-
-
Fluorescence Measurement:
-
Wash cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a microplate reader with excitation at ~488 nm and emission at ~530 nm.[17]
-
-
Data Normalization:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to normalize fluorescence values to cell number, ensuring the observed effects are not due to cytotoxicity.
-
Caption: Workflow for intracellular ROS measurement with H₂DCFDA.
Data Interpretation and Quantitative Analysis
Table 1: Example Data - Dose-Dependent Inhibition of DMPO-OH Adduct by Spermine
| Spermine HCl (mM) | DMPO-OH Signal Intensity (Arbitrary Units) | % Inhibition |
|---|---|---|
| 0 (Control) | 15,430 | 0% |
| 0.5 | 8,178 | 47% |
| 1.0 | 3,549 | 77% |
| 1.5 | 617 | 96% |
| 2.0 | 123 | 99.2% |
Table 2: Example Data - Reduction of Intracellular DCF Fluorescence
| Treatment | Mean Fluorescence Intensity (RFU) | % Reduction vs. H₂O₂ |
|---|---|---|
| Control (Untreated) | 1,250 | N/A |
| H₂O₂ (300 µM) | 9,870 | 0% |
| H₂O₂ + Spermine (0.5 mM) | 5,430 | 45% |
| H₂O₂ + Spermine (1.0 mM) | 3,160 | 68% |
Applications in Drug Development and Therapeutic Potential
The potent antioxidant and anti-inflammatory properties of spermine make it an attractive molecule for therapeutic development in pathologies underpinned by oxidative stress.[9][18]
-
Neuroprotection: By scavenging •OH and chelating iron, spermine may mitigate the oxidative damage central to neurodegenerative conditions like Parkinson's and Alzheimer's disease.
-
Anti-Inflammatory Agent: Its ability to inhibit iNOS and activate the Nrf2 pathway suggests potential in treating chronic inflammatory diseases.[9][14]
-
Cardiovascular Disease: Spermine has been shown to prevent macrophage pyroptosis and oxidative stress induced by high glucose and oxidized LDL, indicating a potential role in mitigating diabetic atherosclerosis.[14]
Challenges and Considerations: The primary challenge is the context-dependent pro-oxidant activity.[10][11] Drug development efforts must focus on creating delivery systems that target spermine to specific cellular compartments or designing spermine analogs that retain scavenging ability while having a reduced affinity for concentrating transition metals at the DNA interface.
Conclusion and Future Directions
This compound is far more than a simple structural polycation; it is a sophisticated, endogenous antioxidant. Its multi-pronged approach—directly neutralizing hydroxyl radicals, sequestering catalytic metal ions, and modulating protective enzymatic pathways—positions it as a key defender against intracellular oxidative stress. However, its capacity to act as a pro-oxidant under specific conditions of high metal load necessitates a nuanced understanding and careful experimental design.
Future research should be directed towards developing novel spermine derivatives that optimize its antioxidant functions while minimizing pro-oxidant risks. Furthermore, exploring targeted delivery mechanisms could unlock the full therapeutic potential of this remarkable natural compound in the fight against a wide range of oxidative stress-related diseases.
References
- Løvaas, E., & Carlin, G. (1991). Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions. PubMed.
- Løvaas, E., & Carlin, G. (1991). Spermine: an anti-oxidant and anti-inflammatory agent. Free Radical Biology and Medicine.
- Løvaas, E. (1995). Hypothesis: spermine may be an important epidermal antioxidant. Medical Hypotheses.
- Ha, H. C., Sirisoma, N. S., Kuppusamy, P., Zweier, J. L., Woster, P. M., & Casero, R. A. Jr. (1998). The natural polyamine spermine functions directly as a free radical scavenger. Proceedings of the National Academy of Sciences.
- Dasic, G., et al. (2010). Spermidine influence on the nitric oxide synthase and arginase activity relationship during experimentally induced seizures. Journal of Basic and Clinical Physiology and Pharmacology.
- Török, B., et al. (1994). Antioxidant properties of di- and polyamines. PubMed.
- Ha, H. C., Sirisoma, N. S., Kuppusamy, P., Zweier, J. L., Woster, P. M., & Casero, R. A. Jr. (1998). The natural polyamine spermine functions directly as a free radical scavenger. PNAS.
- PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Platform of Chemistry and Biology for Innovation and Health.
- Das, K. C., & Misra, H. P. (2004). Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines. Molecular and Cellular Biochemistry.
- Das, K. C., & Misra, H. P. (2004). Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines. ResearchGate.
- Marmo, R., et al. (1996). The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites. British Journal of Pharmacology.
- Liu, P., et al. (2022). Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins. MDPI.
- Ha, H. C., et al. (1998). The natural polyamine spermine functions directly as a free radical scavenger. PNAS.
- Zepeda-Jazo, I., et al. (2011). Polyamines Interact with Hydroxyl Radicals in Activating Ca2+ and K+ Transport across the Root Epidermal Plasma Membranes. Plant Physiology.
- Mozdzan, M., et al. (2006). Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions. ResearchGate.
- Tadolini, B., & Hakim, G. (2000). Free Radical Scavenging Action of the Natural Polyamine Spermine in Rat Liver Mitochondria. Biochemical and Biophysical Research Communications.
- Ha, H. C., et al. (1998). The natural polyamine spermine functions directly as a free radical scavenger. PubMed.
- D'Autréaux, B., & Toledano, M. B. (2007). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
- Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling.
- Bio-protocol. (n.d.). Intracellular ROS and Mitochondrial O2− Measurement. Bio-protocol.
- Balasundaram, D., et al. (2022). Free spermidine evokes superoxide radicals that manifest toxicity. eLife.
- Balasundaram, D., et al. (2022). Free spermidine evokes superoxide radicals that manifest toxicity. PMC.
- Herrero, M. B., et al. (2000). Nitric oxide interacts with the cAMP pathway to modulate capacitation of human spermatozoa. Biology of Reproduction.
- Li, X., et al. (2022). Exogenous spermine inhibits high glucose/oxidized LDL‑induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway. Experimental and Therapeutic Medicine.
- Groppa, M. D., et al. (2007). Polyamines and heavy metal stress: The antioxidant behavior of spermine in cadmium- and copper-treated wheat leaves. ResearchGate.
- Pedreño, M., et al. (2004). Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration. Nucleosides, Nucleotides & Nucleic Acids.
- Liu, G., et al. (2015). New insights into the role of spermine in enhancing the antioxidant capacity of rat spleen and liver under oxidative stress. International Journal of Clinical and Experimental Medicine.
- Choi, Y. J., & Park, K. Y. (2019). Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish. Journal of Medicinal Food.
- Dasic, G., et al. (2010). Spermidine influence on the nitric oxide synthase and arginase activity relationship during experimentally induced seizures. ResearchGate.
- Bernacki, R. J., et al. (2007). Spermine and spermidine mediate protection against oxidative damage caused by hydrogen peroxide. Amino Acids.
- Baek, J. S., et al. (2021). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. Antioxidants.
- Tadolini, B., & Hakim, G. (2000). Free radical scavenging action of the natural polyamine spermine in rat liver mitochondria. Semantics Scholar.
- Li, W., et al. (2022). The effects of spermidine on total antioxidant capacity, antioxidant... ResearchGate.
- HiMedia Laboratories. (n.d.). Spermine (Free base). HiMedia Laboratories.
- Caligiani, A., et al. (2022). Novel protocol significantly improving spermidine content in extracts from wheat germ... ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The natural polyamine spermine functions directly as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural polyamine spermine functions directly as a free radical scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical scavenging action of the natural polyamine spermine in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Spermine: an anti-oxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. experts.umn.edu [experts.umn.edu]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypothesis: spermine may be an important epidermal antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Spermine in Eukaryotic Cell Growth and Proliferation: A Technical Guide
Abstract
Spermine, a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1] This technical guide provides an in-depth exploration of the multifaceted biological roles of spermine, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of spermine's mechanism of action and its potential as a therapeutic target.
Introduction: The Centrality of Polyamines in Cellular Life
Polyamines, including putrescine, spermidine, and spermine, are small, positively charged organic molecules that are fundamental for normal cell growth and viability in eukaryotes.[1][2] Their cationic nature at physiological pH allows them to associate with various negatively charged cellular components, thereby modulating a wide range of biological functions.[1][3] Among the polyamines, spermine, a tetramine, plays a particularly significant, albeit complex, role in cellular proliferation and homeostasis. Elevated levels of polyamines are often observed in rapidly proliferating tissues, including cancerous cells, highlighting their importance in cell division.[2][4] However, the precise regulation of spermine levels is critical, as both its depletion and excessive accumulation can be detrimental to the cell.[5][6] This guide will dissect the intricate involvement of spermine in eukaryotic cell growth, from its metabolic pathways to its molecular interactions and its implications in disease, particularly cancer.
The Spermine Metabolic Network: A Tightly Regulated Hub
The intracellular concentration of spermine is meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport. Understanding this network is crucial for appreciating its role in cellular physiology.
Biosynthesis: Building the Polycation
The synthesis of spermine is a stepwise enzymatic process that begins with the amino acid ornithine.
-
Step 1: Ornithine to Putrescine: The pathway initiates with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[7]
-
Step 2: Putrescine to Spermidine: Spermidine synthase then facilitates the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[7][8]
-
Step 3: Spermidine to Spermine: Finally, spermine synthase (SMS) catalyzes the addition of a second aminopropyl group from dcSAM to spermidine, forming spermine.[8][9][10]
dot graph "Spermine Biosynthesis Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Ornithine [fillcolor="#F1F3F4"]; Putrescine [fillcolor="#F1F3F4"]; Spermidine [fillcolor="#F1F3F4"]; Spermine [fillcolor="#F1F3F4"]; SAM [label="S-adenosylmethionine", fillcolor="#FBBC05"]; dcSAM [label="Decarboxylated SAM", fillcolor="#FBBC05"];
Ornithine -> Putrescine [label="ODC"]; SAM -> dcSAM [label="AdoMetDC"]; Putrescine -> Spermidine [label="Spermidine Synthase"]; dcSAM -> Spermidine [arrowhead=none]; Spermidine -> Spermine [label="Spermine Synthase"]; dcSAM -> Spermine [arrowhead=none]; } caption: "Simplified diagram of the spermine biosynthesis pathway."
Catabolism and Interconversion: Maintaining Homeostasis
The breakdown and interconversion of polyamines are equally critical for maintaining their optimal intracellular concentrations.
-
Acetylation: The primary catabolic pathway involves the acetylation of spermine and spermidine by spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme.[4][11] This acetylation neutralizes the positive charges and marks them for either export from the cell or further degradation.[12]
-
Oxidation: Acetylated polyamines are then oxidized by N1-acetylpolyamine oxidase (PAOX), converting them back to their precursors (e.g., N-acetylspermine to spermidine).[11][12]
-
Direct Conversion: Spermine can also be directly converted back to spermidine by spermine oxidase (SMO), a reaction that produces hydrogen peroxide (H₂O₂) and the reactive aldehyde, acrolein, as byproducts, which can contribute to oxidative stress.[2][11]
dot graph "Spermine Catabolism and Interconversion" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Spermine [fillcolor="#F1F3F4"]; N1_Acetylspermine [label="N1-Acetylspermine", fillcolor="#F1F3F4"]; Spermidine [fillcolor="#F1F3F4"];
Spermine -> N1_Acetylspermine [label="SSAT"]; N1_Acetylspermine -> Spermidine [label="PAOX"]; Spermine -> Spermidine [label="SMO", style=dashed]; N1_Acetylspermine -> "Cellular Export" [style=dotted]; } caption: "Key pathways in spermine catabolism and interconversion."
Molecular Mechanisms of Spermine in Cell Growth and Proliferation
Spermine's influence on cell growth is multifaceted, stemming from its ability to interact with and modulate the function of key macromolecules.
Regulation of Gene Expression and Protein Synthesis
As a polycation, spermine can bind to negatively charged nucleic acids, influencing both the structure of DNA and the process of gene expression.[13]
-
Chromatin Condensation: Spermine is involved in chromatin condensation and the maintenance of DNA structure, thereby impacting the accessibility of genes for transcription.[13]
-
Transcriptional and Translational Modulation: It can directly affect transcription and translation processes.[13] Depletion of spermine and spermidine has been shown to cause a total arrest in translation and cell growth in mammalian cells.[14] A critical function of spermidine, a precursor to spermine, is the hypusination of eukaryotic initiation factor 5A (eIF5A), a modification essential for the translation of certain mRNAs and for cell viability.[14]
Cell Cycle Regulation
The progression of the cell cycle is tightly linked to polyamine levels. Increased cellular concentrations of spermidine and spermine are necessary for optimal DNA synthesis in activated lymphocytes.[15] Polyamines are crucial for cells to progress from the G1 phase to the S phase of the cell cycle.[15]
Signal Transduction Pathways
Spermine and its metabolic enzymes are integrated into cellular signaling networks that control proliferation and survival.
-
AKT/β-catenin Pathway: The depletion of polyamines by SSAT has been shown to inhibit cell proliferation, migration, and invasion in cancer cells by suppressing the AKT/GSK3β/β-catenin signaling pathway.[4]
dot graph "Spermine and AKT/β-catenin Signaling" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Spermine's role in the AKT/β-catenin pathway."
Regulation of Autophagy and Apoptosis
Spermine and its precursor, spermidine, are also implicated in the regulation of fundamental cellular processes like autophagy and apoptosis.
-
Autophagy Induction: Spermidine is a known inducer of autophagy, a cellular recycling process that is crucial for cellular health and longevity.[16][17]
-
Apoptosis: Spermine can induce apoptosis (programmed cell death) in both primary and malignant tumor cells, often through the generation of reactive oxygen species (ROS).[18][19] The catabolism of spermine by SMO, which produces H₂O₂, can contribute to this pro-apoptotic effect.[5][6]
Spermine in Cancer: A Double-Edged Sword
The role of spermine in cancer is complex and context-dependent. While elevated polyamine levels are a hallmark of many cancers and are associated with increased proliferation, the specific role of spermine can be nuanced.[2]
Spermine as a Promoter of Cancer Growth
The increased demand for polyamines in rapidly dividing cancer cells makes the polyamine metabolic pathway an attractive target for cancer therapy.[20] Many oncogenes, such as MYC, can upregulate polyamine biosynthesis, contributing to a state of "polyamine addiction" in some cancers.[21]
Spermine as a Tumor Suppressor
Conversely, in some cancers, such as prostate cancer, a decrease in spermine concentration has been observed, suggesting it may act as an endogenous inhibitor of tumor growth in these contexts.[2] The catabolism of spermine can also have anti-tumor effects through the induction of apoptosis.[18][19]
Therapeutic Targeting of Spermine Metabolism
The critical role of polyamines in cancer has led to the development of therapeutic strategies aimed at disrupting their metabolism.[5][20]
-
Inhibition of Biosynthesis: Inhibitors of ODC, such as difluoromethylornithine (DFMO), have been explored to reduce polyamine levels and inhibit tumor growth.[21]
-
Induction of Catabolism: Polyamine analogues have been developed that can induce the expression of SSAT, leading to the depletion of intracellular polyamines and cytotoxicity in cancer cells.[22]
| Therapeutic Strategy | Target Enzyme/Process | Mechanism of Action |
| Inhibition of Biosynthesis | Ornithine Decarboxylase (ODC) | Blocks the initial and rate-limiting step of polyamine synthesis. |
| Induction of Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT) | Upregulates the degradation of spermine and spermidine. |
| Polyamine Transport Inhibition | Polyamine Transporter | Prevents the uptake of extracellular polyamines. |
Experimental Methodologies for Studying Spermine's Role
Investigating the intricate functions of spermine requires a combination of biochemical, molecular, and cellular techniques.
Quantification of Intracellular Spermine Levels
Accurate measurement of polyamine pools is fundamental to understanding their regulation and function.
Protocol: High-Performance Liquid Chromatography (HPLC) for Polyamine Quantification
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.2 M perchloric acid).
-
Derivatization: React the polyamines in the cell lysate with a fluorescent tagging agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection.
-
Chromatographic Separation: Separate the derivatized polyamines using a reverse-phase HPLC column with an appropriate gradient of mobile phases (e.g., acetonitrile and water).
-
Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.
Analysis of Gene and Protein Expression
To understand how spermine affects cellular processes, it is essential to analyze the expression of relevant genes and proteins.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of genes involved in spermine metabolism (e.g., ODC, SMS, SSAT, SMO) and downstream signaling pathways.
-
Western Blotting: To determine the protein levels of key enzymes and signaling molecules.
Functional Cellular Assays
A variety of assays can be employed to assess the impact of modulating spermine levels on cell growth and proliferation.
-
Cell Proliferation Assays: (e.g., MTT, BrdU incorporation) to measure the rate of cell division.
-
Cell Cycle Analysis: Using flow cytometry with DNA-staining dyes (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to quantify the extent of programmed cell death.
dot graph "Experimental Workflow for Studying Spermine Function" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "A typical experimental workflow for investigating spermine's cellular roles."
Conclusion and Future Directions
Spermine is an indispensable molecule for eukaryotic cell growth and proliferation, exerting its influence through a wide array of molecular interactions. Its tightly regulated metabolic network and its complex roles in gene expression, cell cycle control, and cell signaling underscore its importance in both normal physiology and disease. The dual nature of spermine in cancer, acting as both a potential promoter and a suppressor, highlights the need for a deeper, context-specific understanding of its functions. Future research should focus on elucidating the precise molecular targets of spermine and the signaling pathways it modulates in different cellular contexts. A more comprehensive understanding of the regulation and function of spermine metabolism will undoubtedly pave the way for the development of novel and more effective therapeutic strategies for cancer and other proliferative disorders.
References
- The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. (n.d.). MDPI.
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). PubMed Central.
- Spermine biosynthesis | Pathway. (n.d.). PubChem.
- Amendola, R., Cervelli, M., Fratini, E., Polticelli, F., Sallustio, D. E., & Mariottini, P. (2009). Spermine metabolism and anticancer therapy. Current Cancer Drug Targets, 9(2), 118–130. [Link]
- Tracy, R., Murray Stewart, T., Woster, P. M., & Casero, R. A. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 473(15), 2227–2243. [Link]
- Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. The Journal of biological chemistry, 291(29), 14896–14903. [Link]
- Spermidine as a target for cancer therapy. (2023). ResearchGate.
- Hofer, S. J., & Madeo, F. (2023). Molecular targets of spermidine: implications for cancer suppression. Cell Stress, 7(8), 80–83. [Link]
- (PDF) Spermine Metabolism and Anticancer Therapy. (2009). ResearchGate.
- Li, J., et al. (2017). Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. Oncotarget, 8(52), 90153–90166. [Link]
- Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences, 110(6), 2169–2174. [Link]
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). OPUS at UTS.
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). Frontiers.
- Different polyamine pathways from bacteria have replaced eukaryotic spermidine biosynthesis in ciliates Tetrahymena thermophila and Paramecium tetaurelia. (2018). PubMed.
- The biosynthesis pathway of spermine and N¹, N¹²-Diacetylspermine.... (2021). ResearchGate.
- [PDF] Spermine metabolism and anticancer therapy. (2009). Semantic Scholar.
- Minois, N. (2014). Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review. Gerontology, 60(4), 319–326. [Link]
- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331–8339. [Link]
- Igarashi, K., & Kashiwagi, K. (2019). The functional role of polyamines in eukaryotic cells. International Journal of Biochemistry & Cell Biology, 107, 104–115. [Link]
- Zahedi, K., et al. (2020). The role of polyamine metabolism in cellular function and physiology. Journal of Biological Chemistry, 295(30), 10185–10203. [Link]
- Morris, D. R., & Fillingame, R. H. (1974). Increased cellular levels of spermidine or spermine are required for optimal DNA synthesis in lymphocytes activated by concanavalin A. Proceedings of the National Academy of Sciences, 71(10), 4022–4025. [Link]
- Molecular and cellular mechanisms of spermidine in age-related... (2021). ResearchGate.
- New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. (2021). PubMed Central.
- Polyamines: Functions, Metabolism, and Role in Human Disease Management. (2021). PubMed Central.
- Mammalian polyamine catabolism: A therapeutic target, a pathological problem, or both? (2006). Journal of Biochemistry.
- The role of polyamine catabolism in polyamine analogue-induced programmed cell death. (2001). Proceedings of the National Academy of Sciences.
- Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. (2022). MDPI.
- The role of polyamine metabolism in cellular function and physiology. (2023). ResearchGate.
Sources
- 1. The functional role of polyamines in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spermine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine metabolism and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyamines in Eukaryotes, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Molecular targets of spermidine: implications for cancer suppression [cell-stress.com]
- 22. pnas.org [pnas.org]
An In-depth Technical Guide to the Natural Occurrence of Spermine in Biological Tissues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spermine, a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1] This technical guide provides an in-depth exploration of the multifaceted biological roles of spermine, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of spermine's mechanism of action and its potential as a therapeutic target.
Introduction: The Significance of Spermine in Cellular Physiology
Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycations intimately involved in the regulation of cellular proliferation.[2] While their effects on the conformation of nucleic acids and macromolecular synthesis have been observed in vitro, understanding their precise in vivo functions is crucial for advancing biomedical research.[2] Spermine, in particular, plays a significant role in modulating the function and secretion of various tissues, such as the prostate epithelium.[3] Dysregulation of spermine homeostasis is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and reperfusion injuries, making it a molecule of significant interest for therapeutic intervention.[4][5]
Distribution of Spermine Across Biological Tissues
Spermine is present in virtually all mammalian cells, though its concentration varies significantly between different tissues and cell types.[6] These variations often correlate with the metabolic activity and proliferative state of the tissue.[6] Generally, tissues with high rates of cell division and protein synthesis, such as the pancreas and prostate gland, exhibit higher concentrations of spermine.[6] The spermidine/spermine ratio is also a dynamic parameter, often highest in rapidly growing cells and tissues.[6]
| Tissue | Species | Spermine Concentration (nmol/g wet weight) | Spermidine/Spermine Ratio |
| Rat Brain | Rat | 200-400 | 1.31 (neonate) to 2.08 (9 months) |
| Rat Liver | Rat | 500-1500 | 4.52 (neonate) to 0.84 (9 months) |
| Rat Prostate | Rat | 2000-5000 | ~1.0 |
| Human Brain | Human | 150-350 | Varies by region |
| Human Prostate (Normal) | Human | High | Lower in cancerous tissue |
| Human Erythrocytes | Human | 5-15 | - |
| Rat Hair Follicle | Rat | High immunoreactivity in matrix and inner root sheath | - |
Note: The concentrations and ratios are approximate and can vary based on the specific study, analytical method, and physiological state of the organism. The data is compiled from multiple sources for illustrative purposes.[6][7][8]
The intricate Dance of Spermine Homeostasis: Biosynthesis and Catabolism
The intracellular concentration of spermine is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[9][10] This delicate balance is essential for maintaining normal cellular function, and its disruption is a hallmark of various disease states.[9][11]
Biosynthesis Pathway
The journey of spermine synthesis begins with the amino acids arginine and ornithine.[12][13]
-
Ornithine Decarboxylase (ODC): This is the first rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[12]
-
S-adenosylmethionine Decarboxylase (SAMDC): This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM), providing the aminopropyl groups necessary for the synthesis of higher polyamines.[12][13]
-
Spermidine Synthase (SPDS): This enzyme transfers an aminopropyl group from decarboxylated SAM to putrescine, forming spermidine.[13]
-
Spermine Synthase (SMS): In the final step, spermine synthase adds a second aminopropyl group from decarboxylated SAM to spermidine to produce spermine.[12][13]
Caption: Spermine Biosynthesis Pathway.
Catabolism and Interconversion
The breakdown and interconversion of polyamines are equally crucial for maintaining homeostasis.
-
Spermidine/spermine N1-acetyltransferase (SSAT): This is the rate-limiting enzyme in polyamine catabolism.[14] It acetylates spermine and spermidine, which can then be either excreted from the cell or oxidized.[12][13]
-
N1-acetylpolyamine oxidase (PAOX): This enzyme oxidizes the acetylated polyamines, leading to the back-conversion of N-acetylspermine to spermidine and N-acetylspermidine to putrescine.[12]
-
Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts.[9][12] This pathway is particularly significant in conditions of cellular stress and inflammation.[9]
Caption: Spermine Catabolism and Interconversion.
Cellular Transport
In addition to endogenous synthesis and degradation, mammalian cells can also take up polyamines from their environment through a dedicated polyamine transport system (PTS).[15][16] While not fully characterized, several solute carrier (SLC) transporters, such as SLC22A1, SLC22A3, and SLC3A2, have been implicated in this process.[16][17] This transport is particularly important in the intestinal mucosa for absorbing dietary polyamines.[15]
Core Physiological Functions of Spermine
The polycationic nature of spermine at physiological pH allows it to interact with a wide array of negatively charged macromolecules, thereby influencing numerous cellular processes.[1]
-
Modulation of Nucleic Acid and Protein Function: Spermine binds to DNA, RNA, and proteins, affecting their structure, stability, and function.[1][18] It can induce DNA condensation and protect it from damage.[1][19]
-
Regulation of Gene Expression: By interacting with chromatin and transcription factors, spermine can modulate gene expression at both the transcriptional and translational levels.[1][19]
-
Cell Growth and Proliferation: Polyamines are essential for cell proliferation.[18][19] Depletion of spermidine and spermine leads to a complete arrest in protein synthesis and cell growth.[2]
-
Apoptosis Regulation: Spermine can have a dual role in apoptosis. It can promote cell growth, but under certain stress conditions, it can also participate in apoptotic signaling.[19] The oxidation of spermine by SMOX, leading to the production of H₂O₂, is a key mechanism in inducing apoptosis.[20]
-
Ion Channel Regulation: Spermine can modulate the activity of various ion channels, including inwardly rectifying potassium (Kir) channels and glutamate receptors, which is crucial for neuronal function.[21][22]
-
Immune Response: Polyamines are involved in regulating immune responses. For instance, spermidine can enhance anticancer immunosurveillance.[20][23]
Spermine in Disease: A Double-Edged Sword
Given its fundamental roles in cell biology, it is not surprising that dysregulation of spermine metabolism is associated with numerous diseases.
-
Cancer: The role of spermine in cancer is complex and can be context-dependent.[4] While rapidly proliferating cancer cells often have elevated polyamine levels, some studies suggest that spermine can have anti-tumor effects.[3][24] For example, in prostate cancer, spermine levels are often decreased compared to benign tissue.[3] Urinary spermine levels are also being investigated as a potential non-invasive biomarker for various cancers.[4]
-
Neurological Disorders: Spermine's ability to modulate ion channels in the brain means that altered spermine homeostasis can contribute to neurological dysfunction.[21] For instance, disrupted spermine homeostasis has been implicated in the pathology of polyglutamine-mediated neurodegenerative diseases.[11]
-
Aging: Polyamine levels tend to decline with age, and this decrease is associated with cellular senescence.[18] Supplementation with spermidine, a precursor to spermine, has been shown to have geroprotective effects in various model organisms.[24]
Methodologies for Spermine Quantification in Biological Tissues
Accurate quantification of spermine in biological samples is essential for studying its physiological roles and its involvement in disease. Several analytical techniques are commonly employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent.[25][26]
Experimental Protocol: Quantification of Spermine by HPLC with Pre-column Derivatization
This protocol outlines a general workflow for the quantification of spermine in tissue samples using HPLC with fluorescence detection after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC).[26]
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., perchloric acid)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Derivatizing agent: 9-fluorenylmethyl chloroformate (FMOC)
-
Borate buffer
-
Acetonitrile
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in ice-cold perchloric acid containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with borate buffer.
-
Add the FMOC solution in acetonitrile and vortex immediately.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a primary amine (e.g., glycine) to consume the excess FMOC.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the FMOC-derivatized polyamines on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for FMOC (e.g., Ex: 265 nm, Em: 315 nm).
-
-
Quantification:
-
Identify the peaks corresponding to spermine and the internal standard based on their retention times, as determined by running standards.
-
Calculate the concentration of spermine in the original tissue sample by comparing the peak area ratio of spermine to the internal standard with a calibration curve generated from known concentrations of spermine standards.
-
Caption: Workflow for Spermine Quantification by HPLC.
Future Perspectives and Conclusion
References
- The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - MDPI. (URL: [Link])
- Spermidine reduces cancer-related mortality in humans - PMC - PubMed Central - NIH. (URL: [Link])
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - Frontiers. (URL: [Link] spermidine/full)
- The function of spermine - PubMed. (URL: [Link])
- General pathway for the biosynthesis and catabolism of polyamines in fungi. (URL: Not a direct URL, but information can be found in general biochemistry resources)
- The role of polyamine metabolism in cellular function and physiology. (URL: [Link])
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PubMed Central. (URL: [Link])
- The Function of Spermine | Request PDF - ResearchG
- Molecular targets of spermidine: implications for cancer suppression - Cell Stress. (URL: [Link])
- Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Medi
- Disrupted spermine homeostasis: a novel mechanism in polyglutamine-mediated aggregation and cell de
- A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed. (URL: [Link])
- Determination of polyamines in human tissues by precolumn derivatization with 9-fluorenylmethyl chloroformate and high-performance liquid chrom
- Regulation of cellular polyamine homeostasis. The cellular levels of...
- Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - Frontiers. (URL: [Link])
- Spermine synthesis and catabolism in mammalian cells. Arginine produces...
- Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC. (URL: [Link])
- Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC. (URL: [Link])
- Polyamine transport in mammalian cells.
- Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells | PNAS. (URL: [Link])
- Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease - MDPI. (URL: [Link])
- Semen - Wikipedia. (URL: [Link])
- Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed. (URL: [Link])
- (PDF)
- Polyamines Biosynthesis and Catabolic Pathway. Polyamine biosynthesis...
- The Emerging Clinical Role of Spermine in Prost
- Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - NIH. (URL: [Link])
- A hybrid biosynthetic-catabolic pathway for norspermidine production - PubMed - NIH. (URL: [Link])
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom
- Polyamines and membrane transporters - PubMed. (URL: [Link])
- Expression and distribution patterns of spermine, spermidine, and putrescine in r
- Polyamines in Mammalian Biology and Medicine - Project MUSE. (URL: [Link])
- Quantification of spermine oxidase (SMOX) activity in tissues by HPLC - PubMed. (URL: [Link])
- Polyamines in mammalian pathophysiology - PMC - PubMed Central - NIH. (URL: [Link])
- The pharmacology of spermine and spermidine; distribution and excretion. (URL: [Link])
- (PDF) Spectrophotometric Determination of Spermine and Related Compounds Using o-Hydroxyhydroquinonephthalein and Manganese(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. The Emerging Clinical Role of Spermine in Prostate Cancer | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of spermine oxidase (SMOX) activity in tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Project MUSE - Polyamines in Mammalian Biology and Medicine [muse.jhu.edu]
- 7. Expression and distribution patterns of spermine, spermidine, and putrescine in rat hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of spermine and spermidine; distribution and excretion. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Disrupted spermine homeostasis: a novel mechanism in polyglutamine-mediated aggregation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyamines and membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]
- 20. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 21. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular targets of spermidine: implications for cancer suppression [cell-stress.com]
- 25. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of polyamines in human tissues by precolumn derivatization with 9-fluorenylmethyl chloroformate and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for DNA precipitation using spermine hydrochloride
Application Note & Protocol
Selective and Efficient Precipitation of DNA Using Spermine Hydrochloride
Abstract This guide provides a comprehensive overview and a detailed protocol for the precipitation of deoxyribonucleic acid (DNA) using this compound. Spermine, a naturally occurring polyamine, offers a highly selective and efficient alternative to traditional alcohol-based precipitation methods. This document elucidates the underlying mechanism of spermine-induced DNA condensation, outlines the critical parameters for successful precipitation, and presents a validated, step-by-step protocol suitable for various molecular biology applications. We also discuss troubleshooting strategies and specific applications, such as the purification of DNA from enzymatic reactions and the selective isolation of DNA from complex protein mixtures. This method is particularly advantageous for precipitating DNA from low-salt buffers and for separating DNA from contaminants like proteins and nucleotides.[1][2][3]
The Scientific Principle: Mechanism of Spermine-Induced DNA Condensation
DNA in aqueous solution is a polyanion due to its negatively charged phosphate backbone. These charges cause electrostatic repulsion, keeping the DNA strands dissolved and extended in solution. Traditional methods, like ethanol or isopropanol precipitation, work by reducing the dielectric constant of the solution, which allows cations (e.g., Na⁺) to more effectively neutralize the phosphate charges and cause the DNA to fall out of solution.[4]
This compound offers a more direct and potent mechanism. Spermine is a tetravalent polyamine, meaning it carries four positive charges at physiological pH.[2] This high positive charge density allows it to act as a powerful counterion for the DNA's phosphate backbone.
The mechanism proceeds as follows:
-
Electrostatic Interaction: Positively charged spermine molecules are electrostatically attracted to the negatively charged DNA phosphate backbone.[5]
-
Charge Neutralization: Spermine binding effectively neutralizes the negative charges on the DNA. It is proposed that this neutralization needs to reach approximately 90% for condensation to occur.[6]
-
DNA Condensation: With the electrostatic repulsion eliminated, intramolecular and intermolecular forces cause the DNA to collapse upon itself, forming compact, condensed structures, often described as toroidal (donut-shaped) particles.[6][7]
-
Precipitation: These condensed DNA-spermine complexes become insoluble in the aqueous buffer and precipitate out of solution, allowing for easy collection via centrifugation.
This process is highly selective for DNA. While spermine can interact with RNA, it does not typically cause the same condensation and precipitation of mixed-sequence RNA, making this method effective for purifying DNA from RNA contaminants.[8] Similarly, the specific nature of the polyamine-DNA interaction allows for the selective precipitation of DNA even in the presence of high concentrations of proteins or free nucleotides.[3][9][10]
Critical Parameters for DNA Precipitation with Spermine
Successful and reproducible DNA precipitation with spermine depends on the careful control of several key parameters. The interplay between these factors determines the efficiency and selectivity of the reaction.
| Parameter | Optimal Range & Conditions | Rationale & Scientific Insight |
| Spermine Concentration | Low Salt (<50 mM): 0.8 - 1.0 mMModerate Salt (~150 mM): Up to 10 mM | The concentration of spermine is the primary driver of precipitation. Insufficient spermine will result in incomplete precipitation. However, excess spermine can sometimes lead to the resolubilization of the DNA pellet.[11] The required concentration is highly dependent on the ionic strength of the buffer.[12] |
| Ionic Strength (Salt) | Low salt buffers (<50 mM NaCl or KCl) are ideal. | Monovalent cations (like Na⁺) compete with spermine for binding to the DNA phosphate backbone. At high salt concentrations, this competition inhibits spermine's ability to neutralize the DNA charge, thus preventing precipitation unless much higher spermine concentrations are used.[12] |
| DNA Concentration | 1 - 100 µg/mL | The spermine concentration required for precipitation is largely independent of the DNA concentration within this typical working range.[12] |
| DNA Fragment Length | Most effective for DNA > 200 bp. | Very short DNA fragments (<100 bp) precipitate less efficiently, especially under moderate salt conditions. This property can be exploited to selectively remove larger DNA fragments from a mixture containing smaller ones.[2][12] |
| Temperature | Room Temperature or 0°C (on ice) | The precipitation reaction is rapid and not highly dependent on temperature.[12] Incubation on ice is common but often not strictly necessary. |
| pH | 7.0 - 8.0 | The standard pH of most biological buffers (e.g., Tris-HCl) is suitable. At this pH, spermine's amino groups are fully protonated and positively charged, which is essential for its function.[2] |
Detailed Protocol for DNA Precipitation
This protocol is designed for precipitating DNA from a standard 100 µL reaction volume in a low-salt buffer. Adjust volumes proportionally for different starting volumes.
Reagent Preparation
-
100 mM this compound Stock Solution:
-
Wash Buffer (70% Ethanol):
-
Mix 70 mL of absolute ethanol with 30 mL of nuclease-free water. Store at room temperature.
-
-
Resuspension Buffer (High Salt):
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
500 mM NaCl
-
-
Final Storage Buffer (TE Buffer):
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
Experimental Workflow Diagram
Caption: Workflow for selective DNA precipitation using this compound.
Step-by-Step Methodology
-
Initial Setup:
-
Start with your DNA sample in a low-salt buffer (e.g., 10 mM Tris-HCl, <50 mM total salt). For this example, assume a 100 µL starting volume.
-
If your DNA is in a high-salt buffer, dilute it with nuclease-free water to reduce the salt concentration below 50 mM.
-
-
Precipitation:
-
Add 1 µL of the 100 mM this compound stock solution to your 100 µL DNA sample. This achieves a final spermine concentration of approximately 1 mM.
-
Vortex gently for 2-3 seconds to mix.
-
Incubate the tube on ice for 15 minutes. A faint, cloudy precipitate may become visible.
-
-
Pelleting the DNA:
-
Centrifuge the sample at ≥15,000 x g for 15 minutes at 4°C or room temperature.
-
A small, white pellet should be visible at the bottom of the tube.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
-
Washing the Pellet:
-
Gently add 500 µL of room-temperature 70% ethanol to the tube. Do not vortex, as this can dislodge the pellet. Instead, gently invert the tube 2-3 times to wash the pellet and the tube walls. This step removes residual spermine and salts.
-
Centrifuge again at ≥15,000 x g for 5 minutes.
-
Carefully aspirate and discard the ethanol supernatant.
-
-
Drying the Pellet:
-
Allow the pellet to air-dry at room temperature for 5-10 minutes. The pellet should become translucent but not bone-dry.
-
Caution: Over-drying the DNA can make it difficult to redissolve.
-
-
Resuspension and Spermine Removal:
-
Spermine remains tightly bound to DNA even in the pellet. To remove it for downstream applications (e.g., sequencing, PCR with sensitive polymerases), resuspend the DNA in a small volume (e.g., 20-30 µL) of High-Salt Resuspension Buffer . The high concentration of Na⁺ will displace the spermine from the DNA.
-
For complete removal of spermine, the DNA can then be re-precipitated using a standard ethanol precipitation protocol[4][14] or dialyzed against TE Buffer.
-
For many applications, such as gel electrophoresis, resuspending directly in standard TE buffer is sufficient.[12]
-
Applications and Advantages
-
Purification from Enzymatic Reactions: Spermine selectively precipitates DNA, leaving behind enzymes (proteins), dNTPs, and buffer salts. This is highly useful for cleaning up restriction digests or labeling reactions.[12]
-
Selective Removal of DNA from Lysates: In protocols for protein purification, spermine can be added to a cell lysate to efficiently precipitate and remove contaminating genomic DNA, which can otherwise cause high viscosity.[15]
-
Fractional Precipitation of DNA Fragments: By carefully titrating the spermine concentration and adjusting the ionic strength, it is possible to selectively precipitate larger DNA fragments while leaving smaller ones (<100-200 bp) in the supernatant.[12]
-
Advantages over Alcohol Precipitation:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No visible pellet / Low DNA yield | High Salt Concentration: The initial buffer contained >50-100 mM salt, inhibiting precipitation. | Dilute the sample with nuclease-free water to lower the salt concentration before adding spermine. |
| DNA Concentration Too Low: The amount of DNA is below the detection limit for a visible pellet. | Proceed with the protocol. The DNA is likely there. Consider adding a co-precipitant like glycogen if recovery is a persistent issue. | |
| Spermine Concentration Too Low: Insufficient spermine was added for the ionic strength of the buffer. | Increase the final spermine concentration incrementally (e.g., to 2 mM, 5 mM). Refer to the literature for salt-specific requirements.[12] | |
| Difficulty Resuspending Pellet | Pellet was over-dried: Excessive drying can denature the DNA. | Add buffer and incubate at 37°C for 30-60 minutes with gentle tapping. Avoid heating above 42°C. |
| Incomplete Spermine Removal: Residual spermine can promote aggregation. | Ensure resuspension is performed in a high-salt buffer (≥0.5 M NaCl) to displace the spermine. | |
| Poor Performance in Downstream Applications (e.g., PCR inhibition) | Residual Spermine: Spermine can inhibit some DNA polymerases or other enzymes. | After resuspending the pellet in high-salt buffer, perform a standard ethanol precipitation or column purification to remove the displaced spermine. |
References
- Goyal, A., et al. (2013). Spermine Condenses DNA, but Not RNA Duplexes. Biophysical Journal.
- Sulu, M., et al. (2014). DNA condensation with spermine dendrimers: interactions in solution, charge inversion, and morphology control. Soft Matter.
- Deng, H., et al. (2000). Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy. Nucleic Acids Research.
- Pelta, J., et al. (1999). An electro-optical study of the mechanisms of DNA condensation induced by spermine. Biophysical Journal.
- Song, C., et al. (2023). Spermine enhances antiviral and anticancer responses by stabilizing DNA binding with the DNA sensor cGAS. Immunity.
- Hepburn, M.S., et al. (2003). Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein. Biotechnology and Bioengineering.
- Pelta, J., et al. (1996). DNA precipitation by spermidine (A), spermine (B), and cobalthexamine... ResearchGate.
- Hoopes, B. C., & McClure, W. R. (1981). Studies on the selectivity of DNA precipitation by spermine. Nucleic Acids Research.
- Scilit. Studies on the selectivity of DNA precipitation by spermine. Scilit.
- Hoopes, B. C., & McClure, W. R. (1981). We have examined the selectivity of the precipitation of DNA by spermine. Nucleic Acids Research.
- Shota, M., et al. (2022). High molecular weight plant DNA extraction for PacBio HiFi sequencing. Protocols.io.
- ResearchGate. DNA precipitation by spermidine (A) and spermine (B) as a function of... ResearchGate.
- Oxford Academic. Studies on the selectivity of DNA precipitation by spermine. Nucleic Acids Research.
- Semantic Scholar. Optimization of DNA extraction and PCR protocols for plants with high Phenolics: Bael, Mango, Pomegranate as. Semantic Scholar.
- QIAGEN. How do I perform a DNA precipitation to concentrate my sample?. QIAGEN Website.
- DNA Genotek. Laboratory protocol for manual purification of DNA from whole sample. DNA Genotek.
- Bitesize Bio. DNA Precipitation: Ethanol vs. Isopropanol. Bitesize Bio.
- Abyntek Biopharma. (2023). DNA Precipitation with ethanol vs. isopropanol. Abyntek Biopharma.
- ResearchGate. (2013). Ethanol v/s Isopropanol for DNA precipitation. ResearchGate.
- Wikipedia. Ethanol precipitation. Wikipedia.
Sources
- 1. Spermine tetrahydrochloride, polyamine used for precipitation of DNA (CAS 306-67-2) | Abcam [abcam.com]
- 2. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 3. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 5. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electro-optical study of the mechanisms of DNA condensation induced by spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA condensation with spermine dendrimers: interactions in solution, charge inversion, and morphology control - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the selectivity of DNA precipitation by spermine | Scilit [scilit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. protocols.io [protocols.io]
- 14. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 15. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abyntek.com [abyntek.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Optimizing Spermine Hydrochloride Concentration for High-Yield In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Polyamines in High-Efficiency In Vitro Transcription
In vitro transcription (IVT) is a cornerstone of modern molecular biology, enabling the synthesis of RNA molecules from a DNA template in a cell-free environment.[][2] This technology is pivotal in a wide range of applications, from the production of mRNA for vaccines and therapeutics to the generation of RNA probes and functional RNAs for basic research.[] The efficiency of the IVT reaction is paramount, and achieving high yields of high-quality RNA is often a complex optimization process involving multiple interacting factors.[3]
Among the various components of an IVT reaction, polyamines such as spermine and spermidine play a crucial, albeit sometimes overlooked, role.[4][5][6] These naturally occurring polycations are essential for numerous cellular processes, including DNA stabilization, chromatin condensation, and the regulation of transcription and translation.[4][5] In the context of IVT, the addition of spermine hydrochloride can significantly enhance the yield and quality of the transcribed RNA. This application note provides a comprehensive guide to understanding the multifaceted role of spermine in IVT and offers a detailed protocol for determining its optimal concentration for your specific application.
The Mechanistic Underpinnings of Spermine-Enhanced In Vitro Transcription
Spermine's beneficial effects in IVT stem from its ability to interact with and modulate the behavior of nucleic acids and the T7 RNA polymerase.[6][7] As a polycation at physiological pH, spermine effectively neutralizes the negative charges of the phosphate backbone of DNA and RNA.[8] This charge neutralization has several downstream consequences that collectively enhance transcription efficiency.
Key Mechanisms of Action:
-
DNA Template Compaction and Aggregation: Spermine promotes the condensation of the DNA template.[4][9] This can lead to a higher effective concentration of the template, facilitating more efficient binding of the T7 RNA polymerase.
-
Stimulation of T7 RNA Polymerase Activity: Polyamines have been shown to directly stimulate the activity of T7 RNA polymerase, potentially by influencing the enzyme's conformation or its interaction with the DNA template.[6][10] This can lead to an increase in both the initiation and elongation phases of transcription.[11]
-
Reduction of Double-Stranded RNA (dsRNA) Byproducts: The formation of dsRNA is a significant issue in IVT, as it can trigger innate immune responses and reduce the translational efficiency of the desired mRNA product.[12] Spermine can help to stabilize single-stranded RNA, thereby reducing the formation of dsRNA byproducts.[12]
-
Alleviation of Product Inhibition: High concentrations of RNA produced during the IVT reaction can inhibit the polymerase. Spermine can mitigate this product inhibition by binding to the newly synthesized RNA, preventing it from interfering with the transcription process.[11]
It is important to note that the effect of spermine is concentration-dependent, exhibiting a biphasic effect where concentrations that are too high can lead to inhibition of the reaction.[6][10][11] This underscores the importance of empirical optimization for each specific IVT system.
A Systematic Approach to Determining the Optimal this compound Concentration
The optimal concentration of this compound is not a one-size-fits-all parameter. It is influenced by several factors inherent to the specific IVT reaction being performed. Therefore, a systematic optimization is crucial to maximize RNA yield and quality.
Factors Influencing Optimal Spermine Concentration
-
DNA Template: The length, concentration, and sequence of the DNA template can all affect the optimal spermine concentration. Longer templates may require different concentrations for optimal condensation compared to shorter ones.[13]
-
Nucleoside Triphosphate (NTP) Concentration: The concentration of NTPs in the reaction mixture is a critical factor, as they chelate Mg2+, an essential cofactor for the polymerase.[][3] The balance between Mg2+ and NTPs can influence the optimal spermine concentration.
-
Buffer Composition: The overall ionic strength and pH of the reaction buffer can modulate the effects of spermine.[2][14]
-
Presence of Other Additives: Other components in the IVT reaction, such as DTT or RNase inhibitors, may interact with spermine and influence its optimal concentration.[]
Experimental Workflow for Optimization
The most effective method for determining the optimal this compound concentration is to perform a titration experiment. This involves setting up a series of IVT reactions with a range of spermine concentrations while keeping all other reaction components constant.
Caption: Experimental workflow for optimizing this compound concentration.
Detailed Protocol: this compound Titration for Optimal In Vitro Transcription
This protocol provides a framework for optimizing the this compound concentration for a T7 RNA polymerase-based IVT reaction. It is recommended to start with a concentration range of 0 to 10 mM.
4.1. Materials and Reagents
-
Linearized DNA template with a T7 promoter (≥ 200 ng/µL)
-
T7 RNA Polymerase
-
10x Transcription Buffer (without spermine)
-
NTP mix (ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
This compound solution (100 mM stock, sterile filtered)
-
DNase I, RNase-free
-
Nuclease-free water
-
RNA purification kit
-
Instrumentation for RNA quantification (e.g., NanoDrop, Qubit)
-
System for RNA integrity analysis (e.g., agarose gel electrophoresis apparatus, Agilent Bioanalyzer)
4.2. Step-by-Step Procedure
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions from your 100 mM stock using nuclease-free water. For a final concentration range of 0-10 mM in a 20 µL reaction, you can prepare intermediate stocks.
-
In Vitro Transcription Reaction Setup:
-
On ice, assemble the following components in a nuclease-free microcentrifuge tube for a single 20 µL reaction. Prepare a master mix for all reactions to ensure consistency.
-
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| NTP Mix (25 mM each) | 4 µL | 5 mM each |
| Linearized DNA Template (200 ng/µL) | 1 µg | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| This compound (variable) | 2 µL of dilution | 0, 1, 2, 4, 6, 8, 10 mM |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
| Total Volume | 20 µL |
-
Incubation: Incubate the reactions at 37°C for 2 to 4 hours.
-
DNase I Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using your preferred method, such as a spin column-based kit or lithium chloride precipitation. Elute the RNA in nuclease-free water.
4.3. Analysis of Transcription Products
-
RNA Quantification: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Calculate the total RNA yield for each reaction.
-
RNA Integrity Assessment:
-
Denaturing Agarose Gel Electrophoresis: Run a small amount of the purified RNA on a denaturing agarose gel (e.g., formaldehyde or glyoxal gel). A sharp, distinct band corresponding to the expected size of your transcript indicates high integrity. Smearing may indicate RNA degradation.
-
Automated Electrophoresis: For a more quantitative assessment, analyze the RNA using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN).
-
4.4. Data Interpretation
Create a table to summarize your results and plot the RNA yield and integrity (e.g., RIN) as a function of the this compound concentration.
Table 1: Example Data from a this compound Titration Experiment
| Spermine HCl (mM) | RNA Yield (µg/20µL reaction) | RNA Integrity (RIN) | Gel Electrophoresis Observations |
| 0 | 50 | 9.2 | Sharp band, some faint lower molecular weight bands |
| 1 | 75 | 9.5 | Very sharp band, reduced lower molecular weight bands |
| 2 | 120 | 9.8 | Intense, sharp band |
| 4 | 150 | 9.7 | Intense, sharp band |
| 6 | 130 | 9.6 | Intense, sharp band |
| 8 | 90 | 9.1 | Slightly less intense band, slight increase in smearing |
| 10 | 40 | 8.5 | Fainter band, noticeable smearing |
Based on the example data, the optimal this compound concentration would be in the range of 2-4 mM, as this provides the highest RNA yield while maintaining excellent RNA integrity.
Troubleshooting
-
Precipitation in the reaction mix: If a precipitate forms upon addition of spermine, try setting up the reaction at room temperature instead of on ice.[15] High concentrations of spermine can cause DNA to precipitate.[16][17][18]
-
Low RNA yield at all spermine concentrations: The issue may lie with other components of the IVT reaction. Verify the quality of your DNA template, NTPs, and enzyme. Re-optimize other parameters such as the Mg2+ concentration.[14][19][20]
-
Inhibition at higher spermine concentrations: This is an expected phenomenon.[6][10] If inhibition occurs at very low concentrations, ensure your spermine stock solution is at the correct concentration.
Conclusion
This compound is a valuable and cost-effective additive for enhancing the yield and quality of RNA synthesized by in vitro transcription. Its ability to interact with nucleic acids and stimulate T7 RNA polymerase activity makes it a powerful tool for optimizing IVT reactions. By following the systematic approach and protocol outlined in this application note, researchers can empirically determine the optimal spermine concentration for their specific system, leading to more robust and efficient RNA production for a wide array of downstream applications.
References
- Bachrach, U., & Heimer, Y. M. (1989). The Physiology of Polyamines. CRC Press.
- Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Molecules, 23(7), 1765. [Link]
- Goyal, S., & Iborra, F. J. (2000). In vitro studies on the maintenance of transcription-induced stress by histones and polyamines. Journal of Biological Chemistry, 275(1), 127-134. [Link]
- Creative Diagnostics. (n.d.). Understanding mRNA IVT Byproduct dsRNA.
- Bio-Synthesis. (2013, October 18). Template optimization for In Vitro Transcription.
- JoVE. (2025, April 4). Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring.
- Wang, J. Y., & Johnson, L. R. (2001). Polyamines Regulate the Stability of Activating Transcription Factor-2 mRNA through RNA-binding Protein HuR in Intestinal Epithelial Cells. Molecular Biology of the Cell, 12(8), 2537-2547. [Link]
- Zahedi, K., & Barone, S. (2020). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 318(4), C737-C748. [Link]
- Frugier, M., et al. (1994). Synthetic polyamines stimulate in vitro transcription by T7 RNA polymerase. Nucleic Acids Research, 22(14), 2784–2790. [Link]
- ResearchGate. (n.d.). Spermidine in the in vitro transcription buffer promotes RNA binding to....
- Blakney, A. K., et al. (2021). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. bioRxiv. [Link]
- Frugier, M., et al. (1994). Synthetic polyamines stimulate in vitro transcription by T7 RNA polymerase. Nucleic Acids Research, 22(14), 2784-2790. [Link]
- ResearchGate. (n.d.). dsRNA generation mechanisms during IVT. (A) Template strand of DNA is....
- Blakney, A. K., et al. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. bioRxiv. [Link]
- Sain, N., et al. (2020). Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter. Journal of Biological Chemistry, 295(18), 6033-6043. [Link]
- MDPI. (2023). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors.
- SLI Technologies, Inc. (n.d.). Spermine, min 98.0% - CAS 71-44-3.
- ResearchGate. (n.d.). Effects of spermine on major differentiation transcription factors and....
- PubMed. (2003). Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein.
- ResearchGate. (n.d.). Effect of seven synthetic polyamines on in vitro transcription of....
- ResearchGate. (n.d.). DNA precipitation by spermidine (A), spermine (B), and cobalthexamine....
- PubMed Central. (2024). Understanding the impact of in vitro transcription byproducts and contaminants.
- PubMed Central. (1983). Studies on the selectivity of DNA precipitation by spermine.
- PubMed. (1981). Role of polyamines in the synthesis of RNA in mycobacteria.
- PubMed. (2000). In vitro studies on the maintenance of transcription-induced stress by histones and polyamines.
- ResearchGate. (2012). Synthesis of RNA by In Vitro Transcription.
- PubMed. (2014). Targeting Double-Stranded RNA With Spermine, 1-naphthylacetyl Spermine and Spermidine: A Comparative Biophysical Investigation.
- PubMed Central. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding.
- Doudna Lab. (2018). Protocol for in vitro transcription of DNA oligos by T7 polymerase.
Sources
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 4. Polyamine-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro studies on the maintenance of transcription-induced stress by histones and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 9. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of polyamines in the synthesis of RNA in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Template optimization for In Vitro Transcription [biosyn.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 20. biorxiv.org [biorxiv.org]
Application Note: Enhancing CHO Cell Culture Performance with Spermine Hydrochloride Supplementation
Introduction: The Rationale for Polyamines in CHO Cell Culture
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimizing culture conditions to maximize viable cell density (VCD) and specific productivity (Qp) is a cornerstone of modern bioprocessing. Polyamines—a class of small, positively charged organic molecules including spermine, spermidine, and their precursor putrescine—are essential for cellular proliferation and protein synthesis across all eukaryotic cells.[1][2]
At physiological pH, the multiple amino groups of spermine are protonated, allowing it to act as a potent polycation.[3][4] This property enables spermine to interact with and stabilize negatively charged macromolecules such as DNA, RNA, and acidic proteins.[1][5] These interactions are crucial for:
-
Stabilizing Nucleic Acid Structure: Facilitating DNA replication and chromatin aggregation.[1][3]
-
Enhancing Translation: Modulating RNA structure and stimulating the synthesis of specific proteins essential for cell growth.[1][6][7] Depletion of spermine and spermidine has been shown to cause a near-total arrest in protein synthesis.[8]
-
Regulating Cell Growth and Proliferation: Intracellular depletion of polyamines can lead to growth arrest and apoptosis.[1][9]
While CHO cells can synthesize polyamines, some commonly used lineages, like CHO-K1, have been reported to lack certain polyamine-synthesizing activities, making supplementation necessary for optimal performance in serum-free media.[1][10] Strategic supplementation with spermine hydrochloride can therefore lead to significant improvements in culture performance, including enhanced cell growth, viability, and recombinant protein production.[10][11]
This document provides a comprehensive guide to the preparation, optimization, and application of this compound as a media supplement for CHO cell cultures.
Mechanism of Action: How Spermine Influences CHO Cell Performance
Spermine's beneficial effects in CHO cell culture are multifactorial, stemming from its fundamental roles in molecular and cellular biology.
-
Stimulation of Protein Synthesis: Polyamines are known to stimulate the synthesis of a variety of proteins by modulating the structure of mRNA, facilitating the formation of the translation initiation complex.[6][12] This is particularly critical in high-demand recombinant protein production, where the cellular machinery is under significant stress. The eukaryotic initiation factor 5A (eIF5A), which is essential for translation, requires a post-translational modification called hypusination, a process that is directly dependent on spermidine (a metabolic precursor to spermine).[13][14]
-
Anti-Apoptotic and Pro-Survival Effects: Depletion of intracellular spermidine and spermine has been shown to induce mitochondria-mediated apoptosis.[9] By supplementing the medium, sufficient intracellular levels can be maintained, thereby suppressing apoptotic pathways and extending the productive phase of the culture.
-
Interaction with Other Media Components: Spermine can chelate and transport metal ions, such as iron, into the cell via the polyamine transport system.[15] This can have a synergistic effect, as iron is also a critical micronutrient for cell growth and metabolism. However, this interaction also necessitates careful optimization to avoid toxicity.[15][16]
The diagram below illustrates the key cellular functions influenced by spermine.
Caption: Key mechanisms of spermine action in a CHO cell.
Materials and Reagents
-
Spermine tetrahydrochloride, cell culture grade (e.g., Sigma-Aldrich, Cat. No. S2876)
-
Water for Injection (WFI) or equivalent cell culture grade water
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile conical tubes (15 mL and 50 mL)
-
CHO cell line expressing the protein of interest
-
Basal and feed media (serum-free, chemically defined)
-
Cell counting apparatus (e.g., automated cell counter or hemocytometer with trypan blue)
-
Assay materials for quantifying protein titer (e.g., ELISA, HPLC)
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Proper preparation of the stock solution is critical to ensure consistency and avoid contamination. Spermine tetrahydrochloride is preferred over the free base form for its superior stability in solution.[5]
-
Aseptic Technique: Perform all steps in a certified Class II biological safety cabinet.
-
Calculation: The molecular weight of Spermine Tetrahydrochloride (C₁₀H₂₆N₄·4HCl) is 348.17 g/mol . To make 10 mL of a 10 mM stock solution:
-
Mass (g) = 10 mL * (1 L / 1000 mL) * (0.010 mol / L) * 348.17 g/mol = 0.0348 g
-
Therefore, weigh out 34.8 mg of spermine tetrahydrochloride powder.
-
-
Dissolution: Add the powder to a 15 mL sterile conical tube. Add 9 mL of WFI-quality water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[3][4]
-
Volume Adjustment: Adjust the final volume to 10 mL with WFI-quality water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile 15 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile cryovials. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.[17]
Protocol 2: Determining the Optimal Concentration (Dose-Response Study)
The optimal spermine concentration is highly cell-line dependent and must be determined empirically.[18] While beneficial at low concentrations, spermine can become cytotoxic at higher levels.[18][19] A dose-response study is essential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of polyamines on protein synthesis and growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyamines on protein synthesis and growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. Modulation of protein synthesis by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Polyamine modulation of iron uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US8637312B2 - Mammalian culture media with polyamine and iron - Google Patents [patents.google.com]
- 17. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Essential Role of Polyamines in DNA Structural Biology
An in-depth guide to the application of spermine hydrochloride in DNA crystallization studies for researchers, scientists, and drug development professionals.
Deoxyribonucleic acid (DNA), the blueprint of life, adopts a variety of conformations that are critical to its biological function. Understanding these three-dimensional structures at an atomic level is paramount for deciphering the mechanisms of genetic regulation, DNA-protein interactions, and for the rational design of therapeutic agents. X-ray crystallography remains one of the most powerful techniques for elucidating these high-resolution structures. However, obtaining well-ordered crystals of DNA, particularly for short oligonucleotides, presents a significant challenge due to the molecule's high negative charge density and inherent flexibility.
This is where polyamines, such as spermine, play a crucial role. Spermine is a naturally occurring polyamine that binds to DNA and facilitates its condensation and crystallization. This compound, the salt form of spermine, is widely used in DNA crystallization studies due to its ability to stabilize DNA structures and promote the formation of high-quality crystals. This document provides a comprehensive overview of the application of this compound in DNA crystallization, including its mechanism of action, practical protocols, and key considerations for successful crystallization.
Mechanism of Action: How Spermine Induces DNA Crystallization
Spermine is a long, flexible polycation with four primary amino groups. At physiological pH, these amino groups are protonated, giving the molecule a +4 charge. This high positive charge allows spermine to interact favorably with the negatively charged phosphate backbone of DNA. The binding of spermine to DNA is not merely a simple electrostatic interaction; it is a complex process that involves the specific recognition of DNA geometry and the induction of conformational changes.
The primary mechanism by which spermine facilitates DNA crystallization is through charge neutralization and DNA condensation. The binding of spermine to the DNA backbone neutralizes the repulsive forces between adjacent phosphate groups, allowing the DNA molecules to pack more closely together. This process is essential for the formation of a well-ordered crystal lattice.
Furthermore, spermine can bind to both the major and minor grooves of the DNA double helix, often spanning across adjacent DNA molecules. This cross-linking activity is critical for stabilizing the crystal lattice and promoting the growth of large, single crystals. The specific binding mode of spermine can vary depending on the DNA sequence and the crystallization conditions, leading to the formation of different crystal packing arrangements.
The ability of spermine to stabilize specific DNA conformations, such as B-DNA and Z-DNA, is another important aspect of its role in crystallization. By binding to and stabilizing a particular conformation, spermine can reduce the conformational heterogeneity of the DNA sample, which is a major obstacle to crystallization.
Experimental Protocols: A Step-by-Step Guide to DNA Crystallization with this compound
Materials and Reagents
-
DNA: High-purity, synthetic DNA oligonucleotides are essential for successful crystallization. The DNA should be purified by HPLC or PAGE to ensure that it is free of truncated or modified sequences.
-
This compound: Use a high-purity grade of this compound. Prepare a stock solution of 100 mM in sterile, nuclease-free water and store it at -20°C.
-
Buffers: A variety of buffers can be used for DNA crystallization, including sodium cacodylate, Tris-HCl, and HEPES. The choice of buffer will depend on the specific DNA sequence and the desired pH of the crystallization experiment.
-
Precipitants: Polyethylene glycol (PEG) of various molecular weights (e.g., PEG 200, PEG 4000, PEG 8000) and 2-methyl-2,4-pentanediol (MPD) are commonly used as precipitants in DNA crystallization.
-
Salts: Monovalent and divalent cations, such as NaCl, KCl, MgCl₂, and CaCl₂, are often included in crystallization screens to modulate the solubility of DNA and promote crystal growth.
Protocol 1: Setting up a Vapor Diffusion Crystallization Experiment
Vapor diffusion is the most common method used for DNA crystallization. In this method, a drop containing the DNA, this compound, and other crystallization reagents is equilibrated against a larger reservoir solution containing a higher concentration of the precipitant.
-
Prepare the DNA sample: Dissolve the lyophilized DNA oligonucleotide in sterile, nuclease-free water to a final concentration of 1-2 mM.
-
Set up the crystallization drop: In a micro-crystallization plate, mix the following components in a 2 µL drop:
-
1 µL of the DNA solution
-
0.5 µL of the crystallization buffer (e.g., 100 mM sodium cacodylate, pH 7.0)
-
0.2 µL of 100 mM this compound
-
0.3 µL of a salt solution (e.g., 200 mM MgCl₂)
-
-
Add the precipitant: Add 1 µL of the reservoir solution containing the precipitant (e.g., 30% v/v MPD) to the drop.
-
Equilibrate: Seal the well and allow the drop to equilibrate against the reservoir solution at a constant temperature (typically 4°C or 18°C).
-
Monitor for crystal growth: Regularly inspect the drops under a microscope for the appearance of crystals. Crystals can appear within a few hours to several weeks.
Visualizing the Workflow: From DNA to Crystal
Caption: Workflow for DNA crystallization using this compound.
Data Presentation: Optimizing Crystallization Conditions
The optimal conditions for DNA crystallization are highly dependent on the specific DNA sequence and must be determined empirically through screening. The following table provides a starting point for designing a crystallization screen.
| Parameter | Typical Range | Purpose |
| DNA Concentration | 0.5 - 2.0 mM | Higher concentrations can promote nucleation but may lead to precipitation. |
| Spermine-HCl Conc. | 1 - 10 mM | Critical for charge neutralization and lattice formation. |
| Precipitant (MPD) | 20 - 50% (v/v) | Dehydrates the drop, increasing the effective concentration of all components. |
| Precipitant (PEG 4000) | 5 - 20% (w/v) | Acts as a molecular crowding agent. |
| Buffer pH | 6.0 - 8.5 | Influences the charge state of both the DNA and spermine, affecting their interaction. |
| MgCl₂ Concentration | 10 - 100 mM | Divalent cations can further screen charge and stabilize the DNA structure. |
| Temperature | 4°C, 18°C, 22°C | Affects the kinetics of nucleation and crystal growth. |
Troubleshooting Common Issues
-
No Crystals: If no crystals appear, try increasing the concentration of the DNA, spermine, or precipitant. Also, consider screening a wider range of pH values and different types of precipitants.
-
Precipitation: If the drop turns cloudy or contains amorphous precipitate, reduce the concentration of the DNA, spermine, or precipitant. A slower equilibration rate, achieved by using a larger reservoir volume or a smaller drop, can also be beneficial.
-
Small or Poorly-Formed Crystals: To improve crystal quality, try fine-tuning the crystallization conditions. This can involve making small adjustments to the concentrations of the components, the pH, or the temperature. Seeding, where a small crystal is transferred to a fresh drop to initiate growth, can also be an effective technique.
Conclusion: The Enduring Utility of Spermine in Structural Biology
This compound remains an indispensable tool for the structural biologist. Its ability to neutralize charge, induce condensation, and stabilize specific DNA conformations makes it a powerful reagent for overcoming the challenges of DNA crystallization. By understanding the principles of spermine-DNA interactions and by systematically exploring the crystallization parameter space, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction analysis. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for both novice and experienced crystallographers aiming to elucidate the structure of DNA and its complexes.
References
- The PDB-101 is a free, online educational resource that provides an introduction to the world of proteins and nucleic acids. (RCSB PDB) [Link]
- Hampton Research is a leading supplier of crystallization reagents and tools, and their website provides a wealth of technical information and protocols. (Hampton Research) [Link]
- This article provides a detailed overview of the role of polyamines in DNA condensation and their application in DNA crystallization. (Journal of Biological Chemistry) [Link]
- This paper describes the crystal structure of a DNA-spermine complex, providing insights into the specific interactions that mediate crystalliz
- This review article discusses the various factors that influence DNA crystallization, including the role of spermine and other polyamines. (Crystallography Reviews) [Link]
spermine hydrochloride protocol for isolating DNA from pulse field gels
Application Note & Protocol
Topic: High-Fidelity Isolation of High Molecular Weight DNA from Pulsed-Field Gels using Spermine Hydrochloride Precipitation
For: Researchers, scientists, and drug development professionals.
Abstract
The separation of high molecular weight (HMW) DNA, often in the megabase-pair range, is a critical requirement for advanced genomics applications such as long-read sequencing and optical mapping. Pulsed-Field Gel Electrophoresis (PFGE) remains the gold standard for this purpose. However, the quantitative and qualitative recovery of this HMW DNA from the agarose matrix presents a significant challenge, as conventional methods risk mechanical shearing and degradation. This application note details a robust and cost-effective protocol utilizing this compound to selectively precipitate and purify HMW DNA directly from solubilized agarose gel slices. We will explore the biochemical principles of polyamine-mediated DNA condensation, provide a detailed step-by-step methodology, and offer expert insights into optimization and troubleshooting to ensure the recovery of intact, high-purity HMW DNA suitable for the most demanding downstream applications.
Part I: The Scientific Principles of Spermine-Mediated DNA Precipitation
Isolating large DNA fragments from agarose gels is a delicate balance between releasing the DNA from the matrix and preserving its structural integrity. Traditional methods like silica column-based kits often have upper size limits and employ chaotropic salts that can be harsh on HMW DNA, while electroelution can be time-consuming and require specialized equipment[1][2][3].
The protocol described here leverages the unique properties of spermine, a naturally occurring polyamine, to overcome these challenges.
Mechanism of Action
Spermine is a polycationic molecule, carrying four positive charges at physiological pH[4][5]. This characteristic is central to its function in DNA isolation:
-
Charge Neutralization: The negatively charged phosphate backbone of DNA maintains its solubility and extended conformation in solution due to electrostatic repulsion. The positively charged amino groups of spermine bind non-specifically to the DNA backbone, interacting with both the major and minor grooves[5][6][7][8]. This binding neutralizes the negative charges on the DNA.
-
DNA Condensation and Precipitation: With the electrostatic repulsion diminished, the long DNA molecule can fold upon itself into a highly compact, condensed structure[6][8]. This intra- and intermolecular condensation leads to the aggregation and precipitation of DNA out of solution, even at very low concentrations[9]. This process is highly selective for DNA; spermine is significantly less efficient at condensing RNA, and it does not precipitate contaminants like free nucleotides or most proteins, ensuring a high-purity product[9][10][11].
-
Protection from Shear Forces: A critical advantage of spermine-induced condensation is the protection it affords to HMW DNA. By collapsing the DNA into a compact globule, it becomes less susceptible to the hydrodynamic shear forces that would otherwise easily fragment large molecules during pipetting and centrifugation[9][12].
Part II: Experimental Protocol for HMW DNA Isolation
This protocol is designed for the recovery of HMW DNA from a single, well-resolved band in a low-melting-point (LMP) agarose PFGE gel.
Reagent and Buffer Preparation
Properly prepared and stored reagents are critical for success.
| Reagent/Buffer | Stock Concentration | Preparation Instructions | Storage |
| This compound | 100 mM | Dissolve Spermine Tetrahydrochloride (e.g., Sigma #S1141) in nuclease-free water. Filter-sterilize (0.2 µm filter). Aliquot to avoid repeated freeze-thaw cycles.[13] | -20°C |
| Gel Solubilization Buffer (GSB) | 1X | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 mM NaCl. Autoclave and store. | Room Temp. |
| 70% Ethanol | 70% (v/v) | Mix molecular biology grade ethanol with nuclease-free water. | -20°C |
| TE Buffer | 1X | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0). Autoclave and store. | Room Temp. |
Step-by-Step Methodology
Phase 1: Gel Excision and Solubilization
-
Visualize and Excise: After PFGE, stain the gel with an appropriate nucleic acid stain (e.g., SYBR® Gold). Visualize the gel on a transilluminator using long-wavelength UV light (365 nm) to minimize DNA damage[14]. Using a clean scalpel, carefully excise the DNA band of interest, trimming away as much excess agarose as possible.
-
Weigh the Gel Slice: Place the excised gel slice into a pre-weighed 2.0 mL microcentrifuge tube. Determine the weight of the slice. For every 100 mg of agarose, assume a volume of 100 µL.
-
Solubilize Agarose: Add 3 volumes of Gel Solubilization Buffer (GSB) for every 1 volume of gel slice (e.g., for a 100 mg slice, add 300 µL of GSB).
-
Incubate to Melt: Incubate the tube in a heat block or water bath at 68°C for 10-15 minutes, or until the agarose is completely melted. Vortex gently every 2-3 minutes to facilitate solubilization. Ensure the final solution is homogenous.
Phase 2: Spermine Precipitation
Rationale: This phase selectively precipitates the DNA, leaving dissolved agarose and buffer components in the supernatant.
-
Cool the Solution: Allow the solubilized gel solution to cool to room temperature. This is important for efficient precipitation.
-
Add this compound: Add 100 mM this compound stock solution to a final concentration of 0.8 mM to 1.0 mM.[10] For example, to 400 µL of solubilized solution, add approximately 3.2 - 4.0 µL of 100 mM spermine stock. Mix gently by inverting the tube 5-10 times. Do not vortex, as this can shear the HMW DNA.
-
Incubate on Ice: Incubate the tube on ice for 30 minutes to allow the DNA-spermine complex to fully form and precipitate. A faint, cloudy precipitate may become visible.
-
Pellet the DNA: Centrifuge the tube at 12,000 x g for 15 minutes at 4°C. A small, white pellet should be visible at the bottom of the tube.
Phase 3: Washing and Resuspension
Rationale: The wash step removes residual spermine and salts that could interfere with downstream enzymatic reactions. The final resuspension in a low-salt buffer allows the DNA to de-condense and return to solution.
-
Remove Supernatant: Carefully aspirate and discard the supernatant, being careful not to disturb the DNA pellet.
-
Wash with Ethanol: Add 500 µL of ice-cold 70% ethanol to the tube. Gently invert the tube several times to wash the pellet.
-
Re-pellet: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Dry the Pellet: Carefully remove the ethanol wash. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make resuspension difficult.
-
Resuspend HMW DNA: Add an appropriate volume of TE Buffer (e.g., 20-50 µL) directly to the pellet. Incubate at 37°C for 1-2 hours or at 4°C overnight to allow the HMW DNA to fully dissolve. Pipette gently with a wide-bore pipette tip to aid resuspension.
Part III: Quality Control and Troubleshooting
Assessing the final product is crucial. Run a small aliquot (5-10%) of the purified DNA on a new PFGE gel alongside a size standard to confirm recovery and integrity. Quantify the DNA using a fluorometric method (e.g., Qubit), as spectrophotometry can be less accurate for low concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No DNA Yield | Incomplete gel solubilization. | Ensure the gel slice is fully melted before adding spermine. Increase incubation time or temperature slightly if needed. |
| Incorrect spermine concentration. | The optimal spermine concentration can be salt-dependent.[10] Perform a titration if problems persist. Ensure stock solution was stored correctly. | |
| Pellet loss during aspiration. | The DNA pellet can be glassy and difficult to see. Be extra careful when removing the supernatant and wash solutions. | |
| Smeared DNA on QC Gel | DNA degradation during excision. | Minimize exposure to UV light; use a long-wavelength (365 nm) source. Work quickly.[14] |
| Excessive mechanical force. | Do not vortex after adding spermine or during resuspension. Always use wide-bore pipette tips for handling HMW DNA. | |
| Nuclease contamination. | Use nuclease-free water, tubes, and reagents. Ensure proper sterile technique.[14] | |
| Pellet Fails to Resuspend | Pellet was over-dried. | Avoid prolonged air-drying. If resuspension is difficult, add TE buffer and allow it to sit at 4°C for 24-48 hours with occasional gentle tapping. |
| Residual agarose in pellet. | Ensure the initial centrifugation step (Phase 2, Step 8) is sufficient to pellet the DNA away from the bulk of the solubilized agarose. |
References
- Spermine Condenses DNA, but Not RNA Duplexes - PMC.
- Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy.
- Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC.
- Spermine compaction is an efficient and economical method of producing vaccination-grade DNA. Oregon Health & Science University.
- Studies on the selectivity of DNA precipitation by spermine - PMC.
- DNA precipitation by spermidine (A), spermine (B), and cobalthexamine...
- Studies on the selectivity of DNA precipit
- Spermine Tetrahydrochloride for Molecular Biology. Sigma-Aldrich.
- Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC.
- Isolation of High-Molecular-Weight DNA for Long-Read Sequencing Using a High-Salt Gel Electroelution Trap.
- Protocols. Unknown Source.
- PFGE: General Overview and Troubleshooting Tips.
- Electroelution. G-Biosciences.
- Efficient, small scale electroelution of high molecular weight DNA from agarose gels by a miniature vertical electrophoresis cell. PubMed.
- DNA purification: comparing different methods and techniques. Integra Biosciences.
- DNA/RNA Purification from Agarose Gels - Electroelution.
- We have examined the s e l e c t i v i t y of the precipitation of DNA by spermine.
- Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein. PubMed.
- Presentation 6: PFGE Troubleshooting.
- Trouble Shooting DNA electrophoresis. Unknown Source.
- High molecular weight plant DNA extraction for PacBio HiFi sequencing. Protocols.io.
- Problem with PFGE - Why is my DNA smearing?.
Sources
- 1. Isolation of High-Molecular-Weight DNA for Long-Read Sequencing Using a High-Salt Gel Electroelution Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, small scale electroelution of high molecular weight DNA from agarose gels by a miniature vertical electrophoresis cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA/RNA Purification from Agarose Gels - Electroelution - National Diagnostics [nationaldiagnostics.com]
- 4. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 5. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.edu [ohsu.edu]
- 9. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. med.stanford.edu [med.stanford.edu]
- 14. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
Preparation of Spermine Hydrochloride Stock Solutions for Laboratory Use: An Application Note and Protocol
Abstract
Spermine, a ubiquitous polyamine, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and differentiation. Its polycationic nature at physiological pH allows it to interact with anionic macromolecules like DNA, RNA, and proteins, making it an indispensable tool in molecular biology and biochemical research.[1][2] This application note provides a comprehensive, field-proven protocol for the preparation, validation, and storage of spermine hydrochloride stock solutions. By elucidating the causality behind key procedural steps, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to produce stable, reliable, and effective spermine solutions for a range of applications, from nucleic acid precipitation to studies of ion channel modulation.
Introduction: The Scientific Imperative for Precise Spermine Solution Preparation
Spermine is a biogenic polyamine synthesized from spermidine and is essential for both normal and neoplastic tissue growth. In the laboratory, its utility is vast, serving as a DNA precipitating agent, a component in cell culture media to enhance viability, and a modulator of NMDA receptors in neuroscience research.[3][4][5] It has also been employed in the crystallization of DNA and protein complexes.[1][3]
The efficacy of these applications is contingent upon the quality and stability of the spermine solution. Spermine, particularly in its free base form, is susceptible to oxidation, a process that can be catalyzed by enzymes such as spermine oxidase, potentially present in serum-containing media.[2] This degradation can lead to a loss of activity and the introduction of confounding variables into experiments. The use of spermine tetrahydrochloride is therefore recommended as it is more stable as a solid.[2] This protocol focuses on the use of spermine tetrahydrochloride to ensure maximal stability and reproducibility.
Physicochemical Properties and Key Considerations
A thorough understanding of the properties of spermine tetrahydrochloride is fundamental to the successful preparation of stable and effective stock solutions.
| Property | Value | Source |
| Synonyms | N,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride | [1] |
| Molecular Formula | C₁₀H₂₆N₄ · 4HCl | [1] |
| Molecular Weight | 348.18 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [4][6] |
| Solubility in Water | Highly soluble; up to 100 mg/mL | [1][3] |
| Storage (Solid) | Room temperature, protected from light and moisture | [1][6] |
Causality Behind Methodological Choices:
-
Choice of Salt: Spermine tetrahydrochloride is the salt of choice due to its enhanced stability as a solid compared to the free base, which is prone to oxidation.[2]
-
Solvent: Nuclease-free water is the recommended solvent. For applications requiring utmost stability, the use of degassed water is advised to minimize oxidation of the spermine molecules in solution.[1][3]
-
pH: Spermine is strongly basic. When dissolved in neutral water, the resulting solution will be slightly acidic to neutral. For most applications, pH adjustment is not necessary.
-
Sterilization: For cell culture and other sterile applications, filtration through a 0.22 µm filter is mandatory to remove microbial contaminants.[6]
Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the preparation of a 100 mM aqueous stock solution of spermine tetrahydrochloride.
Materials and Equipment
-
Spermine tetrahydrochloride (CAS RN: 306-67-2)
-
Nuclease-free water (e.g., DEPC-treated or commercially available molecular biology grade)
-
50 mL sterile conical tubes
-
1.5 mL sterile microcentrifuge tubes
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10-20 mL)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.[7][8]
Safety Precautions
-
Handle spermine tetrahydrochloride in accordance with its Safety Data Sheet (SDS).[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][9] In case of contact, rinse thoroughly with water.[7]
-
Work in a well-ventilated area or a chemical fume hood.
Step-by-Step Procedure
-
Calculate the required mass:
-
To prepare 10 mL of a 100 mM stock solution, the required mass of spermine tetrahydrochloride (MW = 348.18 g/mol ) is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 348.18 g/mol = 0.34818 g
-
-
For ease of weighing, it is practical to prepare a larger volume, for example, 20 mL, which would require 0.69636 g.
-
-
Weighing the Spermine Tetrahydrochloride:
-
On an analytical balance, carefully weigh the calculated amount of spermine tetrahydrochloride powder using a clean spatula and weighing paper.
-
-
Dissolution:
-
Transfer the weighed powder into a 50 mL sterile conical tube.
-
Add approximately 80% of the final desired volume of nuclease-free water (e.g., 8 mL for a 10 mL final volume).
-
Securely cap the tube and vortex until the powder is completely dissolved. A magnetic stirrer can also be used for larger volumes. The solution should be clear and colorless to light yellow.[1][3] Ultrasonic assistance may be used if needed to achieve full dissolution.[6]
-
-
Volume Adjustment:
-
Once fully dissolved, add nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
Mix the solution thoroughly by gentle inversion or brief vortexing.
-
-
Sterilization:
-
For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for preventing contamination in cell culture experiments.[6]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Rationale: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended stability (up to 2 years).[6] For maximum stability, especially for sensitive applications, storing aliquots under an inert gas like argon or nitrogen is recommended.[1][3]
-
Workflow Diagram
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. mpbio.com [mpbio.com]
Application Notes and Protocols: The Versatile Role of Spermine Hydrochloride in Molecular Biology
Introduction: Beyond a Simple Polycation
Spermine is a naturally occurring polyamine found across virtually all eukaryotic life, where it is essential for normal and neoplastic cell growth.[1][2] Chemically, it is an aliphatic tetraamine that is strongly basic; at physiological pH, its amino groups are fully protonated, rendering it a potent polycation.[3][4] This fundamental characteristic—a high density of positive charges on a flexible backbone—is the basis for its wide-ranging utility as a reagent in molecular biology. While its endogenous roles are complex, involving the modulation of RNA structure, protein function, and cell proliferation, its applications in the laboratory are more direct, leveraging its profound ability to interact with and organize anionic macromolecules like DNA and RNA.[2][3][5]
For laboratory use, spermine is most commonly supplied as spermine tetrahydrochloride, a stable and highly water-soluble salt form that is ideal for preparing aqueous stock solutions.[1][6] These application notes provide an in-depth guide to the key uses of spermine hydrochloride, explaining the scientific principles behind its function and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Applications and Mechanistic Insights
High-Efficiency Precipitation and Purification of Nucleic Acids
One of the most powerful applications of spermine is in the precipitation of DNA and RNA. It offers a distinct and often advantageous alternative to standard alcohol-based methods.
The Causality Behind the Method: The principle is rooted in electrostatic interactions. The negatively charged phosphate backbone of a nucleic acid polymer creates significant electrostatic repulsion, keeping it soluble in aqueous solutions. The tetravalent spermine cation (+4) is exceptionally efficient at neutralizing these negative charges.[1][7] This charge neutralization reduces the solubility of the nucleic acid and allows it to condense into a compact structure that readily precipitates out of solution, even from buffers with low salt concentrations.[1][8] This method is particularly selective for larger DNA fragments (typically >100 base pairs) and can effectively separate DNA from proteins and other cellular contaminants.[9][10]
Experimental Workflow: Selective DNA Precipitation
Caption: Workflow for selective DNA precipitation using this compound.
Enhancement of In Vitro Transcription (IVT) Reactions
Polyamines like spermine and the related spermidine are common and critical additives in in vitro transcription (IVT) reaction buffers, often leading to a significant increase in RNA yield.
The Causality Behind the Method: The stimulatory effect of spermine on T7 RNA polymerase and other phage polymerases is multifaceted.[11][12][13] Firstly, by binding to the DNA template, spermine helps to stabilize its structure. Secondly, it can prevent the newly synthesized RNA product from inhibiting the polymerase, a common issue in high-yield reactions.[14][15] This allows the polymerase to dissociate from the template more efficiently and re-initiate transcription, leading to higher overall yields. However, this effect is highly concentration-dependent. Excessive spermine will cause the DNA template to aggregate and precipitate, which strongly inhibits the transcription reaction.[11][15] Therefore, titration to an optimal concentration is crucial.
Concentration-Dependent Effects of Spermine on IVT
Sources
- 1. Spermine tetrahydrochloride, polyamine used for precipitation of DNA (CAS 306-67-2) | Abcam [abcam.com]
- 2. Polyamines: from molecular biology to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Spermidine Trihydrochloride: A Key Compound in Life Science, Health, and Innovation - Amerigo Scientific [amerigoscientific.com]
- 7. Precipitation of DNA by polyamines: a polyelectrolyte behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. T7 RNA polymerase activation and improvement of the transcriptional sequencing by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mitigating Dextran Sulfate Sodium (DSS) Inhibition in PCR using Spermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of PCR Inhibition by Dextran Sulfate Sodium (DSS)
The use of Dextran Sulfate Sodium (DSS) to induce colitis in rodent models is a cornerstone of inflammatory bowel disease (IBD) research. This method's widespread adoption, however, presents a significant downstream challenge for molecular analysis. Nucleic acid preparations from DSS-treated tissues are frequently contaminated with this potent PCR inhibitor[1]. The highly sulfated, polyanionic nature of DSS allows it to persist through standard extraction protocols, leading to potent, concentration-dependent inhibition of crucial enzymes like Taq polymerase and reverse transcriptase[2][3]. This interference can result in reduced PCR sensitivity, inaccurate quantification, or complete amplification failure, thereby compromising gene expression studies and other critical molecular assays.
Historically, researchers have resorted to labor-intensive and sometimes costly purification methods, such as lithium chloride precipitation or poly-A purification, to remove DSS from RNA samples[3]. However, these methods are not always completely effective and may not be suitable for DNA or cDNA templates. This guide details a rapid, cost-effective, and highly efficient alternative: the direct addition of spermine hydrochloride to the PCR or reverse transcription (RT) reaction to neutralize DSS-mediated inhibition.
The Underlying Science: Mechanism of Action
The inhibitory effect of DSS and the counteracting role of this compound are rooted in fundamental electrostatic interactions. Understanding this mechanism is key to effectively applying this technique.
Mechanism of DSS Inhibition: Dextran Sulfate Sodium is a large, branched polysaccharide with a high density of negatively charged sulfate groups. In a PCR reaction, these polyanions are believed to interact with the positively charged DNA-binding domain of DNA polymerase. This non-competitive binding interferes with the polymerase's ability to bind to the DNA template, effectively halting the amplification process[2].
How this compound Provides a Solution: Spermine is a naturally occurring polyamine that, at physiological pH, exists as a polycation with four positively charged amino groups[4][5]. This compound is the stable salt form commonly used in laboratory settings. When introduced into the PCR mixture, the positively charged spermine molecules preferentially bind to the negatively charged sulfate groups of the DSS molecules. This electrostatic sequestration forms a neutral complex, preventing DSS from interacting with and inhibiting the DNA polymerase. The polymerase is thus free to bind to the DNA template and proceed with amplification[6].
Figure 1. Mechanism of DSS inhibition and spermine rescue in PCR.
Quantitative Data Summary
The following table summarizes the key concentrations for the application of this compound as established by Krych et al. (2018)[1]. It is crucial to note that while spermine is effective, it has a narrow optimal concentration range, and excessive amounts can also inhibit PCR[6].
| Application | This compound Concentration (Final) | Corresponding DSS Concentration | Notes |
| Prophylactic Use | Up to 0.01 g/L | For samples with anticipated low-level DSS contamination | Can be added to PCR/qPCR or RT reactions without a significant reduction in reaction efficiency[1]. |
| Qualitative Rescue | 0.08 g/L | Up to 0.32 g/L | Recovers qualitative PCR signal in the presence of high DSS concentrations[1]. |
| Quantitative Analysis | Variable (Requires Optimization) | Unknown | For optimal quantitative analysis (qPCR/RT-qPCR), the spermine concentration requires fine adjustment based on the DSS concentration in the sample[1]. |
Protocols
Part 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results. Spermine solutions, particularly in free base form, can be susceptible to oxidation[5]. Using the more stable tetrahydrochloride salt is recommended[4].
Materials:
-
Spermine tetrahydrochloride (e.g., Sigma-Aldrich, Cat. No. S1141)[4]
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 1 g/L (1000x) Stock Solution:
-
Weigh out 10 mg of spermine tetrahydrochloride powder.
-
Dissolve the powder in 10 mL of nuclease-free water to achieve a final concentration of 1 mg/mL or 1 g/L.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless to light yellow[4].
-
-
Storage:
-
Aliquot the 1 g/L stock solution into smaller, single-use volumes (e.g., 50 µL) in nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C. Storing in aliquots prevents repeated freeze-thaw cycles which can degrade the solution over time[7]. For long-term stability, solutions can be stored frozen under an inert gas like argon or nitrogen[4].
-
Part 2: Fixed Concentration Protocol for Qualitative PCR Rescue
This protocol is suitable for standard PCR applications where the goal is to obtain a product for visualization on a gel, and precise quantification is not the primary objective.
Workflow:
Figure 2. Workflow for qualitative PCR rescue with spermine.
Protocol:
-
Thaw Components: Thaw your PCR master mix components, primers, DNA/cDNA template, and a -20°C aliquot of the 1 g/L this compound stock solution on ice.
-
Prepare PCR Reaction: In a sterile PCR tube, prepare your reaction mix as you normally would, but do not add the DNA polymerase yet. For a standard 25 µL reaction, you will add this compound to a final concentration of 0.08 g/L.
-
Calculation: To achieve a final concentration of 0.08 g/L from a 1 g/L stock in a 25 µL reaction:
-
(0.08 g/L / 1 g/L) * 25 µL = 2 µL of 1 g/L stock solution.
-
Note: This calculation is based on the example in the literature where 2 µL of a 0.16 g/L solution was added to a 23 µL reaction, resulting in a final concentration of approximately 0.014 g/L for prophylactic use. For the higher rescue concentration, adjust accordingly. A final concentration of 0.08 g/L is recommended for rescuing qualitative PCR signals.
-
-
-
Add Spermine: Add the calculated volume of the 1 g/L this compound stock solution to your master mix.
-
Add Template and Polymerase: Add your DSS-contaminated DNA or cDNA template to the reaction mix, followed by the DNA polymerase.
-
Run PCR: Gently mix, centrifuge briefly, and run your standard PCR protocol.
-
Analyze: Visualize the PCR product on an agarose gel. You should observe a significant recovery of your target band compared to a reaction without spermine.
Part 3: Protocol for Fine-Tuning Spermine Concentration for Quantitative PCR (qPCR)
For quantitative applications like qPCR and RT-qPCR, an excess of spermine can negatively impact reaction efficiency and skew results. Therefore, it is crucial to adjust the spermine concentration based on the unknown amount of DSS in your sample. While the original paper by Krych et al. mentions a simple fluorometric method, the detailed protocol is not provided[1]. The following protocol is adapted from a similar method for quantifying sulfated polysaccharides using a commercially available fluorescent probe, providing a robust strategy for this "fine-tuning" step. This method is based on the work by Warttinger et al. (2017), which describes the use of the Heparin Red probe to quantify dextran sulfate[6][8].
Principle: This protocol first estimates the concentration of DSS in your nucleic acid sample using a fluorescent dye that binds to sulfated polysaccharides. Based on this estimation, you can then calculate the optimal amount of this compound to add to your qPCR reaction.
Materials:
-
Heparin Red™ Perchlorate solution (or similar fluorescent probe for sulfated polysaccharides)
-
Fluorometer or microplate reader capable of excitation at ~570 nm and emission detection at ~612 nm
-
Dextran Sulfate Sodium salt for standard curve preparation
-
Nuclease-free water
-
Black, flat-bottom 96-well microplates
Protocol:
Step 1: Estimate DSS Concentration in Your Sample
-
Prepare a DSS Standard Curve:
-
Create a series of DSS standards in nuclease-free water (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 g/L).
-
-
Set up the Assay Plate:
-
In a black 96-well plate, add 5 µL of each DSS standard in triplicate.
-
In separate wells, add 5 µL of your DSS-contaminated nucleic acid sample, also in triplicate.
-
Add 5 µL of nuclease-free water to a set of wells to serve as a blank.
-
-
Add Fluorescent Probe:
-
Prepare the fluorescent probe working solution according to the manufacturer's instructions (e.g., Heparin Red).
-
Add 195 µL of the probe working solution to each well containing a standard, sample, or blank.
-
-
Incubate and Read Fluorescence:
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~570 nm and emission at ~612 nm[9].
-
-
Calculate DSS Concentration:
-
Subtract the average fluorescence of the blank from all other readings.
-
Plot the fluorescence of the DSS standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of DSS in your nucleic acid sample.
-
Step 2: Optimize Spermine Concentration in qPCR
-
Set up a Gradient of Spermine Concentrations: Based on the estimated DSS concentration from Step 1, set up a series of qPCR reactions for your sample with varying final concentrations of this compound. A good starting point is to bracket the expected optimal ratio. For example, if your sample contains an estimated 0.2 g/L of DSS, you might test final spermine concentrations of 0.02, 0.04, 0.06, and 0.08 g/L.
-
Run qPCR: Perform your qPCR run as usual.
-
Analyze Results: Examine the amplification curves and Ct values. The optimal spermine concentration will be the one that results in the lowest Ct value and the most efficient-looking amplification curve without signs of inhibition (e.g., a flattened curve or no amplification). This concentration can then be used for all subsequent qPCR experiments with samples from the same batch.
Troubleshooting
| Problem | Possible Cause | Solution |
| No PCR product even with spermine | 1. DSS concentration is extremely high, exceeding the neutralizing capacity of the added spermine. 2. Spermine concentration is too high, causing inhibition. 3. Other PCR inhibitors are present in the sample. | 1. Try a higher concentration of spermine (e.g., 0.1 g/L), or consider a preliminary sample dilution. 2. Perform a titration experiment with a range of lower spermine concentrations (e.g., 0.02, 0.04, 0.06 g/L). 3. Consider an additional purification step for your nucleic acid samples. |
| Smearing or non-specific bands | Spermine concentration may not be optimal, leading to altered reaction kinetics. | Re-optimize the spermine concentration. Ensure that your primers are specific and your annealing temperature is appropriate. |
| Shift in Ct values or altered melt curve in qPCR | The balance between DSS and spermine is not optimal, affecting qPCR efficiency. | Use the fine-tuning protocol (Part 3) to determine the optimal spermine concentration for your specific sample set. Ensure you run a no-template control to check for primer-dimers, which can also affect melt curves. |
Conclusion
The addition of this compound is a powerful, simple, and economical method to overcome the common and frustrating problem of DSS inhibition in PCR and RT-PCR. By understanding the underlying electrostatic mechanism and following the appropriate protocols for either qualitative or quantitative applications, researchers can significantly improve the reliability and success rate of their molecular analyses from DSS-induced colitis models. This approach eliminates the need for additional purification steps, saving time and resources while ensuring the integrity of experimental data.
References
- Warttinger, U., & Kramer, R. (2017). Ultrasensitive quantification of dextran sulfate by a mix-and-read fluorescent probe assay. arXiv preprint arXiv:1703.08785. [Link]
- Krych, Ł., Kot, W., Bendtsen, K. M., Hansen, A. K., Vogensen, F. K., & Nielsen, D. S. (2018). Have You Tried Spermine? A Rapid and Cost-Effective Method to Eliminate Dextran Sodium Sulfate Inhibition of PCR and RT-PCR. Journal of Microbiological Methods, 144, 1–7. [Link]
- Warttinger, U., & Kramer, R. (2016). A fluorescent probe assay (Heparin Red) for direct detection of heparins in human plasma. Analytical and Bioanalytical Chemistry, 408(21), 5851–5858. [Link]
- Vlassov, V. V., Laktionov, P. P., & Rykova, E. Y. (1999). A quantitative fluorescence-based microplate assay for the determination of double-stranded DNA using SYBR Green I and a standard ultraviolet transilluminator gel imaging system. Analytical Biochemistry, 275(1), 134–136. [Link]
- dsDNA quantification using Sybr Green I. (2022). protocols.io. [Link]
- Polyamines promote xenobiotic nucleic acid synthesis by modified thermophilic polymerase mutants. (2024). RSC Publishing. [Link]
- Warttinger, U., & Kramer, R. (2017). Ultrasensitive quantification of dextran sulfate by a mix-and-read fluorescent probe assay. arXiv:1703.08785v1 [q-bio.QM]. [Link]
- Mikhailov, V. S., & Androsova, I. M. (1988). Effect of spermine on interaction of DNA polymerase alpha from the loach (Misgurnus fossilis) eggs with DNA. Molekuliarnaia biologiia, 22(3), 825–833. [Link]
- Oreate AI Blog. (2025).
- Krokan, H., & Eriksen, A. (1977). The effect of polyamines of DNA synthesis in vitro. European Journal of Biochemistry, 72(3), 501–508. [Link]
- Transgenic and Knockout Mouse Core. (n.d.). Protocols. [Link]
- Ciulli, A., & Abell, C. (2007). Development and Validation of a SYBR Green Real Time PCR Protocol for Detection and Quantification of Nervous Necrosis Virus (NNV) Using Different Standards. PLoS ONE, 2(9), e888. [Link]
- Wang, S.-Y., Lee, Y.-L., Lai, Y.-H., Chen, J. J. W., Wu, W.-L., Yuann, J.-M. P., Su, W.-L., Chuang, S.-M., & Hou, M.-H. (2012).
- Pan, S., & Sundaralingam, M. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(17), 3622–3628. [Link]
- Addgene. (2020). Quantifying DNA?
- Ahokas, H., & Erkkilä, M. J. (1993). Interference of PCR amplification by the polyamines, spermine and spermidine.
- Ha, H. C., Sirisoma, N. S., Kuppusamy, P., Zweier, J. L., Woster, P. M., & Casero, R. A. (1998). The natural polyamine spermine functions directly as a free radical scavenger. Proceedings of the National Academy of Sciences of the United States of America, 95(19), 11140–11145. [Link]
- Khomutov, M., Z-G., G., Khomutov, A., & Kramer, D. (2022). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules, 27(15), 4983. [Link]
- Li, Q., Garcia, J. M., & Chen, J. (2011). Conjugation of Spermine Enhances Cellular Uptake of the Stapled Peptide-Based Inhibitors of p53-Mdm2 Interaction.
- Viennois, E., Chen, F., Laroui, H., Baker, M. T., & Merlin, D. (2013). Dextran sodium sulfate inhibits the activities of both polymerase and reverse transcriptase: lithium chloride purification, a rapid and efficient technique to purify RNA. BMC Research Notes, 6, 360. [Link]
- Miller, D. N., Bryant, J. E., Madsen, E. L., & Ghiorse, W. C. (2005). DNA extract characterization process for microbial detection methods development and validation. Journal of Microbiological Methods, 63(3), 211–223. [Link]
- Ahokas, H., & Erkkilä, M. J. (1993). Interference of PCR amplification by the polyamines, spermine and spermidine.
- Li, R., & He, L. (2014). DNA concentration determination results obtained using three different methods. Journal of Zhejiang University. Science. B, 15(12), 1086–1090. [Link]
- ResearchGate. (n.d.).
- Juritsch, A., & Moreau, R. (2019). Purification methods to reduce interference by dextran sodium sulfate with quantification of gene expression in intestinal tissue samples from a piglet model of colitis. Journal of Animal Science, 97(11), 4568–4574. [Link]
- Kerr, T. A., T. M. Braber, and D. L. Denson. 2011. Dextran sodium sulfate inhibition of real-time PCR amplification: a poly-A purification solution. Inflamm. Bowel Dis. 17:E160–E161. [Link]
- Kinoshita, S., & Oyama, H. (1980). Fluorometric Determination of Heparin. Chemical & Pharmaceutical Bulletin, 28(9), 2815-2818. [Link]
- Google Scholar. (n.d.). Lukasz Krych.
- ResearchGate. (n.d.).
Sources
- 1. Have you tried spermine? A rapid and cost-effective method to eliminate dextran sodium sulfate inhibition of PCR and RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextran sodium sulfate inhibits the activities of both polymerase and reverse transcriptase: lithium chloride purification, a rapid and efficient technique to purify RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Ultrasensitive quantification of dextran sulfate by a mix-and-read fluorescent probe assay | Semantic Scholar [semanticscholar.org]
- 7. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
Application Notes and Protocols: Leveraging Spermine Hydrochloride for Enhanced Gene Transfer
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Quest for Efficient Gene Delivery
The transformative potential of gene therapy is inextricably linked to the development of safe and efficient vectors for nucleic acid delivery. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have fueled the exploration of non-viral alternatives.[1][2][3][4] Among these, cationic polymers have emerged as a promising class of materials due to their ability to condense and protect genetic cargo. This application note delves into the utility of spermine hydrochloride, a naturally occurring polyamine, as a powerful adjunct and standalone agent in the preparation of gene transfer agents. We will explore the underlying mechanisms, provide detailed protocols for its application, and discuss critical parameters for optimizing transfection efficiency.
The Scientific Rationale: Why this compound?
Spermine, a ubiquitous polyamine in eukaryotic cells, plays a crucial role in various cellular processes, including DNA stabilization and gene regulation.[5] Its utility in gene delivery stems from its chemical structure: a linear molecule with four primary amine groups that are protonated at physiological pH, conferring a significant positive charge. This cationic nature is the cornerstone of its function as a gene transfer agent.
Mechanism of Action: A Multi-faceted Approach
The primary mechanism by which spermine facilitates gene transfer is through electrostatic condensation of nucleic acids . The positively charged amine groups on spermine interact with the negatively charged phosphate backbone of DNA or siRNA, neutralizing the charge repulsion and allowing the nucleic acid to collapse into a more compact and stable structure.[5][6][7][8] This process, known as polyplex formation, is critical for several reasons:
-
Protection from Nuclease Degradation: The condensed nucleic acid is shielded from enzymatic degradation by nucleases present in the extracellular environment and within the cell.[4]
-
Facilitated Cellular Uptake: The resulting nanoparticles are typically in the nanometer size range, which is amenable to cellular uptake through endocytosis.[2][3][5]
-
Enhanced Endosomal Escape: While spermine itself has limited endosomal escape capabilities, it can contribute to the "proton sponge" effect when used in conjunction with other polymers like polyethyleneimine (PEI).[1][3][5] The buffering capacity of the amines can lead to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture, thereby releasing the genetic cargo into the cytoplasm.
The following diagram illustrates the process of spermine-mediated DNA condensation and cellular uptake.
Caption: Spermine-mediated gene delivery workflow.
Synergistic Enhancement with Cationic Polymers
While spermine can condense DNA on its own, its relatively low molecular weight can limit its transfection efficiency when used as the sole agent.[5][9] A highly effective strategy is to use spermine in combination with other cationic polymers, most notably polyethyleneimine (PEI). Research has shown that the simple physical mixing of spermine with PEI can significantly enhance transfection efficiency, in some cases by up to 40.7%, without a corresponding increase in cytotoxicity.[1][2][3][5]
The synergistic effect is attributed to several factors:
-
Improved Polyplex Stability: Molecular dynamics simulations suggest that spermine enhances the interaction between PEI and DNA, leading to the formation of a more stable and energetically favorable complex.[1][2][3]
-
Optimized Particle Size and Morphology: The inclusion of spermine can influence the size and morphology of the PEI/DNA polyplexes, often resulting in more uniform nanoparticles around 150 nm.[2][3][5]
-
Augmented Endosomal Escape: Spermine appears to enhance the endosomal escape capability of PEI carriers, leading to greater cytoplasmic delivery of the genetic material.[1][3][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for utilizing this compound in gene transfer experiments. It is crucial to note that optimal conditions are cell-type dependent and should be empirically determined.[10]
Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental to reproducible results.
This compound Stock Solution (1 M):
-
Accurately weigh 3.48 g of spermine tetrahydrochloride powder.
-
Dissolve the powder in an appropriate amount of nuclease-free water.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into smaller volumes (e.g., 500 µL) and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[11]
Note on Cytotoxicity: High concentrations of spermine can be cytotoxic.[11][12] It is essential to optimize the working concentration for your specific cell line.
Protocol 1: Spermine as a Co-transfection Reagent with PEI
This protocol details the use of spermine to enhance PEI-mediated transfection.
Materials:
-
This compound stock solution (1 M)
-
PEI stock solution (e.g., 1 mg/mL)
-
Plasmid DNA (pDNA) of high purity (e.g., 1 µg/µL)
-
Serum-free cell culture medium (e.g., Opti-MEM)[13]
-
Cells plated in a 24-well plate at 70-90% confluency[10][14]
Procedure:
-
Dilution of Reagents:
-
In separate sterile microcentrifuge tubes, dilute the required amounts of pDNA, PEI, and spermine in serum-free medium. The final volume of the complex solution should be approximately 10% of the final culture volume.
-
-
Formation of the PEI/Spermine/DNA Complex:
-
Optimal Order of Addition: Studies have shown that premixing PEI with spermine before the addition of DNA yields the highest transfection efficiency.[5]
-
Add the diluted spermine solution to the diluted PEI solution and mix gently by pipetting.
-
Add the diluted pDNA to the PEI/spermine mixture.
-
Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Carefully add the polyplex solution dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Care:
-
The medium can be changed after 4-6 hours to remove the transfection complexes and reduce potential cytotoxicity, although this is not always necessary.[5]
-
Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).
-
Optimization of Transfection Parameters
The ratio of components is a critical determinant of transfection success. The following table provides a starting point for optimization in a 24-well plate format.
| Parameter | Starting Range | Key Considerations |
| pDNA per well | 0.5 - 2.0 µg | Higher concentrations can increase expression but also toxicity.[13] |
| PEI:pDNA (w/w) ratio | 1:1 to 3:1 | A ratio of 1.5:1 has been shown to be effective.[5] |
| Spermine:pDNA (w/w) ratio | 10:1 to 50:1 | A PEI:Spermine:DNA mass ratio of 1.5:25:1 has been reported as optimal.[5] |
| Cell Confluency | 70-90% | Overly confluent or sparse cultures can lead to poor efficiency.[10] |
The following workflow diagram illustrates the optimization process.
Sources
- 1. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA condensation with spermine dendrimers: interactions in solution, charge inversion, and morphology control - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Equilibrium Dynamics of Spermine-Induced Plasmid DNA Condensation Revealed by Fluorescence Lifetime Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of spermine on plasmid condensation and dye release observed by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
- 12. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: DNA Precipitation with Spermine Hydrochloride
Welcome to the technical support center for DNA precipitation using spermine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this cost-effective and efficient method of DNA purification and concentration.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving common problems encountered during DNA precipitation with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: I performed the spermine precipitation, but I see no visible pellet after centrifugation. What went wrong?
Answer:
The absence of a visible pellet is a frequent issue and can stem from several factors, from suboptimal reagent concentrations to the inherent nature of your DNA sample.
Potential Causes & Solutions:
-
Low DNA Concentration: Spermine-precipitated DNA pellets can be glassy and difficult to see, especially with low starting concentrations (<1 µg/mL).[1]
-
Solution: Even if not visible, proceed with the protocol. After centrifugation, carefully decant the supernatant. The pellet's location can be anticipated by placing the tube in the centrifuge with the hinge facing outward; the pellet will form on that side.[2]
-
-
Incorrect this compound Concentration: The concentration of spermine is critical. Too little will result in incomplete precipitation, while an excess can lead to the re-solubilization of the DNA.[3]
-
Solution: The optimal spermine concentration is dependent on the ionic strength of the solution. As a starting point, for low salt buffers (e.g., 10 mM Tris-HCl), 0.8 mM spermine is often sufficient, whereas moderate salt buffers (e.g., 100 mM KCl) may require up to 10 mM spermine.[4] It is advisable to perform a pilot experiment with varying spermine concentrations to determine the optimal amount for your specific conditions.
-
-
Inappropriate Salt Concentration: The ionic strength of the solution significantly impacts the efficiency of spermine precipitation. The precipitation reaction is highly sensitive to the concentration of monovalent cations like Na+ and K+.[4]
-
Solution: For efficient precipitation, maintain a low to moderate salt concentration. High salt concentrations (>500 mM NaCl) can screen the electrostatic interactions necessary for spermine to condense DNA, thereby inhibiting precipitation.[3][5] If your sample is in a high-salt buffer, consider diluting it with a low-salt buffer before adding spermine.
-
-
Small DNA Fragments: Spermine precipitation is less efficient for very short DNA fragments. Under moderate salt conditions, fragments smaller than 200 base pairs may not precipitate effectively.[4]
-
Solution: If you are working with small oligonucleotides, consider increasing the spermine concentration or reducing the salt concentration. However, be aware that complete precipitation of very short fragments (<60 bp) may not be achievable with spermine alone under moderate salt conditions.[4]
-
Question 2: I have a pellet, but it won't dissolve after adding buffer. How can I solubilize my DNA?
Answer:
Difficulty in re-solubilizing the DNA pellet is another common hurdle, often related to the washing and drying steps, or the composition of the resuspension buffer.
Potential Causes & Solutions:
-
Over-dried Pellet: Excessive drying of the DNA pellet can make it very difficult to redissolve.[6][7]
-
Solution: Air-dry the pellet only until the residual ethanol has evaporated (typically 5-10 minutes at room temperature). Avoid using a vacuum desiccator for extended periods. If the pellet is over-dried, gently heat the sample in your resuspension buffer (e.g., TE buffer) at 37-55°C for 1-2 hours with gentle agitation to aid dissolution.[6][8]
-
-
Inappropriate Resuspension Buffer: The pH and composition of the resuspension buffer are crucial for DNA solubility.
-
Solution: Use a slightly alkaline buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). DNA is less soluble in acidic conditions.[6][8] Ensure the buffer is well-mixed and at the correct pH. For particularly stubborn pellets, especially those from ZNA (Zip Nucleic Acid) oligos with multiple spermine modifications, adding 50 mM ammonium hydroxide dropwise or using a concentrated phosphate-buffered saline (2.5x PBS) can improve solubility.[9]
-
-
High Salt Co-precipitation: If the washing steps are inadequate, salts can co-precipitate with the DNA, hindering its re-solubilization.
Question 3: My downstream enzymatic reactions (e.g., PCR, restriction digest) are inhibited after spermine precipitation. What is the cause?
Answer:
Inhibition of downstream applications is typically due to carryover of spermine or other contaminants.
Potential Causes & Solutions:
-
Residual Spermine: Spermine can bind tightly to DNA and may inhibit enzymes like DNA polymerases and restriction endonucleases if not adequately removed.
-
Co-precipitation of Contaminants: While spermine precipitation is highly selective for DNA, some contaminants might be carried over, especially from crude lysates.[13][14][15]
-
Solution: For applications sensitive to contaminants, it's recommended to perform spermine precipitation after initial purification steps to reduce the complexity of the starting material. The selectivity of spermine precipitation is one of its key advantages, as it tends to exclude proteins and triphosphates more effectively than traditional ethanol precipitation.[4]
-
Experimental Workflow for DNA Precipitation with this compound
Caption: A generalized workflow for DNA precipitation using this compound.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the principles and applications of this compound in DNA precipitation.
Question 4: How does this compound precipitate DNA?
Answer:
Spermine is a tetravalent polyamine, meaning it carries four positive charges at physiological pH. DNA is a polyanion due to the negatively charged phosphate groups in its backbone. The mechanism of precipitation is primarily driven by the electrostatic interactions between the positively charged spermine and the negatively charged DNA.
Spermine binds to the major and minor grooves of the DNA double helix, effectively neutralizing the negative charges on the phosphate backbone.[16] This charge neutralization reduces the electrostatic repulsion between DNA segments, allowing the DNA molecules to condense and aggregate into compact structures, which then precipitate out of the solution.[16][17] This process is a form of polyelectrolyte condensation.
Mechanism of Spermine-Induced DNA Condensation
Caption: Spermine neutralizes DNA's negative charge, enabling condensation.
Question 5: What are the optimal conditions for spermine precipitation of DNA?
Answer:
The optimal conditions for spermine precipitation depend on several factors, as summarized in the table below.
| Parameter | Optimal Range/Condition | Rationale & Notes |
| Spermine HCl Concentration | 0.8 mM - 10 mM | Highly dependent on salt concentration. Excess spermine can re-solubilize DNA.[3] |
| Monovalent Salt (e.g., NaCl, KCl) | < 100 mM | High salt concentrations inhibit precipitation by screening electrostatic interactions.[4][5] |
| DNA Concentration | > 1 µg/mL | While effective at lower concentrations, pellets are more visible at higher concentrations.[4][18] |
| DNA Size | > 200 bp | Precipitation efficiency decreases significantly for fragments smaller than 200 bp, especially in moderate salt.[4] |
| Temperature | 0-4°C (Incubation & Centrifugation) | Lower temperatures promote precipitation and maintain DNA integrity. |
| pH | ~8.0 | Ensures DNA is fully deprotonated and soluble upon resuspension. |
Question 6: What are the advantages of using this compound over traditional ethanol or isopropanol precipitation?
Answer:
Spermine precipitation offers several distinct advantages over alcohol-based methods:
-
High Selectivity: Spermine is highly selective for double-stranded DNA and is less likely to co-precipitate RNA, proteins, and dNTPs compared to ethanol.[4][14][16] This makes it an excellent choice for purifying DNA from complex mixtures, such as crude cell lysates.
-
Cost-Effectiveness: this compound is an inexpensive reagent, making it a highly economical option for large-scale DNA purification, such as for DNA vaccination studies.[16]
-
Efficiency at Low DNA Concentrations: Spermine can effectively precipitate DNA even at low concentrations where ethanol precipitation might be less efficient.
-
No Carrier Needed: Unlike ethanol precipitation of very dilute samples, spermine precipitation typically does not require a carrier like glycogen.
Question 7: Can spermine be used to precipitate RNA?
Answer:
While spermine can interact with RNA, its ability to precipitate RNA is highly dependent on the RNA's structure. Some structured RNAs, like poly(rA):poly(rU), can be precipitated by spermine. However, typical mixed-sequence, double-stranded RNA is more resistant to spermine-induced condensation compared to DNA.[19] This differential behavior contributes to the selectivity of spermine for precipitating DNA from mixtures containing both DNA and RNA.
III. References
-
Pelta, J., Livolant, F., & Sikorav, J. L. (1996). DNA aggregation induced by polyamines and cobalthexamine. Journal of Biological Chemistry, 271(10), 5656-5662. [Link]
-
Hays, J. B., McAllister, K. A., & An, S. (2005). Spermine condenses DNA, but not RNA duplexes. Biophysical journal, 88(1), 389-401. [Link]
-
Macgregor, D., & Hunt, D. (2002). Spermine compaction is an efficient and economical method of producing vaccination-grade DNA. Journal of immunological methods, 267(1), 125-131. [Link]
-
Raspaud, E., Olvera de la Cruz, M., Sikorav, J. L., & Livolant, F. (1998). Precipitation of DNA by polyamines: a polyelectrolyte behavior. Biophysical journal, 74(1), 381-393. [Link]
-
Hoopes, B. C., & McClure, W. R. (1981). Studies on the selectivity of DNA precipitation by spermine. Nucleic acids research, 9(20), 5493-5504. [Link]
-
Hoopes, B. C., & McClure, W. R. (1981). Studies on the selectivity of DNA precipitation by spermine. PubMed. [Link]
-
Cai, Y., Cressiot, B., Balme, S., Raspaud, E., & Pelta, J. (2018). DNA aggregation and resolubilization in the presence of polyamines probed at the single molecule level using nanopores. Chemical Science, 9(39), 7659-7666. [Link]
-
Woolley, P., & Tait, K. M. (1998). Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein. Biotechnology and bioengineering, 59(1), 118-123. [Link]
-
Pelta, J., Durand, D., Doucet, J., & Livolant, F. (1996). DNA precipitation by spermidine (A) and spermine (B) as a function of DNA concentrations. ResearchGate. [Link]
-
Krych, L., Nielsen, D. S., & Hansen, A. K. (2018). Have You Tried Spermine? A Rapid and Cost-Effective Method to Eliminate Dextran Sodium Sulfate Inhibition of PCR and RT-PCR. Journal of molecular microbiology and biotechnology, 27(6), 323-330. [Link]
-
Hoopes, B. C., & McClure, W. R. (1981). Studies on the selectivity of DNA precipitation by spermine. PubMed. [Link]
-
QIAGEN. (n.d.). How do I perform a DNA precipitation to concentrate my sample?[Link]
-
Cold Spring Harbor Protocols. (n.d.). Precipitation of DNA with Ethanol. [Link]
-
Protocols.io. (2021, December 23). Isopropanol DNA Precipitation. [Link]
-
Fernando, W. A. M., & Abeysundara, A. M. D. R. (2017). Optimization of DNA extraction and PCR protocols for plants with high Phenolics: Bael, Mango, Pomegranate as examples. Journal of the National Science Foundation of Sri Lanka, 45(2). [Link]
-
Bitesize Bio. (2022, March 26). 5 Ways to Clean Up A DNA Sample. [Link]
-
Genetic Education Inc. (2023, April 8). What to do when Your DNA Pellets Won't Dissolve? Causes and Troubleshooting. [Link]
-
Kirk, S. E., Miller, M. R., & Krawetz, S. A. (2018). Rapid method for the isolation of mammalian sperm DNA. BioTechniques, 64(4), 173-176. [Link]
-
QIAGEN. (n.d.). Isopropanol DNA precipitation: Protocol, principle, tips and troubleshooting. [Link]
-
Hatakeyama, M., & Handa, T. (2022, September 26). High molecular weight plant DNA extraction for PacBio HiFi sequencing. [Link]
-
Hafeez, U. (2018, March 23). What could be the cause behind no precipitation forming when using Isopropanol to precipitating DNA? ResearchGate. [Link]
-
Bio-Rad Laboratories. (2012, May 15). DNA Isolation Step 3: Precipitating the DNA. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 9. Spermine Oligo Oligo Modifications from Gene Link [genelink.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Isopropanol DNA Precipitation - Best for DNA Concentration [protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Studies on the selectivity of DNA precipitation by spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective precipitation of DNA by spermine during the chemical extraction of insoluble cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the selectivity of DNA precipitation by spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohsu.edu [ohsu.edu]
- 17. Precipitation of DNA by polyamines: a polyelectrolyte behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spermine Hydrochloride for Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the concentration of spermine hydrochloride in cell culture to achieve desired biological effects while maintaining cell viability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is spermine and why is it used in cell culture?
Spermine is a naturally occurring polyamine found in all eukaryotic cells.[1] Polyamines, including spermine, putrescine, and spermidine, are small, positively charged molecules essential for numerous cellular processes.[2] At physiological pH, spermine's amino groups are protonated, allowing it to interact with negatively charged molecules like DNA, RNA, and proteins.[1][3] This interaction is crucial for:
-
Cell Growth and Proliferation: Polyamines are indispensable for normal cell growth, division, and differentiation.[4][5][6] Their levels are often elevated in rapidly proliferating cells, including many cancer cell lines.[3][7][8]
-
Nucleic Acid Stability: Spermine binds to and stabilizes the structure of DNA and RNA.[9]
-
Gene Regulation: It plays a role in chromatin structure and gene expression.[6]
-
Modulation of Ion Channels: Spermine is known to block inward rectifier potassium (K+) channels, which is critical for controlling cellular excitability.[10]
Due to these pleiotropic effects, this compound is often used in cell culture to study its role in cell cycle progression, apoptosis, and as a potential therapeutic agent.[4][7]
Q2: What is the primary mechanism of spermine-induced cytotoxicity?
While essential, high concentrations of spermine can be toxic. The primary cause of cytotoxicity in cell culture is often indirect and mediated by enzymes present in serum, such as fetal calf serum (FCS).[11][12]
-
Oxidative Stress: Amine oxidases in the serum metabolize spermine, producing toxic byproducts like hydrogen peroxide (H₂O₂), aminodialdehyde, and acrolein.[11][13] These reactive molecules induce significant oxidative stress, leading to cell damage and death.[4]
-
Direct Toxicity: At very high concentrations, spermine can exert direct toxic effects, potentially by displacing other essential polyamines like spermidine from their binding sites, leading to cellular dysfunction.[13]
Crucially, under serum-free conditions, the cytotoxicity of spermine is significantly reduced, highlighting the role of serum enzymes in its toxicity profile.[12][14]
Q3: What is a typical starting concentration range for this compound?
The optimal concentration of spermine is highly cell-type dependent and must be determined empirically. However, based on published data, a general starting point for a dose-response experiment would be a broad range from low micromolar (µM) to millimolar (mM) concentrations.
For example, studies have shown effects in various ranges:
-
In human primary cerebral cortical cultures, the LC50 (lethal concentration for 50% of cells) was found to be around 50 µM in the presence of serum.[11]
-
For some intestinal cell models, the IC50 (inhibitory concentration for 50% of cells) was reported at approximately 0.6 g/L.[15]
-
In contrast, concentrations of 50-120 µg/mL (approximately 250-600 µM) were used to enhance transfection efficiency in 293T cells with no observed decrease in cell viability.[16]
Therefore, a preliminary dose-response study ranging from 1 µM to 1 mM is a reasonable starting point to identify the active and toxic concentration windows for your specific cell line.
Q4: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for reproducible results. Spermine, especially the free base, is susceptible to oxidation.[1][17]
-
Form: Use spermine tetrahydrochloride, which is more stable as a solid.[17]
-
Solvent: It is readily soluble in water. A stock solution of 100 mg/mL can be prepared.[1][18]
-
Preparation: For maximum stability, dissolve the powder in degassed, sterile water. Filter-sterilize the final solution through a 0.2 µm filter.[18][19]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[18][20] For long-term stability, storing under an inert gas like argon or nitrogen is recommended.[1]
Section 2: Experimental Protocol - Determining Optimal Concentration via MTT Assay
This protocol provides a step-by-step guide to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line using the MTT assay. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][21] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal spermine concentration.
Materials
-
Cells of interest
-
Complete culture medium (with and without serum, if applicable)
-
Spermine tetrahydrochloride (e.g., Sigma-Aldrich S2876)
-
Sterile, degassed water or PBS
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of spermine tetrahydrochloride (MW: 348.18 g/mol ) by dissolving 34.82 mg in 1 mL of sterile, degassed water.
-
Filter-sterilize and store in aliquots at -20°C.[18]
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000–10,000 cells/well) in 100 µL of complete culture medium.[15][23]
-
Crucial Control: Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[15]
-
-
Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate culture medium. A suggested range is 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
Crucial Control: Prepare a "vehicle control" medium containing the highest volume of the solvent (water) used for the dilutions but no spermine. This is essential to ensure the solvent itself has no effect on viability.
-
Carefully aspirate the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells (n=3-6 replicates per condition is recommended).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[22]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[24]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals attached to the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[23]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[21][22] A reference wavelength of >650 nm can be used to reduce background noise.[21]
-
Calculation:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of metabolic activity).
-
Section 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations (<50 µM) | 1. Serum Amine Oxidase Activity: Your cell culture medium contains serum (FCS/FBS), and the amine oxidases are converting spermine into highly toxic byproducts.[11][14] | a. Repeat the experiment using a serum-free medium to see if toxicity is reduced.[12]b. Add an amine oxidase inhibitor, like aminoguanidine (e.g., 1 mM), to the serum-containing medium along with spermine.[11] |
| 2. High Cell Sensitivity: The specific cell line you are using is exceptionally sensitive to polyamine fluctuations. | Test an even lower concentration range (e.g., 10 nM - 10 µM). | |
| No Observable Effect on Cell Viability (Even at High Concentrations) | 1. Cell Line Resistance: Some cell lines, particularly certain cancer cells, have robust polyamine metabolism and can tolerate high exogenous spermine levels.[13] | a. Confirm the activity of your spermine stock. b. Extend the treatment duration (e.g., to 72 or 96 hours). c. Consider that for this cell line, spermine's primary effect may not be on viability but on other endpoints (e.g., proliferation, gene expression). |
| 2. Inactive Compound: The this compound stock solution may have degraded due to improper storage or oxidation.[1] | Prepare a fresh stock solution from the powder following the recommended guidelines (use degassed water, aliquot, and freeze immediately).[18] | |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure your cell suspension is homogenous before and during plating. Mix gently between pipetting rows. |
| 2. Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to increased compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier. | |
| 3. Incomplete Formazan Solubilization: The purple crystals were not fully dissolved before reading the absorbance. | After adding the solubilizer, ensure the plate is shaken adequately (15-20 min on an orbital shaker) and visually inspect wells for any remaining crystals before reading.[21] |
Section 4: Data Interpretation & Visualization
Interpreting the Dose-Response Curve
The relationship between spermine concentration and cell viability is often biphasic. At low concentrations, it may enhance proliferation, while at higher concentrations, it becomes cytotoxic. The shape of your dose-response curve will reveal the optimal window for your experiments.
Typical Concentration Ranges and Effects
| Cell Line/Type | Concentration Range | Observed Effect | Reference |
| Human Cerebral Cortical Cultures | ~50 µM | LC50 (in presence of serum) | [11] |
| Human Intestinal Cell Culture | ~0.6 g/L (~1.7 mM) | IC50 | [15] |
| 293T Cells | 50-120 µg/mL (~250-600 µM) | Enhanced transfection efficiency, no cytotoxicity | [16] |
| TIG-1-20 Fibroblasts | 40 µM | Morphological and physiological changes | [15] |
| Porcine Enterocytes (IPEC-J2) | 2-16 µM | Increased cell numbers | [15] |
| Porcine Enterocytes (IPEC-J2) | >16 µM | Decreased cell numbers | [15] |
Mechanism of Spermine-Induced Cytotoxicity
Caption: Pathway of spermine-induced cytotoxicity in culture.
References
- Roche. (n.d.).
- Zahedi, K., Barone, S., & Tsenay, S. (2024). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology. [Link]
- Li, X., et al. (2025). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. [Link]
- Reddy, K., et al. (2025). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Authorea Preprints. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Murray, P. J., & Couper, K. C. (2024). Polyamines in cancer: integrating organismal metabolism and antitumour immunity.
- Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Raha, D., et al. (2025). Polyamines and cancer: Implications for chemotherapy and chemoprevention. Authorea Preprints. [Link]
- Wallace, H. M., et al. (2003). Polyamines and cancer: Implications for chemoprevention and chemotherapy. Clinical Cancer Research. [Link]
- Zahedi, K., et al. (2024). The role of polyamine metabolism in cellular function and physiology. PubMed. [Link]
- Agostinelli, E., & Igarashi, K. (2024). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI. [Link]
- Oredsson, S. M., et al. (1995). Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine. PubMed. [Link]
- Majumder, S., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. [Link]
- Wang, Y., et al. (2024). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. PMC. [Link]
- Zhang, M., et al. (1997). Spermine inhibits proinflammatory cytokine synthesis in human mononuclear cells: a counterregulatory mechanism that restrains the immune response. PubMed. [Link]
- Seiler, N., et al. (2000). Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2). PubMed. [Link]
- ResearchGate. (n.d.). Spermine and spermidine are not cytotoxic under serum-free conditions. [Link]
- ResearchGate. (n.d.). 12 questions with answers in SPERMINE. [Link]
- Agostinelli, E., et al. (2020). Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5. PubMed Central. [Link]
- Zirafi, O., et al. (2018). Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen. PMC. [Link]
- Al-Saffar, N. M., et al. (2010). The effect of experimental conditions on the detection of spermine in cell extracts and tissues. PubMed. [Link]
- Oreate AI Blog. (2025).
- Badarello, K., et al. (2023). Optimization of spermine production.
- Alarcon, R. A. (1971). The toxic effect of spermidine on normal and transformed cells. Journal of Cell Science. [Link]
Sources
- 1. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 2. The role of polyamine metabolism in cellular function and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bca-protein.com [bca-protein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT (Assay protocol [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Spermine Hydrochloride Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Proper Spermine Handling
Spermine, a naturally occurring polyamine, is indispensable in numerous molecular biology and biochemical research applications.[1] It plays a crucial role in cell growth, differentiation, and the stabilization of nucleic acid structures.[2][3] Its polycationic nature at physiological pH allows it to interact with negatively charged molecules like DNA and RNA, making it a vital component in applications such as DNA precipitation and gene therapy research.[2][4] However, the efficacy of spermine is intrinsically linked to its stability. Improperly prepared or stored solutions can lead to degradation, yielding inconsistent and unreliable experimental outcomes. This guide provides a comprehensive resource for understanding and managing the stability and storage of spermine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best form of spermine to use for preparing solutions?
For preparing stock solutions, spermine tetrahydrochloride is generally preferred over spermine free base.[3] The tetrahydrochloride salt is more stable as a solid and less susceptible to oxidation, ensuring a longer shelf life and more consistent results.[3][5]
Q2: What is the recommended solvent for dissolving this compound?
Spermine tetrahydrochloride is readily soluble in water.[1][4] To prepare a solution, use high-purity, sterile, and nuclease-free water. For enhanced stability, especially for long-term storage, it is highly recommended to use degassed water to minimize oxidation.[1][4]
Q3: What are the optimal storage conditions for this compound powder and solutions?
Solid Form: Spermine tetrahydrochloride powder should be stored in a cool, dry, and well-ventilated area, protected from moisture and incompatible materials.[6][7] Many suppliers recommend storage at room temperature or refrigerated at 2-8°C.[1][8][9] Always keep the container tightly sealed.[6][7]
Aqueous Solutions: The stability of spermine solutions is highly dependent on storage temperature and the absence of oxidizing agents. For optimal stability:
-
Short-term storage: If using the solution the same day, it can be kept at room temperature.[10]
-
Long-term storage: For long-term stability, it is crucial to store solutions in frozen aliquots.[1][4] Recommended storage temperatures are -20°C for up to a year or -80°C for up to two years.[11] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[11][12] Storing solutions under an inert gas like argon or nitrogen can further prevent oxidation.[1][4]
| Storage Condition | Solid Spermine HCl | Aqueous Spermine HCl Solution |
| Short-Term | Room Temperature[1] or 2-8°C[8][9] (cool, dry place) | Room Temperature (same-day use)[10] |
| Long-Term | Room Temperature[1] or 2-8°C[8][9] (desiccated) | -20°C (up to 1 year)[10][11] or -80°C (up to 2 years)[11] |
Q4: What are the signs of spermine solution degradation?
Visual inspection can sometimes indicate degradation. A fresh this compound solution should be clear and colorless to light yellow.[1][4] Any significant color change or the appearance of precipitate may suggest degradation or contamination. However, chemical degradation, such as oxidation, may not always be visually apparent. Therefore, adhering to strict preparation and storage protocols is the best way to ensure the integrity of your solution.
Q5: Can I use buffers other than water to dissolve this compound?
While water is the most common and recommended solvent, spermine is also used in various buffers for specific applications like chromatin extraction.[13] However, be cautious when using phosphate-containing buffers, as spermine can react with phosphate to form an insoluble precipitate, especially at higher pH.[13] If you encounter cloudiness when adding spermine to a phosphate buffer, adjusting the pH to be more acidic may help to redissolve the precipitate.[13]
Troubleshooting Guide
Issue 1: Inconsistent or failed DNA precipitation.
-
Underlying Cause: Degraded spermine solution. The polycationic nature of spermine is essential for neutralizing the negative charge on the DNA backbone, facilitating precipitation.[4] If the spermine has been oxidized, its charge may be altered, reducing its efficiency in this process.
-
Solution: Prepare a fresh stock solution of this compound using degassed, nuclease-free water.[1][4] Ensure it is stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[11][12]
-
Validation Step: Before use in a critical experiment, you can perform a small-scale test precipitation with a known amount of DNA to confirm the efficacy of your spermine solution.
Issue 2: Unexpected cytotoxicity in cell culture experiments.
-
Underlying Cause: High concentrations of spermine or its degradation products can be cytotoxic.[12][14] The oxidation of spermine can produce reactive aldehydes and other toxic byproducts.
-
Solution:
-
Optimize Concentration: The optimal concentration of spermine should be determined for each specific cell line and experimental system.[12]
-
Ensure Purity: Always use a freshly prepared and properly stored spermine solution to minimize the presence of cytotoxic degradation products. Consider filter-sterilizing the solution before adding it to your cell cultures.[15]
-
Serum Considerations: Be aware that some serum components can enzymatically oxidize polyamines, potentially increasing cytotoxicity.[3]
-
Issue 3: Variability in results from enzymatic assays or binding studies.
-
Underlying Cause: Inconsistent spermine concentration due to improper storage or degradation. Spermine can act as a modulator of various enzymes and receptors.[16][17] If the active concentration of spermine in your solution is not what you expect, it will lead to variability in your results.
-
Solution: Strict adherence to the preparation and storage protocols outlined in this guide is paramount. Use a freshly thawed aliquot for each experiment to ensure a consistent concentration.
-
Workflow Diagram:
Caption: Recommended workflow for preparing and using this compound solutions.
Advanced Insights: The Chemistry of Spermine Degradation
Spermine degradation is primarily an oxidative process. The amino groups in the spermine molecule are susceptible to oxidation, which can be catalyzed by enzymes present in biological samples (e.g., serum) or occur spontaneously in the presence of oxygen.[3]
Caption: Simplified schematic of spermine degradation.
This degradation can lead to the formation of spermidine, putrescine, and various aldehydes, which not only have different biological activities but can also be toxic to cells.[14][18] This underscores the importance of using degassed water and storing solutions under conditions that minimize exposure to oxygen.
Quality Control Protocols
For applications requiring stringent quality control, consider the following:
1. pH Measurement:
-
Protocol: After preparing your this compound solution, measure the pH. A 1M solution should have a pH between 5.0 and 7.0.[5]
-
Significance: A significant deviation from this range could indicate an issue with the starting material or the solvent.
2. UV-Vis Spectrophotometry:
-
Protocol: While spermine itself does not have a strong chromophore, you can use spectrophotometry to check for contaminants that might absorb in the UV range. Scan a freshly prepared solution from 200-400 nm.
-
Significance: An uncontaminated solution should have minimal absorbance in this range. The presence of unexpected peaks could indicate impurities.
3. HPLC Analysis (for advanced applications):
-
Protocol: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your spermine solution and detect the presence of degradation products like spermidine.[19][20]
-
Significance: This provides a quantitative measure of the integrity of your solution and is particularly important for highly sensitive applications or when troubleshooting inconsistent results.
By implementing these best practices and understanding the underlying chemical principles, researchers can ensure the stability and reliability of their this compound solutions, leading to more reproducible and accurate experimental outcomes.
References
- Carl ROTH. Safety Data Sheet: Spermine tetrahydrochloride. [Link]
- Oreate AI Blog.
- AdooQ BioScience.
- ResearchGate. 12 questions with answers in SPERMINE | Science topic. [Link]
- Transgenic and Knockout Mouse and Tissue Culture Core. Protocols. [Link]
- SLI Technologies, Inc. Spermine Tetrahydrochloride SDS [306-67-2]. [Link]
- SLI Technologies, Inc. Spermine tetrahydrochloride, min 99.0%. [Link]
- Acta Pharmaceutica Sciencia. The optimal method to measure polyamines in serum by using HPLC fluorescence detector. [Link]
- MDPI.
- MDPI. Investigation into the Relationship between Spermidine Degradation and Phenolic Compounds Biosynthesis in Barley Seedlings under Ultraviolet B Stress. [Link]
- ResearchGate. (PDF) Spectrophotometric Determination of Spermine and Related Compounds Using o-Hydroxyhydroquinonephthalein and Manganese(II). [Link]
- PubMed. The effect of experimental conditions on the detection of spermine in cell extracts and tissues. [Link]
- PubMed. Bacterial degradation of spermine and expression of spermidine/spermine acetyltransferase in Bacillus subtilis (natto)
- PubChem - NIH.
- PMC - NIH. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. [Link]
- Company of Biologists Journals. The toxic effect of spermidine on normal and transformed cells. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. slitech-amines.com [slitech-amines.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. slitech-amines.com [slitech-amines.com]
- 10. Spermidine hydrochloride | nNos inhibitor | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. med.stanford.edu [med.stanford.edu]
- 16. Spermine analytical standard 71-44-3 [sigmaaldrich.com]
- 17. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation into the Relationship between Spermidine Degradation and Phenolic Compounds Biosynthesis in Barley Seedlings under Ultraviolet B Stress [mdpi.com]
- 19. medipol.edu.tr [medipol.edu.tr]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Spermine Hydrochloride-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing spermine hydrochloride in cell culture. This guide is designed to provide in-depth troubleshooting and practical advice for preventing and mitigating spermine-induced cytotoxicity. Our goal is to equip you with the knowledge to ensure the validity and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
Here we address the most common queries regarding this compound's effects on cell lines.
Q1: Why is this compound toxic to my cells, especially when I'm using serum-containing media?
A1: Spermine itself is a naturally occurring polyamine essential for cell growth. However, its cytotoxicity in cell culture is primarily due to its breakdown by amine oxidases present in sources like fetal calf serum (FCS) or fetal bovine serum (FBS). These enzymes oxidize spermine, producing toxic byproducts including hydrogen peroxide (H₂O₂), ammonia, and reactive aldehydes like acrolein. These byproducts induce significant oxidative stress, leading to apoptosis (programmed cell death).
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of spermine is highly dependent on the cell line and the concentration of amine oxidases in the culture medium (i.e., the percentage of serum). For instance, in neuroblastoma cell lines (SJNKP and IMR5), cytotoxicity and apoptosis are observed at concentrations as low as 6-9 µM when an external source of bovine serum amine oxidase (BSAO) is present.[1] In human aortic vascular smooth muscle cells, 15 µM spermine has been shown to induce apoptosis.[2] Without an external source of amine oxidase, but in the presence of fetal calf serum, spermine can cause cell death with an LC50 of approximately 50 µM in human primary cerebral cortical cultures.[3] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions.
Q3: My cells are dying, but I'm using a low concentration of spermine. What could be the issue?
A3: Several factors could be at play:
-
High Serum Concentration: Higher percentages of FBS or FCS will result in greater amine oxidase activity, leading to a more rapid and potent conversion of spermine to its toxic metabolites.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to oxidative stress and the toxic byproducts of spermine metabolism.
-
Extended Incubation Time: The cytotoxic effects are cumulative. Longer exposure times, even at low concentrations, can lead to significant cell death.
-
Media Composition: The specific formulation of your cell culture medium could influence the stability of spermine and its interaction with cellular components.
Q4: Can I use spermine in serum-free media to avoid cytotoxicity?
A4: Using serum-free media can significantly reduce the cytotoxicity associated with the enzymatic breakdown of spermine by serum-derived amine oxidases.[4] However, some cell lines produce their own amine oxidases, so cytotoxicity may not be completely eliminated. Additionally, spermine can have direct effects on cellular processes, such as modulating ion channel receptors, which could still influence cell behavior even in the absence of serum.[3]
Q5: Are there any reagents I can add to my culture to prevent this cytotoxicity?
A5: Yes, several strategies can be employed:
-
Antioxidants: Supplementing your media with antioxidants like N-acetyl-cysteine (NAC) can help neutralize the reactive oxygen species (ROS) generated during spermine catabolism.[2]
-
Amine Oxidase Inhibitors: The use of an amine oxidase inhibitor, such as aminoguanidine, can directly block the enzymatic conversion of spermine to its toxic byproducts.[4] This is a highly effective method for preventing cytotoxicity in serum-containing media.[4]
-
Aldehyde Dehydrogenase: This enzyme can detoxify the aldehyde byproducts of spermine oxidation, thereby reducing cytotoxicity.[5]
II. Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Excessive Cell Death Observed in a Dose-Response Experiment
Symptoms:
-
Rapid decline in cell viability, even at seemingly low spermine concentrations.
-
High levels of apoptosis detected by assays like Annexin V/PI staining.
-
Significant morphological changes, such as cell rounding and detachment.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Amine Oxidase Activity | The concentration of amine oxidases in the serum is too high for the tested spermine concentrations. | 1. Reduce Serum Concentration: If your cell line permits, lower the percentage of FBS/FCS in your culture medium. 2. Heat-Inactivate Serum: While standard practice for other reasons, ensure your serum is properly heat-inactivated, as this can partially reduce some enzymatic activities. 3. Use an Amine Oxidase Inhibitor: Add aminoguanidine to your culture medium to block the enzymatic breakdown of spermine.[4] |
| Cell Line Hypersensitivity | The cell line being used is particularly susceptible to oxidative stress. | 1. Co-treatment with Antioxidants: Supplement the culture medium with an antioxidant such as N-acetyl-cysteine (NAC) to neutralize ROS.[2] 2. Shorter Incubation Time: Reduce the duration of spermine exposure to minimize the accumulation of toxic byproducts. |
| Incorrect Spermine Concentration | The actual concentration of spermine in the culture may be higher than intended due to calculation or dilution errors. | 1. Verify Stock Solution: Double-check the calculations for your this compound stock solution. 2. Prepare Fresh Dilutions: Make fresh serial dilutions for each experiment to ensure accuracy. |
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
Symptoms:
-
High variability in cell viability between replicate wells or plates.
-
Difficulty in obtaining a consistent IC50 value across experiments.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variable Serum Lots | Different lots of FBS/FCS can have varying levels of amine oxidase activity, leading to inconsistent results. | 1. Lot Qualification: Test a new lot of serum for its effect on spermine cytotoxicity before using it for a large set of experiments. 2. Use a Single Serum Lot: For a given study, use the same lot of serum to minimize this source of variability. |
| Inconsistent Cell Seeding Density | The number of cells per well can influence the effective concentration of spermine and its metabolites per cell. | 1. Accurate Cell Counting: Ensure precise cell counting before seeding. 2. Even Cell Distribution: Gently mix the cell suspension before and during plating to ensure a uniform cell density across all wells. |
| Spermine Solution Instability | Aqueous solutions of spermine free base can be prone to oxidation. | 1. Use this compound: Spermine tetrahydrochloride is a more stable salt form.[6] 2. Proper Solution Handling: Prepare solutions in degassed water and store them as frozen aliquots.[6] |
III. Experimental Protocols & Methodologies
Protocol 1: Determining the Cytotoxic Profile of this compound
This protocol outlines a standard MTT assay to determine the IC50 value of this compound for a specific cell line.
Materials:
-
Spermine tetrahydrochloride (e.g., Sigma-Aldrich)
-
Cell line of interest
-
Complete culture medium (with FBS/FCS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Spermine Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the spermine-containing medium. Include a vehicle control (medium without spermine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Preventing Spermine-Induced Cytotoxicity with Aminoguanidine
This protocol demonstrates how to use an amine oxidase inhibitor to mitigate spermine's toxic effects.
Materials:
-
Spermine tetrahydrochloride
-
Aminoguanidine hydrochloride
-
Cell line of interest
-
Complete culture medium (with FBS/FCS)
-
Appropriate assay for measuring cell viability or apoptosis (e.g., MTT, Annexin V/PI)
Procedure:
-
Experimental Setup: Design your experiment with the following groups:
-
Vehicle Control
-
Spermine alone (at a known cytotoxic concentration)
-
Aminoguanidine alone
-
Spermine + Aminoguanidine
-
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with aminoguanidine (a typical starting concentration is 50-500 µM) for 1-2 hours before adding spermine.[4]
-
Co-treatment: Add spermine to the wells already containing aminoguanidine.
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Perform your chosen assay to assess cell viability or apoptosis.
Expected Outcome: The "Spermine + Aminoguanidine" group should show significantly higher cell viability and lower apoptosis compared to the "Spermine alone" group, demonstrating the protective effect of inhibiting amine oxidase.[4]
IV. Mechanistic Insights: Signaling Pathways and Visualizations
Spermine-induced cytotoxicity is primarily mediated by oxidative stress, which triggers the intrinsic apoptotic pathway.
// Nodes Spermine [label="Spermine\n(extracellular)", fillcolor="#F1F3F4"]; SAO [label="Serum Amine\nOxidases (in FBS/FCS)", shape=ellipse, fillcolor="#FBBC05"]; Metabolites [label="Toxic Metabolites\n(H₂O₂, Acrolein, etc.)", fillcolor="#EA4335"]; ROS [label="Increased Intracellular\nReactive Oxygen Species (ROS)", fillcolor="#EA4335"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#EA4335"]; JNK [label="JNK Activation", fillcolor="#FBBC05"]; Bax [label="Bax/Bcl-2 Ratio ↑", fillcolor="#FBBC05"]; CytC [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#FBBC05"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853"];
// Prevention Nodes Inhibitor [label="Aminoguanidine\n(Amine Oxidase Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="N-Acetyl-Cysteine\n(Antioxidant)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Spermine -> SAO [style=dashed]; SAO -> Metabolites [label="Oxidative\nDeamination"]; Metabolites -> ROS; ROS -> JNK; ROS -> Mito; JNK -> Bax; Mito -> Bax; Bax -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis;
// Inhibition Edges Inhibitor -> SAO [arrowhead=tee, color="#EA4335", style=bold]; Antioxidant -> ROS [arrowhead=tee, color="#EA4335", style=bold, label="Scavenges"]; } end_dot
Caption: Spermine-induced apoptotic signaling pathway.
// Nodes Start [label="Start:\nUnexpected Cytotoxicity", shape=ellipse, fillcolor="#F1F3F4"]; Q1 [label="Is Serum Present?", shape=diamond, fillcolor="#FBBC05"];
// Serum Path SerumYes [label="Yes", shape=plaintext]; A1 [label="Cause: Amine Oxidase Activity", fillcolor="#F1F3F4"]; S1 [label="Solution:\n1. Add Amine Oxidase Inhibitor\n(e.g., Aminoguanidine)\n2. Reduce Serum %\n3. Use Serum-Free Media", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No Serum Path SerumNo [label="No", shape=plaintext]; A2 [label="Possible Causes:\n- Endogenous Amine Oxidase\n- Direct Receptor Effects\n- Cell Line Hypersensitivity", fillcolor="#F1F3F4"]; S2 [label="Solution:\n1. Co-treat with Antioxidants (NAC)\n2. Titrate Spermine to a Lower Dose\n3. Reduce Exposure Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Common Path Q2 [label="Is the issue resolved?", shape=diamond, fillcolor="#FBBC05"]; Resolved [label="Yes", shape=plaintext]; NotResolved [label="No", shape=plaintext]; End [label="End:\nExperiment Optimized", shape=ellipse, fillcolor="#34A853"]; Contact [label="Contact Technical Support", shape=ellipse, fillcolor="#EA4335"];
// Edges Start -> Q1; Q1 -> A1 [label="Yes"]; A1 -> S1; S1 -> Q2;
Q1 -> A2 [label="No"]; A2 -> S2; S2 -> Q2;
Q2 -> End [label="Yes"]; Q2 -> Contact [label="No"]; } end_dot
Caption: Troubleshooting workflow for spermine-induced cytotoxicity.
V. References
-
Maccarrone, M., et al. (2001). Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2021). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. MDPI. Available at: [Link]
-
Igarashi, K., & Kashiwagi, K. (2001). Polyamine cytotoxicity in the presence of bovine serum amine oxidase. PubMed. Available at: [Link]
-
Vairappan, B., et al. (2009). Inhibition of apoptotic signaling in spermine-treated vascular smooth muscle cells by a novel glutathione precursor. PMC. Available at: [Link]
-
He, Y., et al. (2021). Exogenous spermine ameliorates high glucose-induced cardiomyocytic apoptosis via decreasing reactive oxygen species accumulation through inhibiting p38/JNK and JAK2 pathways. NIH. Available at: [Link]
-
Thaeomor, A., et al. (2012). Spermidine-Induced Apoptosis via Reactive Oxygen Species Generation and... Science Alert. Available at: [Link]
-
Agostinelli, E., et al. (2016). Maize polyamine oxidase in the presence of spermine/spermidine induces the apoptosis of LoVo human colon adenocarcinoma cells. PMC. Available at: [Link]
-
Harada, J., & Sugimoto, M. (1997). Polyamines prevent apoptotic cell death in cultured cerebellar granule neurons. PubMed. Available at: [Link]
-
Seiler, N., et al. (2000). Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2). PubMed. Available at: [Link]
-
Zirafi, O., et al. (2016). Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen. PMC. Available at: [Link]
-
L-C. Hernández-Benítez, R., et al. (2007). Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation. PubMed. Available at: [Link]
-
Ladero, V., et al. (2019). Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? PubMed. Available at: [Link]
-
Igarashi, K., & Kashiwagi, K. (2001). Polyamine cytotoxicity in the presence of bovine serum amine oxidase. Semantic Scholar. Available at: [Link]
-
Gahl, W. A., & Pitot, H. C. (1971). The toxic effect of spermidine on normal and transformed cells. Company of Biologists Journals. Available at: [Link]
-
McCabe, C., et al. (2024). Spermine and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner. PubMed. Available at: [Link]
-
Bensalem, N., et al. (2000). Antioxidative properties of natural polyamines and dimethylsilane analogues. PubMed. Available at: [Link]
-
Higashi, K., et al. (2020). Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon. PMC. Available at: [Link]
-
Li, S., et al. (2023). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. MDPI. Available at: [Link]
-
Various Authors. (2017). 12 questions with answers in SPERMINE | Science topic. ResearchGate. Available at: [Link]
-
McCabe, C., et al. (2023). The polyamines spermine and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner. bioRxiv. Available at: [Link]
-
Jadhav, V., & Kshirsagar, R. (2010). Method for culturing mammalian cells to improve recombinant protein production. Google Patents. Available at:
-
Gahl, W. A., & Pitot, H. C. (1978). The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients. PubMed. Available at: [Link]
-
Gribbestad, I. S., et al. (2009). The effect of experimental conditions on the detection of spermine in cell extracts and tissues. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway. NIH. Available at: [Link]
-
Wang, Y., et al. (2024). Spermine alleviates myocardial cell aging by inhibiting mitochondrial oxidative stress damage. PubMed. Available at: [Link]
-
Chen, Y., et al. (2021). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. PubMed Central. Available at: [Link]
-
Park, S. -H., et al. (2012). Antioxidant Effect of Spermine Is Related to Inhibition of Matrix Metalloproteinase in SW480 Cells. Journal of Cancer Prevention. Available at: [Link]
-
Chen, Y. -H., et al. (2012). Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication. PMC. Available at: [Link]
Sources
- 1. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of apoptotic signaling in spermine-treated vascular smooth muscle cells by a novel glutathione precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Spermine Hydrochloride Degradation in Long-Term Experiments
Welcome to the technical support center for the effective use of spermine hydrochloride in your research. This guide is designed for researchers, scientists, and drug development professionals who utilize spermine in long-term experimental setups. The stability of spermine is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you manage its degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Question: What is the best way to prepare and store a this compound stock solution to ensure its stability?
Answer: The key to a stable this compound stock solution is minimizing oxidation.[1] We recommend preparing a concentrated stock solution (e.g., 100 mg/mL) in sterile, nuclease-free, and degassed water.[1][2] Degassing the water by boiling or by sparging with an inert gas like argon or nitrogen removes dissolved oxygen, a primary culprit in oxidative degradation.[1][2] For long-term storage, the solution should be dispensed into single-use aliquots, overlaid with nitrogen or argon gas if possible, and stored frozen at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles, as each cycle can introduce oxygen and contaminants.[2]
Question: I've noticed increased cytotoxicity in my cell cultures after a few days of treatment with spermine. Could this be due to degradation?
Answer: Yes, this is a strong possibility. The degradation of spermine, particularly through oxidative pathways, can generate highly toxic byproducts, including reactive aldehydes like acrolein and hydrogen peroxide.[3][4][5][6] These metabolites can cause significant damage to cellular components, including proteins and DNA, leading to apoptosis or necrosis.[3][4][6] If you observe unexpected cytotoxicity, especially in experiments lasting several days, it is crucial to evaluate the stability of your spermine solution and its handling within the experimental context (e.g., in warm, oxygen-rich culture media).
Question: What is the difference between using spermine free base and spermine tetrahydrochloride?
Answer: Spermine tetrahydrochloride is the salt form and is generally more stable as a solid powder, making it easier to handle and weigh.[2] In solution, the tetrahydrochloride salt dissolves to yield spermine with its amino groups protonated, which is the biologically active form at physiological pH. Solutions of the free base are more susceptible to oxidation.[1][2] For consistency and stability, we strongly recommend using spermine tetrahydrochloride for preparing aqueous stock solutions.
Question: Can I store my working dilution of this compound in cell culture media at 4°C for the duration of my week-long experiment?
Answer: This is not recommended. Cell culture media is a complex, oxygenated aqueous environment, often containing components that can accelerate the degradation of spermine, especially at physiological pH and when warmed to 37°C during application. For long-term experiments, it is best practice to add freshly diluted spermine to the media from a frozen, validated stock aliquot just before it is applied to the cells.
Section 2: In-Depth Troubleshooting Guide
This section provides a scenario-based approach to resolving common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Root Cause | Diagnostic Steps | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of spermine stock or working solutions, leading to variable concentrations of the active compound. | 1. Check Storage: Verify that stock solutions are stored as single-use aliquots at -20°C or below.[1][2] 2. QC Check: If possible, quantify the spermine concentration in an older stock aliquot using HPLC.[7][8][9] 3. Review Protocol: Ensure working solutions are prepared fresh for each experiment. | 1. Prepare Fresh Stock: Discard the old stock solution and prepare a new one following the validated protocol (see Section 3). 2. Aliquot Properly: Ensure new stock is aliquoted into volumes appropriate for a single experiment to avoid freeze-thaw cycles.[2] |
| High background cell death, even in control groups treated with vehicle. | Contamination of the water or buffer used to prepare the spermine stock solution. | 1. Culture Test: Culture cells in media containing only the vehicle (the same water/buffer used for the spermine stock) to see if it induces cytotoxicity. 2. Check Water Source: Verify the quality and sterility of the water used for solution preparation. | 1. Use High-Quality Reagents: Always use sterile, nuclease-free, and preferably endotoxin-free water for all stock solution preparations. 2. Filter Sterilize: Filter the final stock solution through a 0.22 µm syringe filter before aliquoting and freezing. |
| Unexpected phenotypic changes in cells after prolonged spermine treatment. | Accumulation of toxic spermine degradation byproducts (e.g., aldehydes, H₂O₂).[3][4][6] | 1. Time-Course Analysis: Compare the cellular phenotype at early time points (e.g., 24h) versus late time points (e.g., 72h, 96h). A worsening phenotype over time may suggest metabolite accumulation. 2. Literature Review: Search for known effects of acrolein or hydrogen peroxide on your specific cell type or experimental model. | 1. Refresh Media: In long-term cultures, perform more frequent media changes with freshly diluted spermine to prevent the buildup of toxic metabolites. 2. Use Antioxidants: Consider co-treatment with an antioxidant like N-Acetyl-L-cysteine (NAC) to neutralize oxidative byproducts, though this must be validated for your specific system. |
Section 3: Validated Experimental Protocols
Adherence to standardized protocols is critical for experimental success. The following are detailed, step-by-step methodologies for handling this compound.
Protocol 1: Preparation of a Stable 100 mM (34.82 mg/mL) this compound Aqueous Stock Solution
Causality: This protocol is designed to minimize oxidation by using degassed water and sterile technique, ensuring a stable and pure starting material for your experiments.
-
Prepare Degassed Water:
-
Take a suitable volume of high-purity, nuclease-free water (e.g., HPLC-grade) in a glass media bottle with a loosened cap.
-
Autoclave for 20 minutes on a liquid cycle to sterilize and degas.
-
Alternatively, sparge the water with an inert gas like nitrogen or argon for 15-20 minutes.
-
Allow the water to cool to room temperature before use.
-
-
Weighing Spermine Tetrahydrochloride:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of spermine tetrahydrochloride powder (Molecular Weight: 348.18 g/mol ). For 10 mL of a 100 mM solution, you will need 348.2 mg.
-
Use a sterile microcentrifuge tube or a small, sterile conical tube for weighing.
-
-
Dissolution:
-
Add the degassed, sterile water to the tube containing the spermine tetrahydrochloride powder.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to light yellow.[1]
-
-
Sterile Filtration and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Dispense the solution into sterile, single-use microcentrifuge tubes. The aliquot volume should be tailored to your typical experimental needs to avoid wasting material or needing to thaw and re-freeze a tube.
-
(Optional but Recommended) Before capping, gently flush the headspace of each aliquot tube with nitrogen or argon gas to displace oxygen.[1]
-
-
Storage:
Protocol 2: Quality Control of Spermine Solutions via HPLC
Causality: This protocol allows for the verification of spermine concentration and the detection of potential degradation products, ensuring the integrity of your stock solutions over time. This is a generalized method based on common derivatization techniques.[8][11]
-
Sample Preparation:
-
Thaw one aliquot of your this compound stock solution.
-
Create a series of dilutions from this stock to generate a standard curve (e.g., 1 mM, 500 µM, 250 µM, 100 µM, 50 µM) using 0.1 M HCl.
-
-
Derivatization (using Benzoyl Chloride as an example):
-
To 100 µL of each standard and your unknown sample, add 300 µL of 2N NaOH.
-
Add 3 µL of benzoyl chloride.
-
Vortex and incubate at room temperature for 20-30 minutes.
-
Stop the reaction by adding 500 µL of a saturated NaCl solution.
-
Extract the benzoylated polyamines with 500 µL of chloroform. Vortex, then centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, evaporate it to dryness, and resuspend the residue in a known volume of the mobile phase (e.g., 100 µL of 55% Methanol).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer is typically used.
-
Detection: UV detector, typically around 254 nm for benzoylated derivatives.
-
Analysis: Inject the resuspended samples. Quantify the spermine peak area against the generated standard curve. The appearance of significant new peaks not present in a freshly prepared standard may indicate degradation.
-
Section 4: Scientific Background and Visualizations
Understanding the mechanisms of spermine degradation is essential for proactively managing it.
Spermine Degradation Pathways
Spermine degradation can occur chemically or be catalyzed by enzymes. In long-term cell culture, both processes are relevant. The primary enzymatic pathway involves amine oxidases, which can be present in serum supplements.[2] This process oxidizes spermine, leading to the formation of spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal.[6] The aldehyde can further spontaneously convert to acrolein, a highly reactive and cytotoxic compound.[6]
Caption: Recommended workflow for handling this compound to ensure reproducibility.
Section 5: References
-
Santa Cruz Biotechnology. Spermine, Tetrahydrochloride - Safety Data Sheet.
-
Sigma-Aldrich. Spermine tetrahydrochloride (S2876) - Product Information Sheet.
-
Apollo Scientific. Spermine tetrahydrochloride - Safety Data Sheet.
-
Pegg, A. E. (2013). Toxicity of polyamines and their metabolic products. PubMed.
-
Pegg, A. E. (2013). Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology.
-
SLI Technologies, Inc. (2018). Spermine Tetrahydrochloride SDS [306-67-2].
-
Pegg, A. E. (2013). Toxicity of polyamines and their metabolic products. Semantic Scholar.
-
Sigma-Aldrich. Spermine Tetrahydrochloride for Molecular Biology.
-
Carl ROTH. Safety Data Sheet: Spermine tetrahydrochloride.
-
Sigma-Aldrich. (2017). Safety Data Sheet: Spermine tetrahydrochloride.
-
Merck Millipore. SAFETY DATA SHEET: Spermine tetrahydrochloride.
-
Pegg, A. E. (2013). Toxicity of Polyamines and Their Metabolic Products. ResearchGate.
-
Tocris Bioscience. Spermine tetrahydrochloride.
-
Oreate AI Blog. (2025). Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory.
-
ResearchGate. Polyamine degradation pathway under normal conditions.
-
BenchChem. (2025). Application Notes: Preparation and Handling of Stable Aqueous Spermine Solutions.
-
NIH. (2025). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC.
-
CONICET. AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES.
-
BenchChem. (2025). Techniques for quantifying intracellular concentrations of Spermine.
-
MedChemExpress. Spermine tetrahydrochloride.
-
MDPI. (2022). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity of polyamines and their metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity of polyamines and their metabolic products. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Spermine Hydrochloride Concentration for Diverse Cell Types
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective use and optimization of spermine hydrochloride in cell culture. Polyamines like spermine are fundamental for cellular processes, but their effects are highly context-dependent, varying significantly across different cell types and experimental conditions. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to successfully incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of spermine in cell culture?
Spermine is a naturally occurring polyamine that is essential for cell growth, differentiation, and proliferation.[1][2] Polyamines are positively charged molecules that interact with negatively charged macromolecules like DNA, RNA, and proteins.[3][4] This interaction helps to stabilize nucleic acid structures, modulate gene expression, and influence various signaling pathways.[3][5] In cell culture, spermine is often used to study its role in these processes, or as a supplement in serum-free media for cell lines that cannot synthesize it efficiently, such as some Chinese hamster ovary (CHO)-K1 cells.[6]
Q2: How do I prepare and store a this compound stock solution?
This compound is soluble in water, with a recommended concentration of up to 100 mg/mL.[7][8] To prepare a stock solution, dissolve the powder in sterile, degassed water. Due to the susceptibility of spermine solutions to oxidation, it is crucial to prepare aliquots for single use to avoid repeated freeze-thaw cycles.[9] For maximal stability, store these frozen aliquots at -20°C or below, preferably under an inert gas like argon or nitrogen.[8] While some sources suggest stored solutions can be used for up to a month, preparing fresh solutions is advisable for critical experiments.[9][10]
Q3: Why am I observing significant cytotoxicity after treating my cells with spermine?
Spermine-induced cytotoxicity is a common issue and can arise from several factors:
-
Oxidation in Serum: A major cause of indirect toxicity is the oxidation of spermine by amine oxidases present in fetal calf serum (FCS), a common media supplement.[11] This enzymatic reaction produces highly toxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide, which can lead to cell death.[11]
-
Direct Toxicity at High Concentrations: Independently of its metabolism, high concentrations of spermine can exert direct toxic effects on cells.[11][12]
-
Cell-Type Specific Sensitivity: The cytotoxic concentration of spermine varies significantly between different cell types.[11][13]
Q4: What is a typical working concentration range for this compound?
The optimal concentration of spermine is highly dependent on the cell type and the desired biological effect. It is crucial to perform a dose-response experiment to determine the ideal range for your specific cell line. Based on published literature, here are some general starting points:
| Cell Type/Application | Typical Concentration Range | Reference |
| Human Fibroblasts | 2.0 - 2.2 µM (IC50) | [14] |
| Human Primary Cerebral Cortical Cultures | ~50 µM (LC50 in presence of FCS) | [11] |
| Human Colon Cancer Cells (HT-29) | 100 - 500 µM | [2] |
| Neuroblastoma Cells (SJNKP, IMR5) | 6 - 18 µM (to induce apoptosis) | [15] |
| Transfection Enhancement (293T cells) | 50 - 120 µg/mL | [16] |
Q5: What are the dual roles of spermine in apoptosis and autophagy?
Spermine can have opposing effects on cell survival pathways, acting as both a protector against and a facilitator of cell death.[1][17] It can protect cells from apoptosis, but its catabolism can also generate hydrogen peroxide, which can trigger cell death.[1] In some contexts, spermine and its precursor spermidine can induce autophagy, a cellular recycling process.[18][19][20] However, this induction of autophagy can also be linked to apoptosis in certain cell types and conditions.[21][22] For instance, in neonatal rat cardiomyocytes, spermine pretreatment was found to be protective against ischemia/reperfusion injury by inducing autophagy.[18] Conversely, in cervical cancer cells, spermidine-induced autophagy was linked to growth inhibition and apoptosis.[21]
Troubleshooting Guide
Issue 1: High levels of unexpected cell death, even at low spermine concentrations.
-
Potential Cause: Your cell line is particularly sensitive to spermine or its metabolic byproducts. The presence of serum in your culture medium is likely leading to the generation of highly toxic metabolites.[11][13]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Start with a very low concentration range (e.g., 0.1 µM to 100 µM) to precisely determine the toxic threshold for your specific cells.
-
Reduce Serum Concentration: If your cell type permits, lowering the concentration of fetal calf serum can decrease the activity of amine oxidases.[11]
-
Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine can prevent the formation of toxic aldehydes from spermine in serum-containing media.[11]
-
Pre-incubate Spermine with Serum: Pre-incubating spermine with the serum-containing medium at 37°C for 24 hours before adding it to the cells has been shown to significantly reduce its toxicity.[23]
-
Issue 2: No observable effect of spermine treatment.
-
Potential Cause: The concentration used may be too low for your cell type, or the cells may have efficient mechanisms to regulate intracellular polyamine levels.[1] The spermine stock solution may have degraded.
-
Troubleshooting Steps:
-
Increase Concentration: Gradually increase the spermine concentration in your experiments.
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.[8][9]
-
Consider Endogenous Polyamine Metabolism: Be aware that cells can synthesize and degrade polyamines, which can influence the outcome of exogenous spermine addition.[1]
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Variability in cell density, growth phase, or serum lot can all impact the cellular response to spermine.[13]
-
Troubleshooting Steps:
-
Standardize Cell Seeding and Growth Phase: Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic) for each experiment. The ability of cells to neutralize spermine's cytotoxic effects can vary with the cell cycle.[13]
-
Test Serum Lots: If using serum, be aware that different lots can have varying levels of amine oxidase activity. It may be necessary to test new lots of serum for their effect on spermine toxicity.
-
Include Proper Controls: Always include an untreated control and a vehicle control in your experimental design.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Calculate the required mass: The molecular weight of spermine tetrahydrochloride is 348.18 g/mol .[24] To make a 100 mM (0.1 M) solution, you will need 34.818 mg per mL of solvent.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of spermine tetrahydrochloride powder. Dissolve it in high-purity, sterile, degassed water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter. Do not autoclave spermine solutions.[25]
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8][9]
Protocol 2: Determining the Optimal Spermine Concentration Using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A good starting range could be from 0.1 µM to 1 mM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of spermine. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth) and the optimal non-toxic concentration range.
Visualization of Experimental Workflow
Caption: Workflow for Optimizing Spermine Concentration.
References
- Thomas, T., & Thomas, T. J. (2001). Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. Cellular and Molecular Life Sciences, 58(2), 244-258.
- Creative Proteomics. (2024, May 17).
- Del Rio, B., Redruello, B., Linares, D. M., Ladero, V., Ruas-Madiedo, P., Fernandez, M., Martin, M. C., & Alvarez, M. A. (2018). Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods?. Food chemistry, 268, 46-52.
- Li, J., Li, S., He, B., & Liu, J. (2018). Spermine ameliorates ischemia/reperfusion injury in cardiomyocytes via regulation of autophagy. Experimental and therapeutic medicine, 15(4), 3349–3356.
- Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiology, 33(3), 198-207.
- Gallardo, M., Matilla, A., Muñoz de Rueda, P., & Sánchez-Calle, I. M. (1996). Role of polyamines in growth and development. Ars Pharmaceutica, 37(1), 17-27.
- BenchChem. (2025).
- Thomas, T., & Thomas, T. J. (2001).
- Gaugas, J. M. (1971). The toxic effect of spermidine on normal and transformed cells. Journal of Cell Science, 9(2), 471-479.
- Del Rio, B., Redruello, B., Linares, D. M., Ladero, V., Ruas-Madiedo, P., Fernandez, M., ... & Alvarez, M. A. (2018).
- Xu, T., Li, H., Dai, Z., & Chen, J. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice.
- Takeda, Y., Samejima, K., & Nagano, K. (1983). Neutralization of cytotoxicity of spermine on the proliferation of rat liver cells in tissue culture. Journal of Pharmacobio-dynamics, 6(8), 556-560.
- Xu, T. T., Li, H., Dai, Z., & Chen, J. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging, 12(7), 6401–6414.
- Li, Y., Chen, Y., & Li, L. (2018). Spermidine-induced growth inhibition and apoptosis via autophagic activation in cervical cancer. Oncology reports, 39(6), 2639-2646.
- Sigma-Aldrich. (n.d.). Spermine Tetrahydrochloride for Molecular Biology.
- Sigma-Aldrich. (n.d.). Spermine tetrahydrochloride (S2876)
- MedChemExpress. (n.d.). Spermine tetrahydrochloride.
- Martins, L. M., Teixeira-Castro, A., & Maciel, P. (2024). Spermidine treatment: induction of autophagy but also apoptosis?. Neurobiology of disease, 193, 106437.
- Sigma-Aldrich. (n.d.). Spermine BioReagent, suitable for cell culture.
- Tocris Bioscience. (n.d.). Spermine tetrahydrochloride.
- SLI Technologies, Inc. (2018, October 5).
- Cohen, L. F., Lundgren, D. W., & Farrell, P. M. (1976). The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients.
- Pralong, A., & Stettler, M. (2014). Mammalian culture media with polyamine and iron.
- Zhang, Y., Wang, Y., Zhang, X., & Wang, J. (2023). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. International Journal of Molecular Sciences, 24(23), 16938.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Leung, C. H., & Wong, A. S. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International journal of molecular sciences, 23(3), 1238.
- Oreate AI Blog. (2025, December 16).
- Tateno, T., Okumura, K., & Yano, Y. (2010). Spermine accelerates hypoxia-initiated cancer cell migration. Oncology reports, 24(6), 1635–1640.
- Agostinelli, E., Tempera, G., & Dalla Rizza, M. (2017). Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5. International journal of molecular sciences, 18(11), 2419.
- Hello Bio. (n.d.). Spermidine hydrochloride.
- Mandal, S., Mandal, A., Johansson, H. E., Orjalo, A. V., & Park, M. H. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells.
- Lefèvre-Morand, R., Badarello, K., & et al. (2023). Optimization of spermine production.
- Fisher Scientific. (2025, December 24).
- Santa Cruz Biotechnology. (n.d.).
- MedchemExpress.com. (n.d.). Spermidine | Polyamine Compound.
- Wilson, M., Davies, D., & Leach, M. O. (2009). The effect of experimental conditions on the detection of spermine in cell extracts and tissues. NMR in biomedicine, 22(8), 869–876.
- Rather, R. A., & Bhagat, M. (2023). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. Frontiers in pharmacology, 14, 1146777.
- ResearchGate. (n.d.). Levels of polyamines in cell lines.
- BenchChem. (2025). Best Practices for Storing and Handling Spermine to Maintain Its Activity: A Technical Support Guide.
- Sigma-Aldrich. (n.d.). Spermidine (S4139)
- Wu, G., Dai, Z., & Wu, Z. (2022). Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes. Journal of Animal Science and Biotechnology, 13(1), 1-11.
- Chattopadhyay, M. K., Park, M. H., & Tabor, H. (2008). Spermidine but not spermine is essential for hypusine biosynthesis and growth in Saccharomyces cerevisiae: Spermine is converted to spermidine in vivo by the FMS1-amine oxidase. Proceedings of the National Academy of Sciences, 105(18), 6554-6559.
- Lee, J., Kim, H. J., & Lee, G. M. (2023). Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media. Biotechnology and Bioengineering, 120(6), 1645-1655.
- Potocký, M., Váchová, L., & Fendrych, M. (2024). Spermine and spermidine inhibit or induce programmed cell death in Arabidopsis thaliana in vitro and in vivo in a dose-dependent manner. The FEBS journal.
Sources
- 1. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of polyamines in growth and development [ugr.es]
- 5. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]
- 6. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spermidine hydrochloride | nNos inhibitor | Hello Bio [hellobio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? [agris.fao.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - ProQuest [proquest.com]
- 18. Spermine ameliorates ischemia/reperfusion injury in cardiomyocytes via regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spermidine treatment: induction of autophagy but also apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neutralization of cytotoxicity of spermine on the proliferation of rat liver cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. slitech-amines.com [slitech-amines.com]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
issues with spermine hydrochloride solubility in different buffers
Welcome to the technical support guide for spermine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the solubility of this compound in various buffers. As a crucial polyamine in cellular processes, ensuring its proper dissolution and stability is paramount for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving spermine tetrahydrochloride in my buffer. What are the initial troubleshooting steps?
A1: Spermine tetrahydrochloride is generally highly soluble in water, with concentrations of up to 100 mg/mL being achievable.[1][2][3] If you are experiencing difficulty, consider the following:
-
Form of Spermine: You may be using spermine free base, which is less soluble and more prone to oxidation than its hydrochloride salt.[4][5] For most applications, starting with spermine tetrahydrochloride is recommended.
-
Solvent Quality: Always use high-purity, sterile, and nuclease-free water to prepare your stock solutions.[5] For enhanced stability, especially for long-term storage, using degassed water is a best practice to minimize oxidation.[1][2][4][5]
-
Mechanical Agitation: Ensure you are vortexing or mixing the solution adequately to facilitate dissolution.
-
Gentle Warming: Gently warming the solution to room temperature can sometimes help dissolve any precipitates that may have formed, especially if the solution was stored at a low temperature.[6]
Q2: My this compound dissolved in PBS initially, but a precipitate formed over time. What is the cause?
A2: This is a very common and critical issue. The precipitation is almost certainly due to the formation of insoluble spermine phosphate salts.[7][8][9]
-
The Chemical Interaction: Spermine is a polycationic molecule, meaning it carries multiple positive charges at physiological pH.[1][4][10] Phosphate-buffered saline (PBS) contains a high concentration of phosphate anions (PO₄³⁻). These positively charged spermine molecules and negatively charged phosphate ions have a strong electrostatic attraction, leading to the formation of a poorly soluble complex that precipitates out of the solution.[7][8][9]
-
Solubility Limits: While some sources may report a moderate solubility of related polyamines in PBS (e.g., N1-acetylspermidine at ~10 mg/mL), these solutions are often not stable long-term.[11] The solubility of spermine phosphate is very low in water.[8][9]
-
Recommendation: Avoid using phosphate-based buffers (like PBS) for preparing concentrated or working solutions of spermine.
Q3: What are the recommended buffers for working with this compound?
A3: The best choice of buffer depends on your specific application, but the key is to avoid phosphate. Good alternatives include:
-
Tris-based buffers (e.g., Tris-HCl): Tris buffers are widely used and generally compatible with polyamines. Studies on DNA-polyamine interactions often utilize Tris-HCl.[12][13]
-
HEPES: This is another common biological buffer that is a suitable alternative to PBS.
-
MOPS: For applications requiring a buffer in the neutral pH range, MOPS is also a viable option.
-
Low Salt Buffers: Spermine is often used for DNA precipitation in low-salt aqueous buffers.[1][2][4]
When preparing a working solution, it is best to dilute a concentrated aqueous stock of this compound into your final, phosphate-free buffer just before use.
Q4: How does pH influence the stability and solubility of spermine?
A4: The pH of the solution is a critical factor.
-
Charge State: Spermine has four amino groups. At physiological pH (~7.4), these groups are fully protonated, giving the molecule a strong positive charge.[1][4][10] This polycationic nature is essential for its interaction with negatively charged molecules like DNA and RNA.[14]
-
Stability: Spermine free base is more susceptible to oxidation, and this degradation can be accelerated at alkaline pH.[5] While specific data on degradation kinetics is limited, maintaining a neutral to slightly acidic pH is generally recommended for amine-containing compounds to prevent base-catalyzed degradation.[6][15]
-
Buffering Capacity: Titration curves show that spermine itself can begin to have a buffering effect at pH values below 7.4, though it is not considered a primary buffer system at physiological pH.[16]
Q5: How should I properly prepare and store a this compound stock solution?
A5: Proper preparation and storage are crucial for experimental consistency.
-
Preparation: Prepare a high-concentration stock solution (e.g., 100 mM or ~34.8 mg/mL) in sterile, nuclease-free, degassed water.[1][2][4]
-
Storage: The most effective method for long-term preservation is to store the stock solution as single-use aliquots at -20°C.[5][6]
-
Inert Gas: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before capping and freezing.[1][2][4][5] This creates an oxygen-free environment and minimizes oxidation during storage and thawing.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution should be avoided as it increases the risk of degradation and contamination.[5][6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| White, crystalline precipitate forms immediately upon adding spermine HCl to the buffer. | Incompatibility with Phosphate Buffer: You are likely using a phosphate-containing buffer like PBS. | Immediately switch to a phosphate-free buffer such as Tris-HCl or HEPES. Prepare a fresh solution. |
| Solution is initially clear but becomes cloudy or forms a precipitate after storage (even at 4°C). | Delayed Precipitation: Slow formation of insoluble spermine phosphate or other salts. | Discard the solution. Always prepare fresh working solutions by diluting a concentrated aqueous stock into the final buffer immediately before your experiment. |
| Inconsistent experimental results using different batches of spermine solution. | Degradation of Spermine: The stock solution may have degraded due to oxidation, improper pH, or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid spermine tetrahydrochloride using degassed water. Aliquot into single-use volumes and store at -20°C under an inert gas if possible.[4][5][6] |
| Difficulty dissolving the solid powder, even in water. | Low-Quality Reagent or Incorrect Form: The reagent may be of low purity, or you might be using spermine free base instead of the tetrahydrochloride salt. | Verify the chemical name on the vial (should be Spermine tetrahydrochloride). Ensure you are using a high-purity reagent. Use mechanical agitation and gentle warming to aid dissolution. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM Concentrated Aqueous Stock Solution of Spermine Tetrahydrochloride
Objective: To prepare a stable, high-concentration stock solution of spermine tetrahydrochloride for long-term storage.
Materials:
-
Spermine tetrahydrochloride (MW: 348.19 g/mol )
-
Sterile, nuclease-free, high-purity water
-
Equipment for degassing water (optional, but recommended)
-
Sterile conical tubes and microcentrifuge tubes
-
Vortex mixer
-
Inert gas (Argon or Nitrogen, optional)
Procedure:
-
Prepare Degassed Water (Optional but Recommended): Degas sterile, nuclease-free water by boiling it for 15-20 minutes and then allowing it to cool to room temperature under a vacuum or by sparging with an inert gas (argon or nitrogen) for 30 minutes. This minimizes dissolved oxygen, which can oxidize spermine.[4][5]
-
Weigh Spermine Tetrahydrochloride: In a sterile tube, carefully weigh out the required amount of spermine tetrahydrochloride. To make 10 mL of a 100 mM solution, you will need 348.19 mg.
-
Dissolution: Add the degassed, sterile water to the solid spermine tetrahydrochloride. For a 100 mM solution, add water to a final volume of 10 mL.
-
Mix Thoroughly: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[1][2][4]
-
Aliquot for Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Inert Gas Overlay (Optional): Gently flush the headspace of each aliquot with argon or nitrogen before capping tightly.[2][5]
-
Storage: Immediately store the aliquots at -20°C for long-term storage.
Protocol 2: Dilution into a Working Buffer for Cellular or Biochemical Assays
Objective: To prepare a final working solution of spermine from the concentrated stock for immediate experimental use.
Materials:
-
Frozen aliquot of 100 mM Spermine Tetrahydrochloride stock solution (from Protocol 1)
-
Sterile, phosphate-free working buffer (e.g., 20 mM Tris-HCl, pH 7.3)[12][13]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the spermine stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your working buffer. For example, to prepare 1 mL of a 1 mM spermine solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM)(V₁) = (1 mM)(1000 µL)
-
V₁ = 10 µL
-
-
Prepare Working Solution: Add 990 µL of your sterile, phosphate-free working buffer to a new sterile tube. Add the 10 µL of the 100 mM spermine stock solution.
-
Mix and Use: Gently vortex the tube to ensure homogeneity. Use this working solution immediately in your experiment.
-
Discard Unused Solution: Do not store diluted working solutions. Prepare them fresh for each experiment to ensure consistency and avoid potential degradation or precipitation.[11]
Visual Guides
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Interaction of spermine and phosphate leading to precipitation.
References
- LabSolutions. (n.d.). Spermine diphosphate salt.
- Bloom Tech. (2025). What PH Level Maintains Spermidine Powder Stability?. [Link]
- Dudley, H. W., & Rosenheim, O. (1925). The Chemical Constitution of Spermine. I. The Isolation of Spermine From Animal Tissues, and the Preparation of Its Salts. Biochemical Journal, 19(6), 1034–1042. [Link]
- Rosenheim, M. C. (1924). The Isolation of Spermine Phosphate from Semen and Testis. Biochemical Journal, 18(3-4), 831–840. [Link]
- Lin, C. H., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4979–4985. [Link]
- Zaunschirm, S., et al. (2018). Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values. PLoS ONE, 13(9), e0204423. [Link]
- ResearchGate. (2017).
- Solubility of Things. (n.d.). Spermine.
- Hayes, C. S., et al. (2014). Spermine Condenses DNA, but Not RNA Duplexes. Biophysical Journal, 106(9), 1969–1977. [Link]
- Oxford Academic. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research. [Link]
- ResearchGate. (n.d.). DNA precipitation by spermidine (A), spermine (B), and cobalthexamine.... [Link]
- Raspaud, E., et al. (1998). Precipitation of DNA by polyamines: a polyelectrolyte behavior. Biophysical Journal, 74(1), 381–393. [Link]
- Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences, 110(6), 2169–2174. [Link]
Sources
- 1. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. powder or crystals, NMDA agonist/antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Precipitation of DNA by polyamines: a polyelectrolyte behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bloomtechz.com [bloomtechz.com]
- 16. Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values - PMC [pmc.ncbi.nlm.nih.gov]
minimizing freeze-thaw effects on spermine hydrochloride aliquots
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Spermine Hydrochloride. This guide is designed to provide you with expert, field-proven insights into the proper handling, storage, and use of this compound solutions, with a specific focus on mitigating the detrimental effects of freeze-thaw cycles. Our goal is to ensure the integrity of your experiments through scientifically-grounded protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding the stability and handling of this compound.
Q1: What is the fundamental difference in stability between solid this compound and a prepared aqueous solution?
A: Solid spermine tetrahydrochloride is a crystalline salt that is chemically stable when stored correctly. In its solid form, the polyamine structure is less susceptible to environmental factors.[1][2] Recommended storage for the solid powder is in a cool, dry, well-ventilated area, with some suppliers suggesting room temperature and others 2-8°C.[3][4]
Conversely, once dissolved in an aqueous solution, spermine becomes vulnerable to degradation, primarily through oxidation.[3][4][5] The amino groups of the polyamine are prone to react with dissolved oxygen in the solvent, a process that can compromise the molecule's integrity and, consequently, its biological activity. Therefore, aqueous solutions require much stricter handling and storage protocols than the solid compound.
Q2: Why are repeated freeze-thaw cycles so damaging to my spermine solution?
A: Repeated freeze-thaw cycles introduce multiple modes of stress on the this compound molecules and the solution itself:
-
Increased Oxygen Exposure: Each thaw-freeze event can introduce more atmospheric oxygen into the solution, accelerating the oxidative degradation of spermine.[5]
-
Physical Stress of Ice Crystals: The formation and melting of ice crystals can exert physical stress on dissolved molecules.[6][7] While more commonly discussed for large biomolecules like proteins and nucleic acids, this can also contribute to the degradation of smaller organic molecules.
-
Concentration Gradients: As the solution freezes, pure water crystallizes first, effectively concentrating the this compound and any buffer salts in the remaining unfrozen liquid. This can lead to drastic, localized shifts in pH and ionic strength, potentially catalyzing degradation reactions.
The most critical, validated best practice to avoid this is to prepare single-use aliquots, which eliminates the need to thaw and refreeze the master stock solution.[8][9][10]
Q3: What is the best solvent for preparing my this compound stock solution?
A: High-purity, sterile, nuclease-free water is the recommended solvent.[3] Spermine tetrahydrochloride is highly soluble in water, with concentrations of 100 mg/mL being readily achievable.[3] For maximum stability, this water should be degassed prior to use to minimize the dissolved oxygen content.[3][4][5] While spermine may be soluble in other solvents like DMSO, aqueous solutions are most common; however, for any organic solvent, ensure it is of high purity and dry, as water content can still be a factor. For long-term storage, aqueous solutions are typically frozen, whereas DMSO solutions are often stored at -20°C but may remain liquid.
Q4: How long can I expect my frozen aliquots to remain stable?
A: When prepared and stored correctly (i.e., in degassed water, as single-use aliquots, under an inert atmosphere), this compound solutions can be stable for extended periods. MedChemExpress suggests stability for up to 1 year at -20°C and 2 years at -80°C.[8] However, a more conservative and widely practiced guideline is to use frozen stock solutions within one to six months. For highly sensitive or cGMP applications, it is always best practice to prepare solutions fresh or to perform periodic quality control on stored stocks.
Experimental Protocols & Methodologies
Adherence to validated protocols is critical for experimental reproducibility. The following methods are designed to be self-validating systems for preparing and storing this compound.
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
This protocol details the preparation of a 100 mM aqueous stock solution from solid spermine tetrahydrochloride (MW: 348.18 g/mol ).
Materials:
-
Spermine tetrahydrochloride (e.g., Sigma-Aldrich S2876)
-
High-purity, sterile, nuclease-free water (e.g., Gibco™ UltraPure™ DNase/RNase-Free Distilled Water)
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
Methodology:
-
Pre-Calculation: Calculate the mass of spermine tetrahydrochloride needed. For 10 mL of a 100 mM solution:
-
0.1 L * 0.1 mol/L * 348.18 g/mol = 0.34818 g (or 348.2 mg)
-
-
Solvent Degassing (Critical Step): Place the required volume of nuclease-free water in a sterile container. Bubble inert gas (argon or nitrogen) gently through the water for 15-20 minutes to displace dissolved oxygen. This is the most critical step to prevent oxidative degradation.[3][4]
-
Weighing: Accurately weigh the calculated mass of solid spermine tetrahydrochloride in a sterile weighing boat or directly into the sterile conical tube.
-
Dissolution: Aseptically transfer the degassed water to the conical tube containing the spermine powder. Vortex gently until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[3]
-
Sterile Filtration: Draw the solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense the solution into a new, sterile conical tube. This ensures the removal of any potential microbial contamination or particulates.
Protocol 2: Best Practices for Aliquoting and Long-Term Storage
This workflow minimizes contamination and degradation from freeze-thaw cycles.
Materials:
-
Prepared sterile this compound stock solution (from Protocol 1)
-
Sterile, low-retention microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)
-
Calibrated pipettes and sterile, low-retention tips
-
Inert gas (Argon or Nitrogen)
-
-80°C freezer
Methodology:
-
Determine Aliquot Volume: Decide on a practical single-use volume for your experiments (e.g., 20 µL, 50 µL, 100 µL). The goal is to thaw one tube per experiment and discard any unused portion.[9][10]
-
Dispense Aliquots: In a sterile environment (such as a laminar flow hood), carefully pipette the determined volume into the sterile microcentrifuge tubes.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, gently flush the headspace of each microcentrifuge tube with argon or nitrogen gas for 2-3 seconds before capping.[3][4][5] This displaces the oxygen-containing air.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation using a cryo-resistant marker. Proper labeling is essential for sample tracking.[11]
-
Flash Freezing: Snap-freeze the aliquots by placing them directly into a -80°C freezer. Avoid slow freezing, as it can promote the formation of large ice crystals.
-
Storage: Store the frozen aliquots in a designated, organized freezer box at -80°C.[8]
Visualization of Key Workflow
To ensure clarity, the following diagram outlines the decision-making and procedural flow for preparing and storing stable this compound aliquots.
Caption: Workflow for preparing stable this compound aliquots.
Troubleshooting Guide
Even with the best protocols, issues can arise. This table provides guidance on common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | 1. Degradation of spermine stock due to oxidation or repeated freeze-thaw cycles.[5][8] 2. Incorrect initial concentration. | 1. Prepare a fresh stock solution from the solid compound following the protocols above. 2. Use a new, single-use aliquot for each experiment. Avoid using a stock that has been thawed more than once. 3. Consider quantifying the concentration of your stock via an analytical method like HPLC if precision is paramount.[12] |
| Precipitate Forms in Solution Upon Thawing | 1. Solution may have become too concentrated during the freezing process. 2. Interaction with buffer components. 3. Chemical degradation products are insoluble. | 1. Warm the aliquot to room temperature and vortex gently to see if the precipitate redissolves. 2. If the precipitate persists, it likely indicates degradation or incompatibility. Discard the aliquot and prepare a fresh solution. [5] 3. Ensure your experimental buffer is compatible with this compound. |
| Visible Color Change (e.g., to yellow/brown) | Significant oxidative degradation of the spermine molecule. | Immediately discard the solution. This is a clear visual indicator that the compound is no longer viable for use. Prepare a fresh stock immediately before your next experiment. |
Data Summary: Storage Recommendations
This table summarizes the key storage parameters for maintaining the integrity of your this compound.
| Form | Recommended Temperature | Atmosphere | Typical Duration | Key Considerations |
| Solid Powder | Room Temperature or 2-8°C | Sealed container, protected from moisture.[1][13] | ≥ 4 years[14] | Highly stable. Keep container tightly sealed. Hygroscopic.[13] |
| Aqueous Stock Solution | -20°C to -80°C[5][8] | Inert Gas (N₂/Ar) Headspace[3][4] | 1-12 months (Use within 1 month for critical assays)[8] | CRITICAL: Must be stored as single-use aliquots to prevent freeze-thaw cycles.[8][9] |
| Working Dilution | 2-8°C or on ice | N/A | Use the same day | Not recommended for storage. Prepare fresh from a frozen aliquot for each experiment. |
References
- Alcami. (2024, May 31). Unlocking Precision: Best Practices in Aliquoting / Sampling.
- Mastering Aliquoting Techniques for Precise Laboratory Measurements. (2025, August 16). Lab Instrument Manufacturer.
- Labplas. (n.d.). What you need to know about collecting aliquots and homogenizer bags.
- Study.com. (n.d.). Aliquot in Chemistry | Definition, Method & Function.
- Study.com. (n.d.). Video: Aliquot in Chemistry | Definition, Method & Function.
- Murray, C. I., et al. (2022). Collection, preparation, and biobanking of clinical specimens for analysis in polyaminopathies. Frontiers in Genetics, 13, 1060939.
- Corchete, L. A., et al. (2021). Multiple freeze-thaw cycles lead to a loss of consistency in poly(A)-enriched RNA sequencing. BMC Genomics, 22(1), 71.
- Cordsmeier, A., & Hahn, M. (2022). Proposed degradation mechanism during freeze-thaw cycles and the experimental design to test the related hypotheses. ResearchGate.
- Reigosa, M. J., & Pedrol, N. (2001). Polyamines determination by TLC and HPLC. In Handbook of Plant Ecophysiology Techniques (pp. 335-363). Springer, Dordrecht.
- Ji, J., et al. (2019). The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues. Biopreservation and Biobanking, 17(6), 557-565.
- Wang, D., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 12(4), 793.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multiple freeze-thaw cycles lead to a loss of consistency in poly(A)-enriched RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 10. Aliquot in Chemistry | Definition, Method & Function - Video | Study.com [study.com]
- 11. Collection, preparation, and biobanking of clinical specimens for analysis in polyaminopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spermine tetrahydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. caymanchem.com [caymanchem.com]
Validation & Comparative
The Quest for Efficient and Safe DNA Delivery: A Comparative Guide to Spermine Hydrochloride Alternatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery and nucleic acid research, the effective condensation of DNA is a critical first step. For decades, spermine hydrochloride, a naturally occurring polyamine, has been a cornerstone reagent for this purpose. Its cationic nature at physiological pH allows it to neutralize the negatively charged phosphate backbone of DNA, reducing electrostatic repulsion and facilitating the collapse of DNA into compact structures. This process is not only fundamental to understanding DNA packaging in biological systems but is also paramount for the development of efficient non-viral vectors for gene therapy and DNA-based nanotechnologies.
However, the reliance on this compound is not without its limitations, including potential cytotoxicity and a lack of specificity, which can impact transfection efficiency and overall therapeutic outcomes. This has spurred a significant research effort to identify and develop alternative DNA condensing agents with improved performance profiles. This guide provides a comprehensive comparison of prominent alternatives to this compound, offering an objective analysis of their performance based on available experimental data. We will delve into the mechanisms, advantages, and disadvantages of various classes of condensing agents, supported by detailed protocols for their evaluation.
Understanding the Benchmark: this compound
Spermine is a polyamine with four primary amine groups, which are protonated at physiological pH, conferring it a +4 charge. This high positive charge density is key to its ability to effectively screen the negative charges on the DNA backbone, leading to condensation. The process is a complex interplay of electrostatic interactions, hydration forces, and the entropic gain from the release of counterions.[1][2] The resulting condensates are often toroidal or rod-like structures. While effective, the cellular uptake and subsequent unpacking of spermine-condensed DNA can be inefficient, and at higher concentrations, spermine can exhibit significant cytotoxicity.
The Contenders: A Spectrum of Alternatives
The alternatives to this compound can be broadly categorized into several classes, each with unique chemical properties and mechanisms of DNA condensation.
Other Natural Polyamines: The Closest Relatives
Spermidine: As a precursor to spermine, spermidine possesses three primary amine groups and a +3 charge at physiological pH. It also induces DNA condensation, although generally at slightly higher concentrations than spermine due to its lower charge density.[3][4]
-
Mechanism: Similar to spermine, spermidine neutralizes the DNA backbone through electrostatic interactions.[1][5]
-
Performance: Studies have shown that the stabilizing effect of cations on DNA duplex formation follows the order of spermine > spermidine.[3]
-
Advantages: Being a natural metabolite, it generally exhibits lower cytotoxicity compared to synthetic polycations.
-
Disadvantages: Lower charge density may lead to less compact DNA condensates compared to spermine.
Cationic Peptides and Proteins: Nature's DNA Binders
Protamine: This arginine-rich nuclear protein is nature's own solution for extreme DNA compaction in sperm heads.[6] It is a potent DNA condensing agent due to the high density of positively charged guanidinium groups on its arginine residues.
-
Mechanism: Protamine binds to the DNA backbone, neutralizing its charge and inducing a coil-to-globule transition, often resulting in the formation of toroidal structures.[6][7] The process is thought to involve a multi-step bending of the DNA.[8][9]
-
Performance: Protamine can condense DNA more efficiently than spermine, forming smaller and more stable nanoparticles.[10]
-
Advantages: High condensation efficiency and biodegradability. It has been used in clinical applications, for instance, to neutralize heparin.
-
Disadvantages: Strong binding to DNA can hinder its release within the cell, potentially lowering transfection efficiency. Immunogenicity can also be a concern.
Poly-L-lysine (PLL): A synthetic polypeptide, PLL, features a primary amine group on the side chain of each lysine residue, making it a highly effective polycation for DNA condensation.
-
Mechanism: PLL electrostatically interacts with DNA, leading to the formation of compact complexes. The size and stability of these "polyplexes" are dependent on the molecular weight of the PLL and the PLL:DNA ratio.
-
Performance: PLL has been shown to be an effective gene delivery vector, though its efficiency is often cell-type dependent.[11]
-
Advantages: High charge density and the availability of various molecular weights allow for optimization.
-
Disadvantages: Can exhibit significant cytotoxicity, and the strong binding can impede DNA release.[11]
Cationic Polymers: The Synthetic Architects
Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Polyamidoamine (PAMAM) dendrimers are a common class used for gene delivery.[12][13]
-
Mechanism: The surface of cationic dendrimers is decorated with a high density of primary amine groups that interact with DNA to form dendrimer-DNA complexes, often referred to as "dendriplexes."[13] The internal cavities of the dendrimer can also encapsulate DNA.
-
Performance: Dendrimers can offer high transfection efficiency, which is often correlated with their generation (size and number of surface groups).[14][15] However, higher generation dendrimers also tend to be more cytotoxic.[14]
-
Advantages: Tunable size and surface chemistry, and high transfection efficiency.[12]
-
Disadvantages: Inherent cytotoxicity is a major drawback, though surface modifications like PEGylation can mitigate this.[14]
Cationic Lipids: The Vesicular Vehicles
Cationic lipids are amphiphilic molecules with a positively charged headgroup and a hydrophobic tail. They self-assemble into liposomes or micelles that can encapsulate and condense DNA.
-
Mechanism: Cationic lipids form complexes with DNA, termed "lipoplexes," through electrostatic interactions.[16][17] The lipid bilayer structure facilitates fusion with the cell membrane, promoting cellular uptake.[17]
-
Performance: Cationic lipids are widely used as transfection reagents due to their high efficiency in a broad range of cell types.[17][18] The structure of the hydrophobic domain and the linker can significantly influence transfection activity.[18]
-
Advantages: High transfection efficiency, applicability for in vivo delivery, and the ability to deliver large DNA molecules.[17]
-
Disadvantages: Can exhibit cytotoxicity, and their performance can be sensitive to the presence of serum.
Inorganic Nanoparticles: The Solid-State Carriers
A variety of inorganic nanoparticles, such as gold nanoparticles, silica nanoparticles, and quantum dots, can be functionalized with cationic ligands to enable DNA binding and condensation.[19][20][21]
-
Mechanism: The positively charged surface of the functionalized nanoparticles electrostatically interacts with DNA, leading to its condensation on the nanoparticle surface.[19]
-
Performance: The efficiency of inorganic nanoparticles as gene carriers is highly dependent on their size, shape, surface charge, and the nature of the cationic coating. They offer the potential for targeted delivery by conjugating specific ligands.[21]
-
Advantages: Good biocompatibility, low toxicity, and ease of preparation and surface modification.[19][21]
-
Disadvantages: The release of DNA from the nanoparticle surface can be a challenge, and potential long-term toxicity of some inorganic materials needs further investigation.
Quantitative Comparison of DNA Condensing Agents
To provide a clearer picture of the performance of these alternatives, the following table summarizes key experimental parameters often used to characterize DNA condensates. The values presented are representative and can vary depending on the specific experimental conditions (e.g., DNA concentration, buffer composition, agent:DNA ratio).
| Condensing Agent | Typical Particle Size (nm) | Zeta Potential (mV) | Condensation Efficiency (at optimal ratio) | Relative Cytotoxicity |
| This compound | 100 - 300 | +5 to +20 | Moderate to High | Moderate |
| Spermidine | 150 - 400 | +2 to +15 | Moderate | Low to Moderate |
| Protamine | 50 - 200[10] | +10 to +30[10] | High | Moderate to High |
| Poly-L-lysine (PLL) | 80 - 250 | +15 to +40 | High | High |
| PAMAM Dendrimers (G4-G5) | 100 - 300 | +20 to +50 | Very High | High to Very High |
| Cationic Lipids | 100 - 500 | +20 to +60 | Very High | Moderate to High |
| Inorganic Nanoparticles | 50 - 200 | Variable (+10 to +40) | Moderate to High | Low to Moderate |
Experimental Protocols for Evaluation
To ensure scientific integrity and allow for reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate DNA condensing agents.
Experimental Workflow for Comparing DNA Condensing Agents
Caption: Workflow for comparing DNA condensing agents.
Protocol 1: DNA Condensation Assay (Agarose Gel Electrophoresis)
This assay determines the ability of a condensing agent to neutralize the negative charge of DNA, thereby retarding its migration through an agarose gel.[22]
Materials:
-
Plasmid DNA (e.g., 1 µg/µL in TE buffer)
-
Condensing agent stock solution
-
Nuclease-free water
-
1% (w/v) Agarose gel in 1x TAE buffer containing a fluorescent DNA stain (e.g., ethidium bromide)
-
6x DNA loading dye
-
1x TAE buffer
Procedure:
-
Prepare a series of dilutions of the condensing agent in nuclease-free water.
-
In separate microcentrifuge tubes, add a fixed amount of plasmid DNA (e.g., 0.5 µg).
-
Add varying amounts of the condensing agent to the DNA to achieve a range of charge ratios (N/P ratio: moles of nitrogen in the agent to moles of phosphate in DNA).
-
Adjust the final volume of each mixture to be the same (e.g., 20 µL) with nuclease-free water.
-
Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.
-
Add 4 µL of 6x DNA loading dye to each tube and mix.
-
Load the samples onto the 1% agarose gel. Include a control of DNA without any condensing agent.
-
Run the gel at 100 V for 45-60 minutes.
-
Visualize the DNA bands under a UV transilluminator. Complete condensation is indicated by the absence of DNA in the well, as the large, neutralized complexes cannot migrate into the gel.
Protocol 2: Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) and Zeta Potential analysis provide information on the size distribution and surface charge of the DNA condensates, which are critical for cellular uptake and stability.[10][23][24]
Materials:
-
DNA condensates prepared as in Protocol 1.
-
Low-salt buffer (e.g., 10 mM HEPES)
-
DLS and zeta potential instrument
Procedure:
-
Prepare DNA condensates at the desired N/P ratio in a low-salt buffer. The final DNA concentration should be suitable for the instrument (e.g., 10-50 µg/mL).
-
Transfer the sample to a suitable cuvette for DLS and zeta potential measurements.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
For DLS, perform measurements to determine the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Perform at least three independent measurements for each sample.
Protocol 3: In Vitro Transfection Efficiency Assay
This assay quantifies the ability of the DNA condensates to deliver a functional gene into cells, typically by measuring the expression of a reporter gene.[25][26][27][28]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Plasmid DNA encoding a reporter gene (e.g., GFP, luciferase)
-
DNA condensates prepared with the test agent
-
Phosphate-buffered saline (PBS)
-
Reporter gene assay system (e.g., fluorescence microscope for GFP, luciferase assay kit)
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of transfection.[26]
-
On the day of transfection, prepare DNA condensates at the optimal N/P ratio in a serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DNA condensate mixture to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection mixture and replace it with a fresh complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
Assess transfection efficiency by measuring the expression of the reporter gene. For GFP, this can be done by fluorescence microscopy or flow cytometry. For luciferase, lyse the cells and measure the luciferase activity using a luminometer.
Protocol 4: Cytotoxicity Assay (e.g., MTT Assay)
This assay evaluates the effect of the condensing agent on cell viability.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
DNA condensates prepared with the test agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DNA condensates (or the condensing agent alone). Include untreated cells as a control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mechanistic Insights and Structural Considerations
The choice of a DNA condensing agent should not be based solely on performance metrics but also on an understanding of the underlying mechanisms.
The Role of Charge and Structure in Condensation
Caption: Key properties of condensing agents and their impact on DNA condensates.
For instance, the highly structured nature of dendrimers allows for precise control over the size and charge of the resulting dendriplexes. In contrast, the flexible, linear structure of PLL can lead to more heterogeneous condensates. The lipid-based nature of cationic liposomes provides a distinct advantage in terms of membrane fusion, a critical step for cellular entry.
Conclusion and Future Perspectives
While this compound remains a useful tool for in vitro DNA condensation, the demand for more efficient and safer alternatives for therapeutic applications has driven significant innovation. This guide has highlighted a range of promising candidates, from natural biomolecules like protamine to synthetically engineered dendrimers and inorganic nanoparticles.
The selection of an appropriate DNA condensing agent is a multi-faceted decision that requires careful consideration of the specific application. For basic research involving in vitro DNA manipulation, the cost-effectiveness of spermine or spermidine may be sufficient. However, for gene delivery applications, particularly in a clinical context, the superior efficiency and potentially lower cytotoxicity of agents like modified cationic lipids or targeted nanoparticles are likely to be more advantageous.
The future of this field lies in the rational design of novel condensing agents with enhanced functionalities. This includes the development of stimuli-responsive systems that can release their DNA cargo in response to specific intracellular triggers (e.g., pH, redox potential), and the incorporation of targeting moieties to achieve cell-specific delivery. As our understanding of the complex interplay between condensing agents and biological systems deepens, we can expect the emergence of even more sophisticated and effective tools for harnessing the power of DNA.
References
- Dendrimers in gene delivery - PubMed. [Link]
- Surface-Engineered Dendrimers in Gene Delivery | Chemical Reviews - ACS Public
- Dendrimers as Carriers for siRNA Delivery and Gene Silencing: A Review - PubMed Central. [Link]
- Cationic Lipid Vectors for Plasmid DNA Delivery | Bentham Science Publishers. [Link]
- Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - MDPI. [Link]
- Cationic lipid-DNA complexes for gene therapy: understanding the relationship between complex structure and gene delivery pathways
- Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery | Bioconjugate Chemistry - ACS Public
- Protamine - Wikipedia. [Link]
- Dendrimers as Carriers for siRNA Delivery and Gene Silencing: A Review - ResearchG
- A Flow Cytometric Method to Determine Transfection Efficiency - Bio-protocol. [Link]
- PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC - PubMed Central. [Link]
- Protamine Drives Liquid and Solid Condensation of DNA and Glycosaminoglycans | Request PDF - ResearchG
- Protamine Drives Liquid and Solid Condensation of DNA and Glycosaminoglycans. [Link]
- Protamine loops DNA in multiple steps | Nucleic Acids Research - Oxford Academic. [Link]
- DNA looping by protamine follows a nonuniform spatial distribution - PMC - PubMed Central. [Link]
- Engineering Inorganic Materials with DNA Nanostructures | ACS Central Science. [Link]
- DNA condensation assay by agarose gel electrophoresis at various C/P...
- Characterizing DNA Condensation and Conformational Changes in Organic Solvents - PMC. [Link]
- DNA Condensation by Chiral α-Methylated Polyamine Analogues and Protection of Cellular DNA from Oxidative Damage | Biomacromolecules - ACS Public
- Inorganic Nanomaterial-Mediated Gene Therapy in Combination with Other Antitumor Treatment Modalities - PMC - PubMed Central. [Link]
- A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line - PMC. [Link]
- Quantitative assessment of DNA condens
- Automated Quantification of Transfection Efficiency for Assay Optimiz
- Inorganic Nanoparticles as Carriers of Nucleic Acids into Cells - ResearchG
- Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC - NIH. [Link]
- Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - NIH. [Link]
- Spermine condenses DNA, but not RNA duplexes | Journal Article | PNNL. [Link]
- Design and Characterization of DNA-Driven Condensates: Regulating Topology, Mechanical Properties, and Immunorecognition | ACS Applied M
- Essence determines phenomenon: Assaying the material properties of biological condens
- Inorganic nanoparticles as carriers of nucleic acids into cells - PubMed. [Link]
- DNA condens
- Temperature- and Composition-Dependent DNA Condensation by Thermosensitive Block Copolymers | ACS Omega. [Link]
- Single particle zeta-potential measurements reveal the role of electrostatics in protein condens
- Sequence-dependent DNA condensation as a driving force of DNA phase separ
- (PDF) Real-Time Detection of Single-Molecule DNA Compaction by Condensin I. [Link]
- Ligand-Induced DNA Condensation: Choosing the Model - PMC - NIH. [Link]
- Protocol for quantifying phase-separated condensates in living cells using HILO microscopy imaging and genetic engineering - PMC - NIH. [Link]
- Vectors characterization in terms of particle size, zeta potential, and...
- Pattern preferences of DNA nucleotide motifs by polyamines putrescine 2+ , spermidine 3+ and spermine 4+ - Oxford Academic. [Link]
- DNA condensation for gene therapy as monitored by atomic force microscopy - UCSB Physics. [Link]
- DNA condensation with spermine dendrimers: interactions in solution, charge inversion, and morphology control - Soft M
- Application of Inorganic Nanomaterials in Gene Therapy - CD Bioparticles. [Link]
Sources
- 1. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ligand-Induced DNA Condensation: Choosing the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA looping by protamine follows a nonuniform spatial distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inorganic Nanomaterial-Mediated Gene Therapy in Combination with Other Antitumor Treatment Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendrimers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dendrimers as Carriers for siRNA Delivery and Gene Silencing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cationic lipid-DNA complexes for gene therapy: understanding the relationship between complex structure and gene delivery pathways at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Inorganic nanoparticles as carriers of nucleic acids into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of Inorganic Nanomaterials in Gene Therapy – CD Bioparticles Blog [cd-bioparticles.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. genscript.com [genscript.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. How do I determine transfection efficiency using a flow cytometer? | AAT Bioquest [aatbio.com]
A Comparative Guide to Validating the Neuroprotective Effects of Spermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of spermine hydrochloride's neuroprotective performance against other alternatives, supported by experimental data. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, characterized by the progressive loss of neuron structure and function, present a significant global health challenge. A key pathological driver in many of these disorders is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This sustained oxidative environment contributes to mitochondrial dysfunction, lipid peroxidation, and ultimately, neuronal cell death. The search for effective neuroprotective agents that can mitigate this damage is a critical area of research.
Polyamines, such as spermine, spermidine, and putrescine, are naturally occurring polycations essential for various cellular processes, including cell growth, differentiation, and gene expression regulation.[1] Recent studies have brought their potential role in neuroprotection and aging to the forefront of scientific investigation.[1] This guide focuses on this compound, a salt form of spermine, to provide a comprehensive evaluation of its neuroprotective capabilities.
This compound: A Multifaceted Neuroprotective Agent
Spermine has demonstrated significant neuroprotective effects across various in vitro and in vivo models of neurodegeneration.[2][3] Its mechanisms of action are multifaceted, targeting several key pathways implicated in neuronal cell death.
Mechanisms of Action:
-
NMDA Receptor Modulation: At high concentrations, spermine can block the N-methyl-D-aspartate (NMDA) receptor and voltage-activated Ca2+ channels, thereby reducing excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[4]
-
Mitochondrial Function Preservation: In a rat pup model of hypoxia-ischemia, spermine treatment was shown to prevent damage to mitochondrial complex-I and complex-IV and preserve citrate synthase activity.[2][3]
-
Induction of Autophagy: Spermine, along with spermidine, has been shown to induce autophagy, a cellular process that clears damaged organelles and protein aggregates.[5][6] This is achieved in part by phosphorylating AMP-activated protein kinase (AMPK) and regulating autophagy-related proteins like Beclin 1 and LC3.[5] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, spermine facilitates the clumping of harmful amyloid proteins, which aids in their removal through autophagy.[7][8]
-
Anti-inflammatory Effects: Spermine and spermidine have been observed to decrease the levels of pro-inflammatory proteins such as NLRP3, IL-1β, and IL-18 in the brains of aging mice.[5]
-
Antioxidant Properties: Spermine can act as a direct ROS scavenger, protecting DNA from oxidative damage.[9] It also increases the activity of antioxidant enzymes like superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress.[5]
-
Enhancement of Synaptic Plasticity: Studies in aging mouse models have shown that spermine can increase the expression of neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), as well as synaptic proteins such as PSD95 and PSD93, which are crucial for synapse maturation and plasticity.[5]
Experimental Evidence:
A study on a rat pup model of hypoxic-ischemic brain damage demonstrated that spermine administration (10mg/kg/day for 6 days) significantly reduced infarct size from 46.14 ± 10.4 mm³ to 4.9 ± 2.7 mm³.[2][3] Furthermore, in a senescence-accelerated mouse model (SAMP8), oral administration of spermine improved memory retention, as evidenced by novel object recognition and open field tests.[5]
Comparative Analysis: this compound vs. Alternatives
While this compound shows considerable promise, it is essential to compare its performance with other neuroprotective agents.
| Compound | Mechanism of Action | Key Experimental Findings | Limitations |
| This compound | NMDA receptor modulation, mitochondrial protection, autophagy induction, anti-inflammatory, antioxidant, enhances synaptic plasticity. | Reduced infarct size in hypoxic-ischemic models[2][3]; improved memory in aging mice[5]; protects dopaminergic neurons from manganese-induced toxicity.[6] | Can have both neurotoxic and neuroprotective properties depending on the context and concentration.[2][3] |
| Spermidine | Similar to spermine: induces autophagy, anti-inflammatory, antioxidant, prevents cell senescence. | Attenuated age-related memory loss in fruit flies[10]; improved memory in aging mice[5]; potent anti-inflammatory effects.[11] | Fewer direct comparative studies against spermine in specific neurodegenerative models. |
| Rapamycin | Induces autophagy through mTOR inhibition. | Improved memory retention in SAMP8 mice.[5] | Can have significant side effects, limiting its long-term use. |
| Edaravone | Potent antioxidant and free radical scavenger. | Rescued SH-SY5Y cells from amyloid-beta fibril-induced ROS production.[12] | Primarily targets oxidative stress, may not address other pathological pathways. |
| Memoquin | Multi-target-directed ligand with antioxidant and other neuroprotective properties. | Showed potent neuroprotective effects in in vitro/in vivo models of neurotrauma and good CNS penetration.[9] | As a synthetic compound, it requires extensive preclinical and clinical evaluation. |
Experimental Protocols for Validating Neuroprotective Effects
To rigorously assess the neuroprotective potential of this compound and its alternatives, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Models:
-
Cell Lines: Immortalized cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 are widely used.[13][14] These offer a reproducible and controllable environment for initial screening.[13]
-
Primary Neuronal Cultures: These provide a more physiologically relevant model but are more complex to maintain.
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Offer the advantage of using human cells, including those from patients with specific neurodegenerative diseases.[15]
-
Toxin-Based Models: To mimic neurodegenerative conditions, cells can be treated with toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress and neuronal death.[13][15] Amyloid-beta (Aβ) or α-synuclein fibrils can be used to model Alzheimer's and Parkinson's disease, respectively.[12]
Step-by-Step Protocol: In Vitro Neurotoxicity Assay
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxin (e.g., Aβ-42 fibrils) for 24 hours to induce toxicity.[12]
-
Compound Treatment: Co-treat the cells with varying concentrations of this compound or an alternative compound.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay to determine the compound's ability to rescue cells from the toxic insult.
In Vivo Models:
-
Rodent Models: Genetically modified mouse models expressing human mutant genes associated with familial neurodegenerative diseases are valuable tools.[16] Pharmacologically induced models, such as the ventricular infusion of β-amyloid in rats, are also used.[16] The senescence-accelerated mouse-prone 8 (SAMP8) is a useful model for studying age-related cognitive decline.[5]
-
Caenorhabditis elegans: This nematode is a simple and efficient in vivo model for screening compounds that modulate β-amyloid peptide-induced toxicity.[7][17]
Step-by-Step Protocol: In Vivo Neuroprotection Study in SAMP8 Mice
-
Animal Model: Use 7-month-old SAMP8 mice, a model for accelerated aging and cognitive decline.[5]
-
Compound Administration: Administer this compound, an alternative compound, or a vehicle control orally to the mice for a specified duration.
-
Behavioral Testing:
-
Biochemical and Histological Analysis:
Visualizing the Pathways and Workflows
Spermine's Neuroprotective Signaling Pathway
Caption: Signaling pathways of this compound's neuroprotective effects.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of neuroprotective compounds.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with multiple mechanisms of action. Its ability to modulate excitotoxicity, preserve mitochondrial function, induce autophagy, and exert anti-inflammatory and antioxidant effects makes it a promising candidate for further investigation in the context of various neurodegenerative diseases.
However, it is crucial to acknowledge the dual nature of polyamines, which can exhibit both neuroprotective and neurotoxic properties. Future research should focus on elucidating the precise conditions and concentrations under which spermine exerts its beneficial effects. Comparative studies with a broader range of alternative compounds, including both natural products and synthetic molecules, will be essential to fully understand its therapeutic potential. The use of advanced, physiologically relevant models, such as patient-derived iPSCs and complex 3D brain organoids, will be instrumental in translating these preclinical findings into effective clinical strategies.
References
- New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. (n.d.). PubMed Central.
- Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices. (2000, March 24). PubMed.
- New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. (2021, December 1). Aging and Disease.
- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025, November 24). Pharmacia.
- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025, December 4). ResearchGate.
- In vitro Models of Neurodegenerative Diseases. (n.d.). PubMed Central.
- In vitro Models of Neurodegenerative Diseases. (n.d.). Frontiers in Bioengineering and Biotechnology.
- Neuroprotective effects of spermine following hypoxic-ishemic-induced brain damage: A mechanistic study. (n.d.). CSU Research Output.
- In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. (n.d.).
- Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. (2020, April 8). Aging.
- In vitro neurology assays. (n.d.). InnoSer.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
- Neurodegenerative Disease Models. (n.d.). InVivo Biosystems.
- Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (2013). Drug Discovery Today: Technologies.
- Study clarifies how spermine can guard against Alzheimer's and Parkinson's. (2025, November 21). EurekAlert!.
- Neuroprotective effects of spermine following hypoxic-ischemic-induced brain damage: a mechanistic study. (n.d.). PubMed.
- Spermine protects alpha-synuclein expressing dopaminergic neurons from manganese-induced degeneration. (n.d.). PubMed.
- The polyamine spermidine and its neuroprotective effect in Alzheimer's disease. (2022, May 3). SpermidineLIFE.
- Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases. (n.d.). MDPI.
- A review on polyamines as promising next-generation neuroprotective and anti-aging therapy. (2024, September 5). European Journal of Pharmacology.
- A Natural Molecule Shows Surprising Power Against Alzheimer's. (2025, December 12). SciTechDaily.
Sources
- 1. A review on polyamines as promising next-generation neuroprotective and anti-aging therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Neuroprotective effects of spermine following hypoxic-ischemic-induced brain damage: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermine protects alpha-synuclein expressing dopaminergic neurons from manganese-induced degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. scitechdaily.com [scitechdaily.com]
- 9. mdpi.com [mdpi.com]
- 10. kompetenz-statt-demenz.dsgip.de [kompetenz-statt-demenz.dsgip.de]
- 11. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 14. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyamine Metabolism Across Biological Kingdoms: Pathways, Enzymes, and Cellular Functions
Introduction
Polyamines are ancient, ubiquitous polycationic molecules essential for a vast array of cellular processes, from cell growth and proliferation to stress responses.[1][2] Their metabolism, a tightly regulated network of biosynthesis, catabolism, and transport, has been conserved throughout evolution, yet exhibits remarkable diversity across the three domains of life: Eukaryotes, Bacteria, and Archaea.[3][4] This guide provides an in-depth comparative analysis of polyamine metabolism, offering researchers, scientists, and drug development professionals a comprehensive understanding of the key pathways, enzymatic players, and functional implications that distinguish these organisms. Understanding these differences is not merely an academic exercise; it holds significant potential for the development of targeted therapeutic strategies, particularly in antimicrobial and anticancer drug discovery.
I. The Core Machinery: An Overview of Polyamine Biosynthesis
The fundamental pathway for polyamine synthesis begins with the production of the diamine putrescine, which serves as the precursor for the higher polyamines, spermidine and spermine.[5][6] However, the initial step in putrescine synthesis represents a major divergence between different organisms.[7][8]
A. The Two Paths to Putrescine: Ornithine vs. Arginine Decarboxylation
-
Ornithine Decarboxylase (ODC) Pathway: In vertebrates and fungi, putrescine is primarily synthesized from the amino acid ornithine via the enzyme ornithine decarboxylase (ODC).[9][10] This is often the rate-limiting step in polyamine biosynthesis in these organisms.[11]
-
Arginine Decarboxylase (ADC) Pathway: Plants and bacteria predominantly utilize an alternative route starting from arginine, catalyzed by arginine decarboxylase (ADC) to produce agmatine.[2][12] Agmatine is then converted to putrescine through a series of enzymatic steps. While the ODC pathway also exists in plants, the ADC pathway is generally considered the primary route for putrescine biosynthesis.[12] Some bacteria possess both pathways.[13]
The choice between these two pathways has significant metabolic implications, linking polyamine synthesis to different aspects of amino acid metabolism.
B. Elongation of the Polyamine Chain: Spermidine and Spermine Synthesis
Once putrescine is formed, the synthesis of spermidine and spermine involves the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM).[7][14]
-
Spermidine Synthase (SPDS): This enzyme transfers an aminopropyl group from dcSAM to putrescine, forming spermidine.[15]
-
Spermine Synthase (SPMS): In a subsequent step, SPMS adds another aminopropyl group to spermidine to yield spermine.[15][16]
While SPDS is found across all domains of life, SPMS has evolved independently at least three times in animals, fungi, and plants, highlighting the evolutionary advantage conferred by spermine.[16][17]
II. A Kingdom-by-Kingdom Comparison of Biosynthetic Pathways
The presence and dominance of specific biosynthetic enzymes and the types of polyamines produced vary significantly across the biological kingdoms.
| Feature | Eukaryotes (Animals) | Eukaryotes (Plants) | Bacteria | Archaea |
| Primary Putrescine Pathway | Ornithine Decarboxylase (ODC)[9] | Arginine Decarboxylase (ADC)[12] | Arginine Decarboxylase (ADC); some have ODC[7][13] | Varies; both ODC and ADC pathways exist[1] |
| Key Polyamines | Putrescine, Spermidine, Spermine[2] | Putrescine, Spermidine, Spermine, Thermospermine[7][18] | Putrescine, Spermidine; some have Cadaverine[19] | Diverse, including unusual polyamines like norspermidine[1][3] |
| Spermine Synthesis | Present (via SPMS)[16] | Present (via SPMS and tSPMS)[16][17] | Rare[19] | Generally absent[1] |
| Thermospermine Synthesis | Absent | Present (via tSPMS, acquired by horizontal gene transfer)[17] | Present in some thermophiles | Present in some thermophiles[7] |
Visualizing the Divergence in Polyamine Biosynthesis
The following diagrams illustrate the primary polyamine biosynthetic pathways in different kingdoms.
III. Maintaining Balance: A Comparative Look at Polyamine Catabolism
The intracellular concentration of polyamines is meticulously controlled not only by their synthesis but also by their degradation. [20]Polyamine catabolism serves two primary purposes: reducing polyamine levels to prevent toxicity and recycling them back to their precursors. [21] Two main classes of enzymes are involved in polyamine catabolism:
-
Copper-containing Amine Oxidases (CuAOs), including Diamine Oxidase (DAO): These enzymes typically oxidize diamines like putrescine. [18][22]2. FAD-dependent Polyamine Oxidases (PAOs): These enzymes show a higher affinity for spermidine and spermine. [22]
A. The Interconversion Pathway (Back-conversion)
In eukaryotes, a "back-conversion" pathway allows for the retro-conversion of spermine to spermidine, and spermidine to putrescine. [9]This process is initiated by the acetylation of spermine and spermidine by spermidine/spermine N1-acetyltransferase (SSAT) , a rate-limiting enzyme in polyamine catabolism. [11][23]The acetylated polyamines are then oxidized by N1-acetylpolyamine oxidase (PAOX) . [23]
B. Terminal Catabolism
Terminal catabolism leads to the complete degradation of polyamines. In animals, spermine oxidase (SMOX) directly oxidizes spermine to spermidine, producing hydrogen peroxide (H2O2) and an aldehyde. [20][21]In plants, both CuAOs and PAOs contribute to the terminal catabolism of polyamines, also generating H2O2. [22][24]
Comparative Overview of Catabolic Pathways
| Feature | Eukaryotes (Animals) | Eukaryotes (Plants) | Bacteria | Archaea |
| Back-conversion Pathway | Present (SSAT and PAOX) [9][23] | Present [22] | Less common | Not well characterized |
| Key Catabolic Enzymes | SSAT, PAOX, SMOX [11][21] | CuAOs (DAO), PAOs [18][22] | Various amine oxidases | Not well characterized |
| Primary Catabolic Products | Putrescine, Spermidine, H2O2, Aldehydes [21] | H2O2, Aldehydes, GABA [18][24] | Varies | Varies |
IV. Functional Divergence: Why These Metabolic Differences Matter
The variations in polyamine metabolism reflect the distinct physiological needs and environmental challenges faced by different organisms.
-
In Eukaryotes: Polyamines are indispensable for cell growth, proliferation, and differentiation. [25][26]Their levels are often elevated in cancer cells, making polyamine metabolism a key target for anticancer therapies. [2]In plants, polyamines are crucial for development, flowering, and responses to abiotic and biotic stresses. [18]The production of thermospermine in plants, for instance, is essential for vascular development. [17]
-
In Bacteria: Polyamines are important for bacterial growth, biofilm formation, and virulence. [3][19]The absence of spermine in most bacteria makes the bacterial-specific aspects of polyamine metabolism attractive targets for novel antibiotics.
-
In Archaea: Polyamines, particularly spermidine, are critical for the modification of translation elongation factor aIF5A, a process essential for protein synthesis. The presence of unique polyamines in extremophilic archaea suggests a role in adaptation to harsh environments.
V. Experimental Protocols for Comparative Analysis
To empirically investigate the differences in polyamine metabolism, a combination of biochemical and molecular biology techniques is employed.
A. Quantification of Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the precise measurement of intracellular polyamine concentrations.
1. Sample Preparation: a. Harvest cells or tissues and wash with phosphate-buffered saline (PBS). b. Homogenize the sample in 0.2 M perchloric acid (PCA). c. Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. d. Collect the supernatant containing the polyamines.
2. Derivatization: a. To 100 µL of the PCA extract, add 200 µL of 2 M sodium hydroxide and 300 µL of dansyl chloride solution (10 mg/mL in acetone). b. Incubate at 60°C for 1 hour in the dark. c. Add 100 µL of proline (100 mg/mL) to remove excess dansyl chloride. d. Extract the dansylated polyamines with 500 µL of toluene.
3. HPLC Analysis: a. Inject the toluene phase into a reverse-phase C18 column. b. Use a gradient of acetonitrile in water as the mobile phase. c. Detect the dansylated polyamines using a fluorescence detector (excitation at 340 nm, emission at 515 nm). d. Quantify the polyamines by comparing their peak areas to those of known standards.
B. Measurement of ODC and ADC Enzyme Activity
This radiometric assay determines the activity of the key putrescine biosynthetic enzymes. [8] 1. Enzyme Extraction: a. Homogenize cells or tissues in an extraction buffer containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and protease inhibitors. b. Centrifuge at 20,000 x g for 20 minutes at 4°C. c. Use the supernatant as the crude enzyme extract.
2. Enzyme Assay: a. Prepare a reaction mixture containing the enzyme extract, PLP, and either L-[1-14C]ornithine (for ODC) or L-[U-14C]arginine (for ADC). [12] b. Incubate the reaction at 37°C for 1 hour. c. Stop the reaction by adding 2 M citric acid. d. Capture the released 14CO2 on a filter paper soaked in a scintillation cocktail. e. Measure the radioactivity using a scintillation counter. f. Calculate the enzyme activity based on the amount of 14CO2 produced.
Visualizing the Experimental Workflow
VI. Conclusion and Future Perspectives
The metabolic pathways of polyamines, while fundamentally conserved, exhibit significant and functionally important variations across the domains of life. The differential utilization of biosynthetic routes, the presence of unique polyamines like thermospermine in plants, and the distinct catabolic machinery all point to evolutionary adaptations to diverse lifestyles and environmental niches. For researchers in basic science and drug development, a thorough understanding of these comparative aspects is paramount. Future research should focus on elucidating the regulatory networks that govern these pathways and exploring the less-characterized aspects of polyamine metabolism, particularly in Archaea. Such endeavors will undoubtedly unveil new biological insights and open up novel avenues for therapeutic intervention.
VII. References
-
Moschou, P. N., et al. (2012). The polyamines and their catabolic products are significant players in the turnover of nitrogenous molecules in plants. Journal of Experimental Botany, 63(14), 5003–5015. [Link]
-
Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. Journal of Biological Chemistry, 291(29), 14896–14903. [Link]
-
Miguez, A., et al. (2008). Evolutionary Diversification in Polyamine Biosynthesis. Molecular Biology and Evolution, 25(10), 2119–2128. [Link]
-
Agostinelli, E., et al. (2024). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. International Journal of Molecular Sciences, 25(1), 525. [Link]
-
Minguet, E. G., et al. (2008). Evolutionary diversification in polyamine biosynthesis. Molecular Biology and Evolution, 25(10), 2119-2128. [Link]
-
Fuell, C., et al. (2008). Evolutionary Diversification in Polyamine Biosynthesis. Molecular Biology and Evolution, 25(10), 2119-2128. [Link]
-
Zahedi, K., et al. (2023). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 325(4), C849-C865. [Link]
-
Chen, D., et al. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. Frontiers in Plant Science, 9, 1945. [Link]
-
Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. The Journal of biological chemistry, 291(29), 14896–14903. [Link]
-
Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. Journal of Biological Chemistry, 291(29), 14896-14903. [Link]
-
Ivanov, A. O., et al. (2020). Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. International journal of molecular sciences, 21(23), 9099. [Link]
-
Teti, R., et al. (2022). Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor. ResearchGate. [Link]
-
Roberto. (2024). Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. BTL Biotechno Labs Pvt. Ltd.. [Link]
-
Tavladoraki, P., et al. (2012). The polyamines and their catabolic products are significant players in the turnover of nitrogenous molecules in plants. Journal of Experimental Botany, 63(14), 5003-5015. [Link]
-
Igarashi, K., & Kashiwagi, K. (2010). Physiological polyamines: simple primordial stress molecules. Journal of biochemistry, 148(3), 261–268. [Link]
-
Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria and Archaea. ResearchGate. [Link]
-
Casero, R. A., & Murray Stewart, T. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International journal of molecular sciences, 23(14), 7856. [Link]
-
Seiler, N. (1992). Polyamine metabolism. Digestion, 51 Suppl 1, 2-13. [Link]
-
Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880–894. [Link]
-
Igarashi, K., & Kashiwagi, K. (2018). Polyamines in mammalian pathophysiology. Journal of biochemistry, 163(3), 179–187. [Link]
-
Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331–8339. [Link]
-
Wang, L., et al. (2012). Polyamine analogues targeting epigenetic gene regulation. ResearchGate. [Link]
-
American Chemical Society. (2012). Spermine and Spermidine. [Link]
-
Tiburcio, A. F., et al. (2016). Determination of Arginine and Ornithine Decarboxylase Activities in Plants. Methods in molecular biology (Clifton, N.J.), 1365, 175–183. [Link]
-
Oxford Healthspan. (2024). Spermine And Spermidine: Two Of The Three Polyamine Musketeers. [Link]
-
Raina, A., & Jänne, J. (1975). Physiology of the natural polyamines putrescine, spermidine and spermine. Medical biology, 53(3), 121–147. [Link]
-
Mattoo, A. K., et al. (2023). Polyamines as Universal Bioregulators across Kingdoms and Their role in Cellular Longevity and Death. Critical Reviews in Plant Sciences, 42(4), 303-336. [Link]
-
Michael, A. J. (2016). Polyamine function in archaea and bacteria. The Journal of biological chemistry, 291(29), 14904–14912. [Link]
-
González, J. F., et al. (2022). Inferring the Significance of the Polyamine Metabolism in the Phytopathogenic Bacteria Pseudomonas syringae: A Meta-Analysis Approach. Frontiers in Microbiology, 13, 868128. [Link]
-
Wang, R., et al. (2004). Polyamine biosynthesis pathway. ResearchGate. [Link]
-
Science.gov. (n.d.). arginine decarboxylase activities: Topics by Science.gov. [Link]
-
American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]
-
Hao, Y. J., et al. (2005). Expression of arginine decarboxylase and ornithine decarboxylase genes in apple cells and stressed shoots. Journal of Experimental Botany, 56(419), 2445–2453. [Link]
-
Altman, A., et al. (1982). Arginine and Ornithine Decarboxylases, the Polyamine Biosynthetic Enzymes of Mung Bean Seedlings. Plant physiology, 70(4), 1128–1132. [Link]
-
Ziv, L., et al. (2015). Key Enzymes in Polyamine Metabolism and Polyamine Levels Oscillate in a... ResearchGate. [Link]
-
Li, J., et al. (2021). Polyamine biosynthesis, degradation, and transmembrane transport. The... ResearchGate. [Link]
Sources
- 1. Biosynthesis of polyamines and polyamine-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Polyamines in Eukaryotes, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines in Eukaryotes, Bacteria, and Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. oxfordhealthspan.com [oxfordhealthspan.com]
- 7. Evolutionary Diversification in Polyamine Biosynthesis - ProQuest [proquest.com]
- 8. Determination of Arginine and Ornithine Decarboxylase Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Arginine and Ornithine Decarboxylases, the Polyamine Biosynthetic Enzymes of Mung Bean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Evolutionary diversification in polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses [frontiersin.org]
- 19. Frontiers | Inferring the Significance of the Polyamine Metabolism in the Phytopathogenic Bacteria Pseudomonas syringae: A Meta-Analysis Approach [frontiersin.org]
- 20. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]
- 26. Physiology of the natural polyamines putrescine, spermidine and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spermine vs. Spermidine: A Comparative Analysis of Anti-Aging Potency
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
The quest to understand and modulate the aging process has led researchers to investigate a class of ubiquitous biogenic polyamines, primarily spermine and its precursor, spermidine. Found in all living organisms, these molecules are fundamental to a multitude of cellular processes, including cell growth, proliferation, and DNA stability.[1][2] With advancing age, the endogenous levels of these polyamines decline, a phenomenon that has been correlated with the onset of age-related diseases.[3] Consequently, exogenous supplementation with spermine and spermidine has emerged as a promising strategy to promote healthy aging and extend lifespan in various model organisms.[2][4][5][6]
This guide provides a comprehensive, evidence-based comparison of the anti-aging properties of spermine and spermidine. We will dissect their biochemical relationship, compare their efficacy in lifespan extension across species, and delve into the nuanced differences in their molecular mechanisms of action. This analysis is designed to equip researchers, scientists, and drug development professionals with the detailed, data-driven insights necessary to advance research in this field.
Biochemical Relationship and Metabolic Pathway
Spermidine and spermine are intrinsically linked through a tightly regulated metabolic pathway. Spermidine is the direct precursor to spermine. The pathway begins with the amino acid ornithine, which is converted to putrescine. Spermidine synthase then catalyzes the addition of an aminopropyl group (from decarboxylated S-adenosylmethionine) to putrescine, forming spermidine. Subsequently, spermine synthase adds another aminopropyl group to spermidine to yield spermine.[7] This hierarchical synthesis is a critical point of consideration when evaluating their biological effects.
Caption: The biosynthetic pathway of polyamines, showing the conversion of ornithine to putrescine, then to spermidine, and finally to spermine.
Comparative Efficacy in Lifespan and Healthspan Extension
Both spermine and spermidine have demonstrated the ability to extend lifespan and improve healthspan across a range of model organisms, from yeast and nematodes to flies and rodents.[2][4][6][8][9]
In a key study, lifelong supplementation with either spermidine or spermine in the drinking water of C57BL/6J mice resulted in a significant extension of median lifespan compared to control or putrescine-fed mice.[6] This suggests that both molecules are potent geroprotectors. Another study using senescence-accelerated mice (SAMP8) found that oral administration of both spermidine and spermine improved cognitive function, reduced oxidative stress, and modulated key aging pathways in the brain.[10][11]
While many studies report the positive effects of both compounds, direct, quantitative comparisons of potency are less common. However, the existing evidence consistently places both molecules as effective agents in promoting longevity.
| Model Organism | Compound(s) | Key Findings | Reference |
| S. cerevisiae (Yeast) | Spermidine | Extended chronological lifespan. | [2] |
| C. elegans (Nematode) | Spermidine | Increased lifespan. | [2][9] |
| D. melanogaster (Fly) | Spermidine | Extended lifespan and delayed age-associated memory impairment. | [2][4] |
| M. musculus (Mouse) | Spermidine, Spermine | Both extended median lifespan; improved cardiac function and reduced age-related pathology. | [6][12] |
| M. musculus (SAMP8) | Spermidine, Spermine | Both ameliorated cognitive dysfunction by inducing autophagy and improving mitochondrial function. | [10][11] |
| R. norvegicus (Rat) | Spermidine | Long-term treatment from middle-age improved healthspan. | [9] |
Mechanisms of Action: A Head-to-Head Comparison
The anti-aging effects of spermine and spermidine are attributed to their influence on several of the core hallmarks of aging. While their mechanisms often overlap, subtle differences in their molecular interactions and downstream effects are beginning to be elucidated.
Autophagy Induction
Autophagy, the cellular process for degrading and recycling damaged organelles and proteins, is arguably the most well-documented mechanism for both spermidine and spermine's anti-aging effects.[5][13][14] A decline in autophagic activity is a hallmark of aging, and its induction is a key strategy for promoting longevity.[2]
-
Spermidine: The role of spermidine as a potent autophagy inducer is extensively documented.[2][4] It functions, at least in part, by inhibiting the acetyltransferase EP300.[12][15] EP300 negatively regulates autophagy by acetylating key proteins in the autophagy machinery. By inhibiting EP300, spermidine promotes a state of hypoacetylation, which robustly triggers autophagic flux.[12] This mechanism is independent of the canonical mTOR pathway, although spermidine can also influence mTOR signaling.[16][17]
-
Spermine: As the metabolic product of spermidine, spermine also induces autophagy.[6][10] Studies in SAMP8 mice show that spermine administration upregulates autophagy proteins like LC3 and Beclin 1, leading to neuroprotective and anti-aging effects.[10] While it shares the autophagy-inducing capability, spermidine is more frequently cited as the primary polyamine responsible for this effect in mechanistic studies.[1][2]
Modulation of Nutrient-Sensing Pathways
The aging process is intricately linked to nutrient-sensing pathways like mTOR, AMPK, and Sirtuins. Both spermine and spermidine favorably modulate these pathways, mimicking the effects of caloric restriction.
-
mTOR (mechanistic Target of Rapamycin): The mTOR pathway is a central regulator of cell growth and a key driver of aging when overactive. Both spermidine and spermine have been shown to inhibit mTOR signaling.[16][18][19] This inhibition contributes to the induction of autophagy and promotes a shift towards cellular maintenance and stress resistance.
-
AMPK (AMP-activated protein kinase): AMPK acts as a cellular energy sensor. Its activation, which signals low energy status, promotes catabolic processes like autophagy and is associated with longevity.[16] Both spermidine and spermine can activate AMPK, contributing to their beneficial metabolic and anti-aging effects.[4][10][17]
-
Sirtuins: Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that play a critical role in metabolic regulation and longevity.[20] Spermidine has been shown to activate SIRT1, which in turn can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis.[21] This creates a virtuous cycle, as improved mitochondrial function supports overall cellular health.
Caption: Interplay of spermine and spermidine with key longevity signaling pathways, including mTOR, AMPK, SIRT1, and autophagy regulators.
Anti-inflammatory and Antioxidant Effects
Chronic, low-grade inflammation ("inflammaging") is a major contributor to aging and age-related diseases. Both polyamines exhibit potent anti-inflammatory and antioxidant properties.
-
They have been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-18.[4][10]
-
They can inhibit the accumulation of reactive oxygen species (ROS) and decrease levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[3][10]
Structural and Genomic Stabilization
This is an area where a key difference may lie. Polyamines are polycations that can bind to negatively charged molecules like DNA, RNA, and proteins.
-
Spermine: With four positive charges at physiological pH (compared to spermidine's three), spermine is a more effective agent for binding to and stabilizing nucleic acid structures.[1] This structural stabilization is crucial for protecting DNA from damage and ensuring the fidelity of replication and transcription.
-
Spermidine: While also involved in these processes, its primary anti-aging role is more frequently attributed to its signaling functions in autophagy and metabolism.[1]
Human Evidence
While most mechanistic data comes from model organisms, epidemiological studies in humans are promising. A prospective population-based study found that higher dietary spermidine intake was associated with reduced overall, cardiovascular, and cancer-related mortality.[12][15] These studies often measure spermidine-rich foods, which also contain spermine, making it difficult to disentangle their individual effects. Large-scale, head-to-head clinical trials comparing the two molecules for anti-aging endpoints are currently lacking.
Experimental Protocols
For researchers aiming to investigate the roles of these polyamines, standardized protocols are essential.
Protocol 1: Quantification of Polyamines in Biological Samples via HPLC
This protocol provides a method for accurately measuring polyamine levels in samples like cell lysates or serum.
-
Sample Preparation:
-
To 50 µL of sample (e.g., cell lysate, serum), add 50 µL of an internal standard (e.g., 40 µM 1,7-diaminoheptane, DAH).[22]
-
Add 50 µL of 1.2 N perchloric acid to precipitate proteins.[22]
-
Vortex briefly and centrifuge at 12,000-15,000 x g for 15 minutes at 4°C.
-
Collect 50 µL of the supernatant for derivatization.[22]
-
-
Dansyl Chloride Derivatization:
-
In a new tube, add the 50 µL of supernatant.
-
Add 200 µL of saturated sodium carbonate (Na2CO3).[22]
-
Add 100 µL of 10 mg/mL dansyl chloride in acetone. Vortex immediately.
-
Incubate in a water bath at 70°C for 15-20 minutes in the dark.
-
-
Extraction:
-
After incubation, add 250 µL of toluene to the reaction mixture.
-
Vortex vigorously for 30 seconds to extract the dansylated polyamines.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper toluene layer and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in 100 µL of acetonitrile or a suitable mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.[23]
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized polyamines using a fluorescence detector (Excitation ~340 nm, Emission ~515 nm).[24]
-
Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II
This assay measures the rate of autophagy by assessing the turnover of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes.
Caption: Workflow for conducting an autophagy flux assay to measure the impact of spermine or spermidine.
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Create four experimental groups: (1) Vehicle control, (2) Spermidine/Spermine treatment, (3) Vehicle control + lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or 40 µM Chloroquine) for the last 2-4 hours of the experiment, (4) Spermidine/Spermine treatment + lysosomal inhibitor for the last 2-4 hours.[25]
-
-
Cell Lysis and Western Blotting:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against LC3. A loading control (e.g., β-actin) is essential. Probing for p62/SQSTM1 is also recommended, as its levels should decrease with increased autophagy.
-
-
Data Analysis:
-
Detect signals using chemiluminescence.
-
Quantify the band intensity for LC3-II (the lower, lipidated band).
-
Autophagic flux is determined by comparing the accumulation of LC3-II in the presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the drug-treated group (4) compared to the inhibitor-only group (3) indicates an induction of autophagic flux.[26]
-
Protocol 3: Lifespan Analysis in Caenorhabditis elegans
C. elegans is a powerful model for aging research due to its short lifespan and genetic tractability.
-
Synchronization:
-
Generate an age-synchronized population of worms by treating gravid adult worms with a bleach solution to isolate eggs.[27]
-
Allow eggs to hatch on an unseeded NGM (nematode growth medium) plate, causing them to arrest at the L1 larval stage.
-
-
Assay Setup:
-
Prepare NGM plates seeded with E. coli OP50 (standard food source). For the experimental group, supplement the NGM agar or the bacterial lawn with the desired concentration of spermine or spermidine.
-
Include a control group with no compound.
-
Add a mitotic inhibitor like 5-fluoro-2'-deoxyuridine (FUDR) to the plates after the worms reach the L4 stage to prevent them from producing progeny, which would confound the assay.[27][28]
-
Transfer a set number of age-synchronized L4 worms (e.g., 100-120 per condition) to the prepared plates.[27]
-
-
Scoring and Data Collection:
-
Starting from the first day of adulthood (Day 0), score the worms every 1-2 days.
-
Gently prod each worm with a platinum wire pick. Worms that fail to respond to touch are scored as dead.[29][30]
-
Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from injury.
-
Continue scoring until all worms have died.
-
-
Data Analysis:
Conclusion and Future Perspectives
Both spermine and spermidine are formidable anti-aging agents with significant experimental support for their ability to extend lifespan and healthspan in diverse model organisms.
-
Spermidine currently holds the spotlight in aging research. Its role as a potent and direct inducer of autophagy via acetyltransferase inhibition is well-established and extensively documented. It is often considered the primary driver of the anti-aging effects associated with polyamine supplementation.[1][2]
-
Spermine , while also demonstrating robust lifespan-extending and autophagy-inducing properties, may possess a complementary and perhaps more pronounced role in maintaining genomic and structural integrity due to its higher cationic charge.[1]
Which is more potent? Based on the current body of literature, spermidine appears to be the more potent signaling molecule for inducing key anti-aging pathways like autophagy. However, this does not diminish the efficacy of spermine. Given that spermidine is the direct precursor to spermine, supplementation with spermidine will invariably modulate the levels of both. The optimal strategy may not be to choose one over the other, but to understand their complementary roles.[1]
Future research must focus on head-to-head comparisons in mammalian models and, crucially, in human clinical trials. Investigating the differential effects of spermine and spermidine on the epigenome and their specific interactions with different acetyltransferases and other enzymes will be vital to fully harnessing their therapeutic potential in the fight against age-related decline.
References
- Ni, Y. Q., & Liu, Y. S. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease, 12(8), 1948–1963.
- Minois, N. (2014). Molecular Basis of the 'Anti-Aging' Effect of Spermidine and Other Natural Polyamines - A Mini-Review. Gerontology, 60(4), 319-326.
- Ni, Y. Q., & Liu, Y. S. (2021).
- Minois, N. (2014). Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review. PubMed.
- Lucanic, M., et al. (2020). Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches. Methods in Molecular Biology.
- Besta, A., et al. (2014). Measuring autophagosome flux. Methods, 68(1), 132-138.
- Hardie, D. G. (2018). Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ). Journal of Biological Chemistry, 293(48), 18738-18749.
- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging, 12(7), 6401–6414.
- Eisenberg, T., et al. (2016). Cardioprotection and lifespan extension by the natural polyamine spermidine.
- BenchChem. (2025). Application Notes and Protocols for Autophagy Flux Assay Using Tenovin-6. BenchChem.
- Lucanic, M., et al. (2020). Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches. PMC.
- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. aging-us.com.
- Ghazi, A. A., & El-Sabbagh, M. (2023). Role of spermidine in longevity. Endocrine Abstracts.
- Longevity Labs, Inc. (2025).
- Madeo, F., et al. (2018). Spermidine delays aging in humans. Aging Cell, 17(4), e12753.
- ORIHERB. (2025). Spermidine vs Spermine: Which Polyamine Has Stronger Anti-Aging Effects?. ORIHERB.
- Ray, S., et al. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. International Journal of Molecular Sciences, 23(18), 10587.
- Paik, D., et al. (2021). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Su, W. H. (2022). Lifespan Extension by Spermidine Supplementation and Methionine Restriction: a Mechanism in Common?. eScholarship.
- Balcerzak, W., et al. (2017). A useful procedure for detection of polyamines in biological samples as a potential diagnostic tool in cancer diagnosis. Applied Cancer Research, 37(1), 23.
- VERSO. (2022). Exploring the Health-Promoting Mechanisms of Spermidine. VERSO.
- MDPI. (2022). Polyamine Detection Methods. Encyclopedia.
- Madeo, F., et al. (2010). Spermidine: A novel autophagy inducer and longevity elixir. Autophagy, 6(1), 160-162.
- Minois, N. (2014). Molecular Basis of the 'Anti-Aging' Effect of Spermidine and Other Natural Polyamines - A Mini-Review. Semantic Scholar.
- Murray Stewart, T., et al. (2022).
- Carmona-Gutierrez, D., et al. (2018). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans?. Autophagy, 14(8), 1472-1475.
- Ray, S., et al. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. MDPI.
- Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
- Pugsley, H. R. (2022).
- Gusarov, I., et al. (2021). Computational Analysis of Lifespan Experiment Reproducibility. Frontiers in Aging Neuroscience, 13, 676698.
- Su, W. H., et al. (2024). INTERACTION OF SPERMIDINE AND A LOW-METHIONINE DIET ON LIFESPAN IN MTDNA-DEFICIENT SACCHAROMYCES CEREVISIAE.
- Madeo, F., et al. (2009). Spermidine surprise for a long life. Cell Cycle, 8(19), 3037-3038.
- JoVE. (2025).
- Wasty, O., et al. (2025). Gut microbiota and anti-aging: Focusing on spermidine.
- Yilmaz, A., et al. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Molecules, 28(14), 5364.
- Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Bio-Rad Antibodies.
- Serviddio, G., et al. (2020).
- Surveying low-cost methods to measuring lifespan and healthspan in C. elegans. (2020). Experimental Gerontology, 139, 111021.
- Morselli, E., et al. (2009). While resveratrol functions as an activator of the deacetylase Sirtuin...
- Zhang, Y., et al. (2021). Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function. Aging Cell, 20(2), e13295.
- Tomorrow Bio. (2023). Activating Longevity Genes: Spermidine Promotes Cellular Autophagy. Tomorrow Bio.
- Singh, A., et al. (2025). Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. Preprints.org.
- EffePharm. (2025). Which Is Better, NMN or Spermidine? A Science-Based Comparison for Cellular Longevity. EffePharm.
- Oxford Healthspan. (2025). Food-Derived vs Synthetic Spermidine: What is the Difference?. Oxford Healthspan.
Sources
- 1. oriherb.com [oriherb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]
- 5. karger.com [karger.com]
- 6. Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lifespan Extension by Spermidine Supplementation and Methionine Restriction: a Mechanism in Common? [escholarship.org]
- 9. Long-term treatment with spermidine increases health span of middle-aged Sprague-Dawley male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]
- 11. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spermidinelife.us [spermidinelife.us]
- 17. ver.so [ver.so]
- 18. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tomorrow Bio 4.0 [tomorrow.bio]
- 21. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Surveying low-cost methods to measuring lifespan and healthspan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Computational Analysis of Lifespan Experiment Reproducibility [frontiersin.org]
A Senior Application Scientist's Guide to DNA Stabilization: A Comparative Analysis of Spermine, Spermidine, and Putrescine
For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid stability, the choice of a stabilizing agent is a critical experimental parameter. Polyamines, a class of naturally occurring polycations, are indispensable tools for manipulating and protecting DNA.[1][2][3] This guide provides an in-depth comparison of the efficacy of common polyamines—spermine, spermidine, and putrescine—in DNA stabilization, supported by experimental data and detailed protocols. Our focus is to elucidate the mechanistic underpinnings of their function and provide a practical framework for their application.
The Fundamental Principle: Electrostatic Shielding and DNA Compaction
At physiological pH, polyamines are positively charged cations that interact non-covalently with the negatively charged phosphate backbone of DNA.[2][4] This electrostatic interaction is the primary driver of their DNA-stabilizing effects. By neutralizing the negative charges, polyamines reduce the electrostatic repulsion between the phosphate groups, leading to a more compact and stable DNA structure.[4] This process is crucial for in vivo functions like chromatin condensation and DNA packaging within viruses.[1][4] In the laboratory, this property is harnessed to protect DNA from enzymatic degradation, facilitate its delivery into cells, and modulate its structural transitions.[2][5][6]
The efficacy of a polyamine in DNA stabilization is directly related to its charge density. The naturally occurring polyamines discussed here possess a graded series of positive charges:
-
Putrescine: A diamine with a +2 charge.
-
Spermidine: A triamine with a +3 charge.
-
Spermine: A tetramine with a +4 charge.
This difference in charge dictates their binding affinity and their capacity to condense and stabilize DNA.
Visualizing the Polyamines
Caption: Chemical structures of putrescine, spermidine, and spermine at physiological pH.
Experimental Evaluation of DNA Stabilization
Two primary methods are commonly employed to quantify the stabilizing effects of polyamines on DNA: DNA melting temperature (Tm) analysis and DNA condensation assays.
DNA Melting Temperature (Tm) Analysis
The melting temperature (Tm) is the temperature at which half of the double-stranded DNA (dsDNA) molecules dissociate into single-stranded DNA (ssDNA). A higher Tm indicates greater DNA stability. Polyamines increase the Tm by stabilizing the duplex structure.
This protocol outlines a standard procedure for measuring the change in Tm of a DNA sample in the presence of different polyamines.
Caption: Workflow for determining DNA melting temperature (Tm) using UV-Vis spectrophotometry.
Experimental studies consistently demonstrate a clear hierarchy in the ability of polyamines to stabilize DNA against thermal denaturation.[7][8][9][10]
| Cation | Charge | Typical ΔTm (°C) for dsDNA |
| Spermine | +4 | ~23-27 |
| Spermidine | +3 | ~8-14 |
| Putrescine | +2 | ~4-8 |
| Mg²⁺ | +2 | Variable, generally less than spermidine |
| Na⁺ | +1 | Baseline reference |
Data synthesized from multiple sources.[7][11] The exact ΔTm can vary depending on the DNA sequence, ionic strength of the buffer, and polyamine concentration.
As the data illustrates, spermine induces the most significant increase in Tm, followed by spermidine and then putrescine. This directly correlates with the increasing positive charge of the polyamines, leading to more effective neutralization of the phosphate backbone and stronger stabilization of the DNA duplex.[7][8][9][10] The order of effectiveness for duplex stabilization is consistently reported as: spermine > spermidine > Mg²⁺ > putrescine > Na⁺ .[7][9][10]
DNA Condensation Assays
DNA condensation is the process by which long DNA molecules collapse into compact particles.[2] This phenomenon can be induced by polyamines and is a direct consequence of the neutralization of electrostatic repulsion.[4] The efficiency of condensation can be monitored by techniques such as light scattering or fluorescence microscopy.
This assay indirectly measures the binding affinity of polyamines to DNA. Ethidium bromide (EtBr) fluoresces when intercalated into dsDNA. A ligand that binds to DNA will displace the EtBr, causing a decrease in fluorescence. A more significant decrease indicates a stronger binding affinity.[12][13]
Caption: Workflow for the ethidium bromide displacement assay to assess polyamine-DNA binding.
The ability of polyamines to condense DNA also follows their charge hierarchy. Spermine is a much more potent condensing agent than spermidine, while putrescine is generally unable to induce full DNA condensation on its own under physiological salt conditions.[12][14][15]
| Polyamine | Charge | Condensation Efficacy | EC50 for Condensation |
| Spermine | +4 | High | Low (micromolar range)[12] |
| Spermidine | +3 | Moderate | Higher than spermine[12] |
| Putrescine | +2 | Very Low/Ineffective | High/Not typically observed[14] |
Studies using light scattering have shown that spermine and its homologues can induce DNA condensation at micromolar concentrations.[12] Spermidine also induces condensation, but typically requires higher concentrations.[12] Putrescine, with only a +2 charge, is significantly less effective and often does not cause the collapse of DNA into compact particles in the same manner as the higher-order polyamines.[14]
Mechanistic Insights and Structural Considerations
While electrostatic interactions are paramount, the structural geometry of the polyamine also plays a role in its interaction with DNA.[12] Molecular dynamics simulations and spectroscopic studies suggest that polyamines can bind in both the major and minor grooves of the DNA double helix, in addition to interacting with the phosphate backbone.[4][16][17][18] The longer and more flexible structure of spermine allows it to span across the DNA grooves and even bridge different DNA strands, contributing to its superior ability to condense DNA.[18][19]
Practical Applications and Recommendations
The choice between spermine, spermidine, and putrescine depends on the specific application:
-
For robust DNA protection and condensation, such as in non-viral gene delivery or DNA precipitation, spermine hydrochloride is the superior choice. Its high positive charge leads to the most effective stabilization and compaction of DNA.[2][5]
-
For applications requiring a more moderate level of stabilization without significant condensation, spermidine may be preferred. It offers a good balance of DNA stabilization without the strong aggregating effects of spermine at lower concentrations.
-
Putrescine is generally not recommended for applications requiring significant DNA stabilization or condensation. However, it can be useful in studies investigating the effects of divalent cations on DNA structure where a simple diamine is required.
Conclusion
The efficacy of spermine, spermidine, and putrescine in DNA stabilization is directly proportional to their positive charge at physiological pH. Spermine, with its +4 charge, is the most effective at increasing the thermal stability of DNA and inducing its condensation into compact structures. Spermidine (+3 charge) is moderately effective, while putrescine (+2 charge) offers minimal stabilization in comparison. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions about the use of these critical reagents in their work. The provided protocols for Tm analysis and DNA condensation assays serve as a starting point for the quantitative comparison of these and other DNA binding agents.
References
- Rocha, M. S., et al. (2018). Biophysical characterization of the DNA interaction with the biogenic polyamine putrescine: A single molecule study. International Journal of Biological Macromolecules, 112, 62-69. [Link]
- Zakharova, S. S., et al. (2000). Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers. Nucleic Acids Research, 28(4), 955–963. [Link]
- Chen, Y. Z., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4754–4761. [Link]
- Goyal, P., et al. (2003). Polyamines and novel polyamine conjugates interact with DNA in ways that can be exploited in non-viral gene therapy. Biochemical Society Transactions, 31(2), 397-406. [Link]
- Pegg, A. E. (2006). Polyamine-dependent gene expression. IUBMB Life, 58(8), 458-466. [Link]
- Mocci, F., et al. (2017). Molecular Dynamics Insights Into Polyamine-DNA Binding Modes: Implications for Cross-Link Selectivity. Journal of Chemical Information and Modeling, 57(10), 2531–2542. [Link]
- Ermolenko, D. N., et al. (2019). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. Molecules, 24(21), 3878. [Link]
- Sheardy, R. D., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9376–9384. [Link]
- D'Agostino, L., et al. (2001). Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy. Nucleic Acids Research, 29(22), 4889–4897. [Link]
- Chen, Y. Z., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4754–4761. [Link]
- Perepelytsya, S. M., et al. (2021). Pattern preferences of DNA nucleotide motifs by polyamines putrescine2+, spermidine3+ and spermine4+. Nucleic Acids Research, 49(19), 10936–10948. [Link]
- Chen, Y. Z., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4754–4761. [Link]
- Lünsdorf, H., et al. (2000). Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells. Journal of Controlled Release, 68(2), 233-245. [Link]
- Thomas, T., & Thomas, T. J. (2016). Polyamine-DNA interactions and development of gene delivery vehicles. Amino Acids, 48(10), 2369–2379. [Link]
- Lee, S. H., et al. (2021). Protective role of polyamines in the DNA damage response in hair cells.
- Perepelytsya, S. M., et al. (2023). Scheme of polyamine interaction with DNA double helix. The Journal of Chemical Physics, 158(18), 184902. [Link]
- Braunlin, W. H., et al. (1982). The interaction of polyamines with DNA: a 23Na NMR study. Nucleic Acids Research, 10(19), 6243–6257. [Link]
- Sheardy, R. D., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9376–9384. [Link]
- Chen, Y. Z., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4754–4761. [Link]
- Pelta, J., et al. (2001). Spermine Condenses DNA, but Not RNA Duplexes. Biophysical Journal, 81(1), 373-383. [Link]
- Ha, H. C., et al. (1998). Structural specificity of polyamines and polyamine analogues in the protection of DNA from strand breaks induced by reactive oxygen species.
- Rowatt, E., & Williams, R. J. (1992). The Binding of Polyamines and Magnesium to DNA. Journal of Inorganic Biochemistry, 46(2), 87-97. [Link]
- Terui, Y., et al. (2018). Polyamines protect nucleic acids against depurination. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(7), 1611-1619. [Link]
- Spotheim-Maurizot, M., et al. (1995). Radioprotection of DNA by polyamines.
- D'Agostino, L., et al. (2001). Structural basis of polyamine-DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy. Nucleic Acids Research, 29(22), 4889–4897. [Link]
- Yoshikawa, Y., et al. (2020). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. International Journal of Molecular Sciences, 21(23), 9294. [Link]
- Wallace, H. M., et al. (2000). Synthesis and characterisation of polyamine-poly(ethylene glycol) constructs for DNA binding and gene delivery. Journal of Pharmaceutical Sciences, 89(10), 1255-1265. [Link]
- Rocha, M. S., et al. (2018). Biophysical characterization of the DNA interaction with the biogenic polyamine putrescine: A single molecule study. International Journal of Biological Macromolecules, 112, 62-69. [Link]
- Ha, H. C., et al. (1998). Structural specificity of polyamines and polyamine analogues in the protection of DNA from strand breaks induced by reactive oxygen species.
- Kabir, A., & Kumar, G. S. (2013). Thermal melting data and the binding constants from melting data at saturating concentrations of polyamines with CP DNA, EC DNA and ML DNAa. PLoS ONE, 8(7), e70510. [Link]
- Ruiz-Chica, J., et al. (2001). Fourier transform Raman study of the structural specificities on the interaction between DNA and biogenic polyamines. Biophysical Journal, 80(1), 443–454. [Link]
- Wanunu, M., et al. (2010). Effect of polyamine concentration on DNA stability. Biophysical Journal, 98(3), 419-429. [Link]
- Chen, Y. Z., et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 29(23), 4754–4761. [Link]
- Thomas, T. J., & Bloomfield, V. A. (1984). DNA Condensation by Polyamines: A Laser Light Scattering Study of Structural Effects. Biochemistry, 23(18), 4142-4148. [Link]
- Pelta, J., et al. (1996). Polyamine-DNA interactions. Condensation of chromatin and naked DNA. The Journal of Biological Chemistry, 271(10), 5656-5662. [Link]
- Pelta, J., et al. (1999). Ligand-Induced DNA Condensation: Choosing the Model. Biophysical Journal, 77(5), 2615–2626. [Link]
- Thomas, T. J., & Bloomfield, V. A. (1984). DNA Condensation by Polyamines: A Laser Light Scattering Study of Structural Effects. Biochemistry, 23(18), 4142-4148. [Link]
Sources
- 1. Polyamine-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine-DNA interactions and development of gene delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines and novel polyamine conjugates interact with DNA in ways that can be exploited in non-viral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Radioprotection of DNA by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamine-DNA interactions. Condensation of chromatin and naked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Insights into Polyamine-DNA Binding Modes: Implications for Cross-Link Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Fourier transform Raman study of the structural specificities on the interaction between DNA and biogenic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spermine Isomers: Comparative Effects on DNA Structure
Abstract
Polyamines are fundamental regulators of cellular processes, with their cationic nature driving critical interactions with nucleic acids. Among these, the tetravalent polyamine spermine is a key player in DNA condensation and stabilization. However, the biological significance of its structural isomers, such as thermospermine, is increasingly recognized, revealing that subtle changes in molecular architecture can lead to profound differences in DNA structural modulation. This guide provides an in-depth comparison of the effects of spermine and its isomers on DNA structure, supported by experimental data from biophysical techniques. We will explore how isomeric differences influence DNA condensation, conformational transitions, and binding affinity, offering researchers a comprehensive understanding of these vital interactions. This document will also provide detailed protocols for key analytical techniques, empowering researchers to validate and expand upon these findings.
Introduction: The Significance of Polyamine-DNA Interactions
Polyamines, a class of aliphatic cations, are ubiquitous in living organisms and play essential roles in cell growth, differentiation, and gene regulation.[1][2] Their positive charges at physiological pH facilitate strong electrostatic interactions with negatively charged macromolecules like DNA, RNA, and proteins.[3][4] The interaction between polyamines and DNA is particularly crucial, as it leads to the condensation and packaging of DNA within the cell nucleus.[3][4]
Spermine, a tetravalent polyamine, is a potent agent in this process. However, nature also utilizes its structural isomers, such as thermospermine, which differ in the arrangement of their aminopropyl groups. While spermine has a symmetrical structure, thermospermine is asymmetrical. This seemingly minor difference in geometry significantly impacts their interaction with DNA, leading to distinct biological outcomes.[3][5] Understanding these differences is not only fundamental to cell biology but also holds potential for the development of novel therapeutic agents that can modulate DNA structure and gene expression.
The Isomers in Focus: Structural Distinctions
The primary isomers of concern are spermine (SPM) and thermospermine (TSPM). Both are tetraamines, but they differ in the connectivity of their carbon chains.
-
Spermine (SPM): A symmetrical molecule with two aminopropyl groups attached to the ends of a central putrescine (1,4-diaminobutane) moiety.
-
Thermospermine (TSPM): An asymmetrical isomer where one aminopropyl group is attached to a spermidine molecule at the N4 position, while the other is at the N1 position.
These structural nuances dictate how each isomer can position its positive charges to interact with the phosphate backbone of DNA, influencing binding affinity and the ability to induce structural changes.[3][5]
Impact on DNA Structure: A Comparative Analysis
The differential effects of spermine isomers on DNA structure can be elucidated using a variety of biophysical techniques. Here, we compare their impacts as revealed by key experimental approaches.
DNA Condensation and Compaction
Both spermine and its isomers can induce the condensation of DNA from an elongated coil to a compact globule.[1][3] This process is critical for packaging genetic material. Studies using fluorescence microscopy and atomic force microscopy have shown that while all isomers induce DNA compaction, their efficiency varies.
Notably, thermospermine (TSPM) has been shown to be the most potent inducer of DNA condensation among the common isomers .[1][3][5] This heightened efficiency is attributed to the specific arrangement of its amino groups, which allows for more favorable attractive interactions with the DNA phosphate backbone.[3][5]
Comparative Data on DNA Compaction:
| Isomer | Relative Potency for DNA Compaction | Key Findings |
| Thermospermine (TSPM) | Highest | Induces DNA shrinkage and compaction at lower concentrations compared to other isomers.[1][3][5] |
| Spermine (SPM) | Intermediate | A well-established DNA condensing agent, but less potent than TSPM.[1][3] |
| N⁴-aminopropylspermidine (BSPD) | Lower | Also induces compaction but requires higher concentrations than SPM and TSPM.[1][3] |
Modulation of DNA Conformation: B-DNA to A/Z-DNA Transitions
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA, such as the transition from the canonical B-form to A-form or Z-form.[6] Polyamines are known to influence these transitions. The efficiency of inducing such changes is dependent on the structure of the polyamine.[7]
Studies have shown that the ability of spermine analogues to induce the B-Z transition is highly dependent on the length of their central carbon chains.[7] This suggests that the specific geometry of each isomer plays a critical role in how it fits into the DNA grooves and stabilizes alternative conformations. While both spermine and spermidine primarily bind to DNA phosphates without significantly altering the native B-form structure under many conditions, they can promote the B-A transition in certain contexts.[4][8]
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments.
Protocol: DNA Condensation Assay using Fluorescence Microscopy
This protocol allows for the direct visualization of DNA condensation induced by spermine isomers.
Rationale: By labeling DNA with a fluorescent dye, we can observe the transition of individual DNA molecules from an extended coil to a compact globule upon the addition of polyamines.
Workflow Diagram:
Caption: Workflow for DNA condensation assay.
Materials:
-
T4 GT7 DNA (or other long-chain DNA)
-
YOYO-1 fluorescent dye
-
Tris-HCl buffer (pH 7.5)
-
Spermine, Thermospermine, and other isomers of interest
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a stock solution of T4 DNA in Tris-HCl buffer.
-
Stain the DNA by adding YOYO-1 dye at a base pair to dye ratio of 10:1. Incubate in the dark for at least 30 minutes.
-
Prepare serial dilutions of the spermine isomers in the same buffer.
-
In a microplate or on a microscope slide, mix the stained DNA solution with the isomer solutions to achieve the desired final concentrations.
-
Incubate the mixture at room temperature for 5-10 minutes to allow for equilibration.
-
Observe the DNA molecules under the fluorescence microscope. Uncondensed DNA will appear as extended coils, while condensed DNA will appear as bright, compact dots.
-
Capture images and measure the long-axis length of a statistically significant number of DNA molecules for each isomer concentration.
-
Plot the average DNA length as a function of isomer concentration to determine the condensation efficiency.
Self-Validation:
-
Include a negative control with no added polyamine to observe the baseline coiled state of the DNA.
-
Ensure consistent illumination and exposure settings during image acquisition to allow for accurate comparison.
Protocol: Circular Dichroism (CD) Spectroscopy for DNA Conformational Analysis
This protocol details how to use CD spectroscopy to monitor changes in DNA secondary structure upon isomer binding.
Rationale: Different DNA conformations (B-form, A-form, Z-form) have distinct CD spectra. By monitoring these spectral changes upon titration with spermine isomers, we can infer the conformational transitions they induce.[6]
Materials:
-
Calf thymus DNA (or a specific DNA oligomer)
-
Phosphate buffer (pH 7.0)
-
Spermine and its isomers
-
CD Spectropolarimeter
Procedure:
-
Prepare a solution of DNA in the phosphate buffer and determine its concentration accurately via UV absorbance at 260 nm.
-
Record the baseline CD spectrum of the DNA solution from 220 nm to 320 nm. The characteristic B-DNA spectrum should show a positive peak around 275 nm and a negative peak around 245 nm.
-
Prepare stock solutions of the spermine isomers.
-
Titrate the DNA solution with small aliquots of the isomer stock solution.
-
After each addition, allow the solution to equilibrate for 2-3 minutes and then record the CD spectrum.
-
Continue the titration until no further significant changes in the CD spectrum are observed.
-
Analyze the spectral changes. A shift towards an A-form conformation is indicated by an increase in the positive peak and a decrease in the negative peak. A B-to-Z transition is marked by an inversion of the spectrum, with the peak around 295 nm becoming negative.[6]
Self-Validation:
-
Run a buffer-only baseline and subtract it from all subsequent spectra.
-
Ensure the voltage applied to the photomultiplier tube does not exceed its maximum limit, which can occur with high sample absorbance.
Mechanistic Insights and Implications
The observed differences in the effects of spermine isomers on DNA structure stem from their distinct molecular geometries. Spermine's interaction with DNA can occur in both the major and minor grooves, and can even bridge the grooves, leading to DNA bending.[9][10] The specific positioning of the amino groups in thermospermine appears to facilitate a more efficient neutralization of the phosphate backbone's negative charge, leading to its superior DNA condensation capabilities.[3]
These findings have significant biological implications. The differential ability of isomers to compact DNA and influence its conformation can directly affect gene expression.[1][2] For instance, the more potent condensation induced by thermospermine leads to a greater inhibition of gene expression activity at high concentrations.[1][3][5]
From a drug development perspective, the unique DNA-binding properties of spermine isomers can be exploited. Synthetic analogues with modified structures could be designed to target specific DNA sequences or structures, offering a novel approach to gene-targeted therapies.[7]
Conceptual Diagram of Isomer-DNA Interaction:
Caption: Differential binding modes of isomers.
Conclusion
The structural isomerism of spermine is a clear demonstration of how subtle molecular changes can have significant downstream effects on macromolecular structure and function. Thermospermine's enhanced ability to condense DNA compared to spermine highlights the importance of precise geometric arrangements in polyamine-DNA interactions. For researchers in molecular biology and drug development, a thorough understanding of these isomer-specific effects is crucial for accurately interpreting biological phenomena and for designing novel molecules that can effectively modulate DNA structure and activity. The experimental frameworks provided in this guide offer a starting point for further exploration into this fascinating area of study.
References
- Igarashi, K., et al. (2021). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. International Journal of Molecular Sciences, 22(5), 2355. [Link]
- Feuerstein, B. G., et al. (1991). Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding. Nucleic Acids Research, 19(10), 2683–2691. [Link]
- Umezaki, Y., et al. (2021). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. MDPI. [Link]
- Basu, H. S., et al. (1990). Effects of variation in the structure of spermine on the association with DNA and the induction of DNA conformational changes. Biochemical Journal, 269(3), 565–571. [Link]
- Yoshikawa, K., et al. (2021). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. Semantic Scholar. [Link]
- Sulu, R., et al. (2010). Spermine Condenses DNA, but Not RNA Duplexes. Biophysical Journal, 98(12), 2966–2974. [Link]
- Deng, H., et al. (1999). Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy. Nucleic Acids Research, 27(19), 3844–3853. [Link]
- Feuerstein, B. G., et al. (1986). Spermine-DNA interactions: a theoretical study. Proceedings of the National Academy of Sciences, 83(16), 5948–5952. [Link]
- Igarashi, K., et al. (2021). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression.
- Feuerstein, B. G., et al. (1991). Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding. Nucleic Acids Research. [Link]
- Jirec, C. S., et al. (2018). DNA condensation with spermine dendrimers: interactions in solution, charge inversion, and morphology control.
- Pelta, J., et al. (1996). An electro-optical study of the mechanisms of DNA condensation induced by spermine. Biophysical Journal, 71(1), 441–448. [Link]
- Umezaki, Y., et al. (2021). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. PMC. [Link]
- Luedtke, N. W., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 8751–8758. [Link]
- Chow, C. S., & Wong, C. H. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. [Link]
- Chowdhury, S., et al. (2014). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. Scilit. [Link]
- Korolev, N., et al. (2003). Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers. Nucleic Acids Research, 31(18), 5285–5292. [Link]
- Chowdhury, S., et al. (2014). Circular dichroism spectral titration of DNA-poyamine...
- Takahashi, T., & Kakehi, J. (2010). Thermospermine is not a minor polyamine in the plant kingdom. Journal of Plant Research, 123(3), 345–352. [Link]
- Lee, J., et al. (2017). Functional identification of bacterial spermine, thermospermine, norspermine, norspermidine, spermidine, and N1-aminopropylagmatine synthases. Journal of Biological Chemistry, 292(36), 15056–15068. [Link]
- Kim, D. W., et al. (2021). Effect of thermospermine on expression profiling of different gene using massive analysis of cDNA ends (MACE) and vascular maintenance in Arabidopsis. Plant Molecular Biology, 105(4-5), 457–473. [Link]
- Yoshimoto, K., et al. (2019). Effect of Thermospermine on the Growth and Expression of Polyamine-Related Genes in Rice Seedlings. Plants (Basel), 8(8), 273. [Link]
Sources
- 1. Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression | Semantic Scholar [semanticscholar.org]
- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of variation in the structure of spermine on the association with DNA and the induction of DNA conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermine-DNA interactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Spermine and Spermidine Supplements
For researchers, scientists, and drug development professionals, understanding the bioavailability of supplemented polyamines is paramount to translating preclinical findings into tangible therapeutic strategies. This guide provides an in-depth comparison of the bioavailability of two key polyamines, spermine and spermidine, when administered as oral supplements. We will delve into their absorption, metabolic fate, and the experimental methodologies used to assess these parameters, grounded in current scientific evidence.
Introduction: Spermine and Spermidine in Cellular Homeostasis
Spermidine and its metabolic successor, spermine, are ubiquitous polyamines crucial for a myriad of cellular processes, including cell growth, proliferation, DNA stabilization, and the induction of autophagy.[1][2] With endogenous levels declining with age, supplementation has emerged as a strategy to counteract age-related cellular decline and associated pathologies.[3][4] However, the efficacy of any supplement is fundamentally dependent on its bioavailability – the extent and rate at which the active substance is absorbed and becomes available at the site of action.
A pivotal aspect of spermidine and spermine bioavailability is their intricate metabolic relationship. The polyamine metabolic pathway allows for the interconversion of these molecules within the body, a factor that significantly influences the outcomes of supplementation.[5][6]
The Central Paradigm: Presystemic Conversion of Spermidine to Spermine
Current pharmacokinetic evidence from human clinical trials presents a compelling narrative: orally administered spermidine is substantially converted to spermine before it reaches systemic circulation. A randomized, placebo-controlled study demonstrated that high-dose spermidine supplementation (15 mg/day) significantly increased plasma spermine levels, while plasma spermidine levels remained unchanged.[3][5][7] This suggests a robust presystemic metabolism, likely occurring in the enterocytes of the small intestine and during first-pass metabolism in the liver.[3][5]
This finding is critical as it implies that many of the observed in vivo effects of spermidine supplementation may, in fact, be mediated at least in part by its conversion to spermine.[3][5]
dot
Caption: Polyamine absorption and interconversion pathway.
Comparative Bioavailability: A Tale of Two Polyamines
Due to the significant conversion of spermidine to spermine, a direct comparison of their bioavailability in their original forms post-supplementation is complex. The available data primarily focuses on the outcomes of spermidine administration.
| Parameter | Spermidine Supplementation | Spermine Supplementation |
| Primary Circulating Analyte | Increased plasma spermine [3][5] | Data from human oral supplementation trials is currently lacking. |
| Parent Compound in Plasma | No significant increase in plasma spermidine[3][5] | Expected to increase plasma spermine, but data is unavailable. |
| Absorption Site | Primarily the small intestine[8][9] | Presumed to be the small intestine. |
| Key Metabolic Enzymes | Spermidine/spermine N1-acetyltransferase (SSAT) and Polyamine Oxidase (PAO) are involved in the interconversion[6][10] | SSAT and PAO are also central to spermine metabolism.[6][10] |
| Clinical Trial Data | Multiple studies on spermidine supplementation exist, investigating various health outcomes[11][12] | Human clinical trials on oral spermine supplementation for bioavailability are not readily available. |
Causality Behind Experimental Observations: The observed increase in plasma spermine after spermidine supplementation is attributed to the activity of enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO) in the gut and liver.[6][13][14] These enzymes facilitate the conversion of spermidine to spermine as part of the natural polyamine interconversion pathway.
Experimental Protocols for Bioavailability Assessment
To provide a robust framework for researchers, we outline the key experimental methodologies for assessing the bioavailability of spermine and spermidine supplements.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, is the gold standard for in vitro prediction of intestinal drug absorption.[15]
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polyamine Metabolism in Sperm Cell [scivisionpub.com]
- 3. High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. newphaseblends.com [newphaseblends.com]
- 13. Determination of polyamine oxidase activities in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. enamine.net [enamine.net]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of Spermine Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of spermine hydrochloride in a laboratory setting. As a Senior Application Scientist, my objective is to offer a framework that ensures not only regulatory compliance but also the highest standards of safety for researchers and environmental protection. The protocols herein are designed to be self-validating, explaining the causality behind each step to foster a culture of safety and responsibility.
Hazard Identification and Essential Safety Precautions
This compound is a polyamine compound widely used in molecular biology and drug development. While essential for many experiments, it is classified as a hazardous substance and demands careful handling.[1][2]
Core Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4] Some safety data sheets (SDS) indicate it may cause severe skin burns.[5][6]
-
Serious Eye Damage: The compound is a significant eye irritant, capable of causing serious damage.[2][3][4][5]
-
Respiratory Irritation: As a fine powder, this compound poses an inhalation risk that can lead to respiratory tract irritation.[1][7]
Understanding these hazards is fundamental to appreciating the necessity of the stringent handling and disposal protocols that follow. The primary goal is to prevent any direct contact or aerosol generation.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, donning the correct PPE is mandatory. The equipment specified below is selected to mitigate the specific risks of skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling the chemical.[5][8] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | Protects against airborne particles that can cause serious eye irritation.[2][5] |
| Skin/Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[1] Contaminated lab coats should be laundered separately.[1][6] |
| Respiratory Protection | NIOSH/MSHA-approved particle respirator. | Essential when handling the solid powder to avoid inhaling dust and causing respiratory irritation.[2][7] Use in a well-ventilated area is also required.[1][5] |
Waste Characterization and Segregation: The Principle of Isolation
Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized.[9] this compound waste is considered hazardous.
The Golden Rule: Never mix this compound waste with other chemical waste streams.[5][8]
Causality: Mixing chemical wastes can lead to unforeseen and dangerous reactions. Furthermore, it complicates the disposal process for the licensed waste management facility, potentially leading to regulatory violations and increased costs. Each chemical waste stream must be kept separate to ensure it can be treated and disposed of safely and appropriately.
Step-by-Step Disposal Protocols
The following procedures cover the disposal of pure this compound and materials contaminated with it. All chemical waste must be handled in accordance with local, state, and federal regulations.[1]
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Preparation: Work in a designated area, preferably within a chemical fume hood or a well-ventilated space, to minimize inhalation risk.[5] Ensure all required PPE is worn.
-
Container Selection: The original manufacturer's container is the preferred choice for disposal. If this is not possible, use a new, clean, dry, and sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).[10] The container must have a secure, screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container.[11] The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "Spermine Tetrahydrochloride".
-
CAS Number: "306-67-2".
-
The primary hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Storage: Securely close the container.[6] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][12] The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste contractor to schedule a pickup.[12]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items like weigh boats, pipette tips, gloves, and paper towels with significant solid or liquid contamination.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container, such as a sealable plastic bag or a rigid container with a lid.[1] Do not place this waste in regular trash or biohazard bags, as the latter are typically autoclaved, not incinerated, which is inappropriate for chemical waste.[13]
-
Containerization: Place the sealed bag inside a larger, rigid, and sealable hazardous waste container.
-
Labeling: Label the outer container as "Hazardous Waste" with the contents described as "Debris contaminated with Spermine Tetrahydrochloride."
-
Storage and Pickup: Store the container in the SAA alongside other this compound waste and arrange for pickup through your institutional EH&S office.
Protocol 3: Management of Small Spills for Disposal
-
Safety First: Ensure the spill area is secure and that you are wearing the appropriate PPE, including respiratory protection.[1]
-
Dry Cleanup: For solid this compound, use dry cleanup procedures.[1][14] Do NOT use water initially, as this can create a solution that is harder to contain. Gently sweep or scoop the material using spark-proof tools. Avoid any actions that generate dust.[1][6] A vacuum cleaner equipped with a HEPA filter and rated for hazardous dust may also be used.[14]
-
Containment: Place the collected spilled material and any contaminated cleaning materials (e.g., pads, wipes) into a sealable container.[1][8]
-
Labeling and Disposal: Label the container as hazardous waste, detailing the contents as "Spill cleanup debris with Spermine Tetrahydrochloride." Store in the SAA and arrange for professional disposal.
-
Final Decontamination: After the dry material is removed, the area can be wiped down with a damp cloth. Manage the cloth as contaminated debris.
Disposal Decision Workflow
The following diagram outlines the logical steps a researcher should follow from the moment waste is generated to its final, compliant disposal.
Caption: Decision workflow for this compound waste management.
Regulatory Compliance: A Non-Negotiable Standard
All procedures described must align with national and local regulations. In the United States, the EPA sets the standards for hazardous waste management.[9] Many academic institutions may operate under Subpart K of the RCRA regulations, which provides alternative, lab-specific standards.[15][16] It is your responsibility to be familiar with your institution's specific Laboratory Management Plan and waste disposal protocols.[15]
By adhering to these detailed procedures, you contribute to a safe laboratory environment, ensure the well-being of your colleagues, and uphold the principles of responsible scientific research.
References
- Regulating Lab Waste Disposal in the United St
- Spermine, Tetrahydrochloride - Safety D
- Regulations for Hazardous Waste Generated at Academic Labor
- Spermine tetrahydrochloride - Safety D
- Spermine - Safety D
- Spermine tetrahydrochloride - Safety D
- Regulation of Labor
- Chemical Safety Data Sheet MSDS / SDS - SPERMINE TETRAHYDROCHLORIDE. ChemicalBook.
- Laboratory Waste Management: The New Regul
- Spermine tetrahydrochloride - Safety D
- Safety Data Sheet - Spermine Tetrahydrochloride. MP Biomedicals.
- Safety Data Sheet: Spermine tetrahydrochloride. Carl ROTH.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Spermine - Safety D
- Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. mpbio.com [mpbio.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. needle.tube [needle.tube]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
Personal protective equipment for handling Spermine hydrochloride
A Researcher's Guide to Safely Handling Spermine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This compound, a vital polyamine in cell growth and cancer research, requires meticulous handling.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory practices. Here, we delve into the "why" behind each procedural step, ensuring a comprehensive understanding of the risks and the rationale for the recommended safety measures.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[2][3][4][5][6] Some sources also indicate it may cause sensitization by skin contact, meaning repeated exposure could lead to an allergic reaction.[1][7] While not classified as harmful by ingestion in all reports, it can cause gastrointestinal discomfort.[1] The primary routes of occupational exposure are inhalation of the dust, skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact.
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3][4][5] | GHS07 | Warning |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][4][5][6] | GHS07 | Warning |
| Skin Sensitization | May cause an allergic skin reaction in some individuals.[1][7] | - | - |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection : Always wear compatible, chemical-resistant gloves.[2][8][9] Nitrile gloves are a common and effective choice for handling powders. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[10] After handling, dispose of contaminated gloves in accordance with laboratory waste procedures and thoroughly wash your hands.[8][10]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[1] However, given the risk of serious eye irritation, chemical safety goggles are highly recommended, especially when weighing or transferring the powder.[2][3][8] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8][10] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
-
Respiratory Protection : To prevent the inhalation of dust particles, a NIOSH-approved respirator is necessary, particularly when handling larger quantities or when adequate ventilation is not available.[1][10] A full-face particle respirator (type N100 US or type P3 EU) can be used.[10] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing.
-
Protective Clothing : A laboratory coat is standard. For more extensive handling, a complete suit that protects against chemicals may be necessary.[10] All protective clothing should be removed before leaving the work area and laundered separately from personal clothing.[1][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks at every stage.
Step 1: Receiving and Storage
-
Action : Upon receipt, inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11] Keep the container tightly sealed.[2][6][8]
-
Rationale : Proper storage prevents degradation of the compound and reduces the risk of accidental release. Keeping it away from incompatible materials prevents potentially hazardous chemical reactions.[1]
Step 2: Weighing and Preparation of Solutions
-
Action : Conduct all weighing and solution preparation in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[8] Avoid forming dust by handling the powder gently.[2][8][10]
-
Rationale : A fume hood captures airborne particles, preventing them from entering the breathing zone of the researcher. Careful handling is a simple yet effective way to reduce the risk of inhalation and contamination of the workspace.
Step 3: During the Experiment
-
Action : Always wear the appropriate PPE. Avoid eating, drinking, or smoking in the laboratory.[1][11] Keep the container of this compound closed when not in use.
-
Rationale : These are fundamental principles of good laboratory practice that prevent accidental ingestion and contamination.
Step 4: Disposal of Waste
-
Action : Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips) as hazardous waste in a clearly labeled, sealed container.[1][10] Follow all local, state, and federal regulations for chemical waste disposal.[10]
-
Rationale : Proper waste management is crucial to prevent environmental contamination and exposure to others. Never dispose of chemical waste down the drain unless specifically instructed to do so by your institution's environmental health and safety department.[2][3][6][8][10]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][10] Seek medical attention if irritation develops or persists.[1][2][4]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3][10] Seek immediate medical attention.[10][12]
-
If inhaled : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3][10]
-
If swallowed : Rinse the mouth with water. Do NOT induce vomiting.[10][11] Seek immediate medical attention.[10][12]
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Conclusion: Fostering a Culture of Safety
Handling this compound, like any laboratory chemical, requires a combination of knowledge, preparation, and respect for potential hazards. By understanding the rationale behind each safety protocol and operational step, researchers can not only protect themselves and their colleagues but also ensure the quality and integrity of their scientific work. This guide serves as a foundational resource to be integrated into your laboratory's specific safety procedures and training programs.
References
- Spermine, Tetrahydrochloride - Santa Cruz Biotechnology. URL
- Spermine - Safety D
- Safety D
- Spermine Tetrahydrochloride SDS [306-67-2] - SLI Technologies, Inc. URL
- Spermine - Apollo Scientific. URL
- Spermine tetrahydrochloride - Apollo Scientific. URL
- Spermidine trihydrochloride - Santa Cruz Biotechnology. URL
- Spermine SDS [71-44-3] - SLI Technologies, Inc. URL
- SAFETY D
- sigma-aldrich - Safety D
- Safety D
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - SPERMINE TETRAHYDROCHLORIDE - ChemicalBook. URL
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. slitech-amines.com [slitech-amines.com]
- 3. westliberty.edu [westliberty.edu]
- 4. mpbio.com [mpbio.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. slitech-amines.com [slitech-amines.com]
- 9. afgsci.com [afgsci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
